Cryptophycin 52
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H45ClN2O8 |
|---|---|
Molecular Weight |
669.2 g/mol |
IUPAC Name |
(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |
InChI Key |
LSXOBYNBRKOTIQ-RQUBOUMQSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |
Synonyms |
cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |
Origin of Product |
United States |
Foundational & Exploratory
Cryptophycin 52 discovery and isolation from cyanobacteria
An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Cryptophycin 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cryptophycins are a class of potent cytotoxic depsipeptides first isolated from cyanobacteria of the genus Nostoc.[1][2][3] These 16-membered macrolides have garnered significant interest in oncology due to their profound antimitotic activity, which is orders of magnitude greater than that of established clinical agents like paclitaxel and vinblastine.[4][5] The parent compound, Cryptophycin 1, was originally identified during screening programs for antifungal agents but was soon recognized for its exceptional anticancer potential.[6][7]
This compound (LY355703) is a synthetic analogue of the naturally occurring Cryptophycin 1, developed to improve metabolic stability and optimize its pharmacological profile for clinical evaluation.[4][8] It differs from Cryptophycin 1 by an additional methyl group in its structure.[4] Like its natural precursor, this compound exerts its effect by interacting with tubulin, profoundly disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9][10] Its potency extends to multidrug-resistant (MDR) cancer cell lines, a significant advantage over other tubulin-targeting agents that are often substrates for efflux pumps like P-glycoprotein.[4][11]
This technical guide provides a comprehensive overview of the discovery and isolation of the parent cryptophycins from their natural cyanobacterial source, the development of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.
Section 1: Discovery and Isolation from Nostoc sp.
The initial discovery of cryptophycins was made from strains of the terrestrial cyanobacterium (blue-green algae) Nostoc sp., specifically strains ATCC 53789 and GSV 224.[12][13][14] These organisms are prolific producers of a diverse array of cryptophycin derivatives, with over 25 naturally occurring analogues identified.[13][15] The isolation process involves a multi-step workflow designed to separate these complex lipidsoluble metabolites from the cyanobacterial biomass.
Section 2: Mechanism of Action
This compound is one of the most potent suppressors of microtubule dynamics discovered.[1][4] Its mechanism of action involves high-affinity binding to tubulin, specifically at the vinca domain, which kinetically stabilizes microtubule ends.[1][9]
-
Tubulin Binding: this compound binds to the ends of microtubules, inhibiting both their growth and shortening phases.[1][4]
-
Disruption of Dynamics: At low picomolar concentrations (e.g., 3–30 pM), it effectively suppresses microtubule dynamics without significantly altering the overall microtubule mass in the mitotic spindle.[1] This subtle disruption is sufficient to trigger the mitotic checkpoint.
-
Mitotic Arrest: The inability of the microtubules to function correctly prevents the proper alignment of chromosomes at the metaphase plate, leading to an arrest of the cell cycle in the G2/M phase.[4][9][16]
-
Induction of Apoptosis: Prolonged mitotic arrest activates downstream apoptotic pathways. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade, ultimately leading to programmed cell death.[9][17]
References
- 1. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scilit.com [scilit.com]
- 11. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of Cryptophycin from Blue-Green Algae — Journal of Young Investigators [jyi.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent Anti-mitotic Mechanism of Cryptophycin 52: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptophycin 52, a synthetic analog of the natural cyanobacterial depsipeptide cryptophycin 1, stands as one of the most potent inhibitors of microtubule dynamics discovered to date.[1][2] Its profound cytotoxic and anti-proliferative activities, with IC50 values in the low picomolar range against a broad spectrum of cancer cell lines, have positioned it as a significant compound in anti-cancer research. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on microtubules. It details the compound's high-affinity binding to tubulin, its profound effects on microtubule dynamic instability, and the subsequent cellular consequences, including mitotic arrest and apoptosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and provides visual representations of its mechanism and relevant experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: High-Affinity Binding and Kinetic Stabilization of Microtubules
This compound exerts its potent anti-mitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization of the microtubule polymer mass at cytotoxic concentrations, this compound's primary mechanism at low, clinically relevant concentrations is the kinetic stabilization of microtubule dynamics.[1][2]
Binding to the Tubulin Heterodimer
This compound binds to a single high-affinity site on the β-tubulin subunit, at the interdimer interface, in a region that partially overlaps with the maytansine binding site and is near the vinca alkaloid domain.[3][4][5] This binding is rapid, not significantly temperature-dependent, and poorly reversible, suggesting a very stable interaction.[6][7] While the binding is exceptionally tight, it is considered non-covalent.[6][7] The interaction induces a conformational change in the tubulin dimer, which is believed to be crucial for its mechanism of action.[6][7] This conformational shift leads to curvature in the tubulin dimer, making it incompatible with the straight lattice structure of a normal microtubule.[3][4]
Suppression of Microtubule Dynamics
The binding of this compound to tubulin dimers and subsequently to the ends of microtubules has a profound impact on their dynamic instability – the process of alternating phases of growth (polymerization) and shortening (depolymerization) that is critical for proper mitotic spindle function. This compound is an exceptionally potent suppressor of these dynamics.[1][2] It significantly reduces the rate and extent of both microtubule shortening and growth.[1][2] Remarkably, only a few molecules of this compound bound to the end of a microtubule are sufficient to exert this powerful stabilizing effect, effectively forming a "stabilizing cap".[1][2] This kinetic stabilization, rather than a significant change in the overall microtubule polymer mass, is the key to its anti-proliferative activity at low concentrations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potent activity of this compound.
Table 1: Binding Affinity of this compound to Tubulin
| Parameter | Value | Cell/System | Reference |
| Kd (Dissociation Constant) | 47 nM | In vitro (microtubule ends) | [1][2] |
| Ka (Association Constant) | (3.6 ± 1) x 106 L/mol | In vitro (tubulin) | [6][7] |
Table 2: In Vitro and Cellular Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Proliferation) | 11 pM | HeLa Cells | [1][2] |
| IC50 (Microtubule Dynamicity) | 20 nM | In vitro | [1][2] |
| IC50 (Cytotoxicity) | Low picomolar range | Various human tumor cell lines | [8] |
Cellular Consequences of Microtubule Disruption
The suppression of microtubule dynamics by this compound has catastrophic consequences for dividing cells, primarily leading to mitotic arrest and subsequent apoptosis.
Mitotic Arrest
Properly functioning mitotic spindles, composed of dynamic microtubules, are essential for the accurate segregation of chromosomes during mitosis. By "freezing" microtubule dynamics, this compound prevents the mitotic spindle from carrying out its functions. This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[9][10] At low concentrations, this arrest occurs without a significant change in the overall microtubule mass of the spindle.[1] However, at higher concentrations (≥10 times the IC50), this compound can lead to the depolymerization of spindle microtubules.[1][11]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis.[5][12] The apoptotic signaling cascade initiated by this compound is complex and can be cell-type specific, often involving multiple pathways.[5] A key event is the sustained phosphorylation of c-Jun N-terminal kinase (JNK), which strongly correlates with the induction of apoptosis.[5] The process is also modulated by the Bcl-2 family of proteins and can proceed through both caspase-dependent and -independent mechanisms.[5]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade of this compound-induced apoptosis.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the rate and extent of microtubule polymerization by monitoring the increase in turbidity of a tubulin solution.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution in DMSO
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-4 mg/mL.[13][14] Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[13][15] Keep the tubulin solution on ice.
-
Preparation of this compound Dilutions: Prepare a series of 10x concentrated dilutions of this compound in General Tubulin Buffer from the DMSO stock. Include a vehicle control (DMSO in buffer).
-
Assay Setup: Pre-warm the 96-well plate to 37°C.[13] Add 10 µL of each 10x this compound dilution or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[13][14] Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes in kinetic mode.[16][17]
-
Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.[16] Plot the change in absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization from the plateau of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Microtubule Binding Assay (Co-sedimentation)
This assay determines the binding of a compound to microtubules by separating microtubule-bound compound from free compound via ultracentrifugation.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (as above)
-
GTP solution (100 mM)
-
Taxol
-
Cushion Buffer (e.g., General Tubulin Buffer with 60% glycerol)
-
This compound
-
Ultracentrifuge with a fixed-angle rotor
-
SDS-PAGE equipment
Procedure:
-
Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP and 1 mM Taxol by incubating at 37°C for 30 minutes.[18]
-
Binding Reaction: In separate tubes, mix the pre-formed, taxol-stabilized microtubules with varying concentrations of this compound. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Separation: Carefully layer each reaction mixture over a cushion buffer in an ultracentrifuge tube.[18] Centrifuge at a high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C to pellet the microtubules and any bound this compound.[18]
-
Sample Collection: Carefully collect the supernatant, which contains the unbound this compound. Resuspend the pellet (containing microtubules and bound this compound) in an equal volume of buffer.
-
Analysis: Analyze the amount of this compound in the supernatant and pellet fractions. This can be done using various methods, such as HPLC if a standard curve is available, or by using radiolabeled this compound and scintillation counting. The dissociation constant (Kd) can be determined by analyzing the amount of bound versus free compound at different concentrations.
Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in the G2/M phase of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellets in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.
Conclusion
This compound is a remarkably potent anti-mitotic agent that disrupts a fundamental cellular process with high efficacy. Its mechanism, centered on the kinetic stabilization of microtubules through high-affinity binding to tubulin, leads to mitotic arrest and apoptosis at picomolar concentrations. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and for the development of next-generation microtubule-targeting cancer therapeutics. This guide serves as a comprehensive resource to facilitate further research into this important class of compounds.
References
- 1. pnas.org [pnas.org]
- 2. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. abscience.com.tw [abscience.com.tw]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
Cryptophycin 52: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Cryptophycin 52, a synthetic analog of the naturally occurring cryptophycin 1, stands as a testament to the potent anti-cancer activity harbored within cyanobacterial metabolites. This technical guide delves into the critical structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel microtubule-targeting agents. By systematically exploring modifications across its four structural units, this document provides a detailed overview of the chemical features essential for its remarkable cytotoxicity.
Introduction: The Promise and Challenge of this compound
Cryptophycins are a class of 16-membered macrocyclic depsipeptides that exert their potent cytotoxic effects by interacting with tubulin, the fundamental building block of microtubules.[1] This interaction disrupts microtubule dynamics, leading to a cascade of events including cell cycle arrest at the G2/M phase and ultimately, apoptosis (programmed cell death).[2][3] this compound (also known as LY355703) emerged from extensive synthetic efforts as a clinical candidate, demonstrating significantly greater potency—often 40 to 400 times higher—than established antimicrotubule agents like paclitaxel and vinca alkaloids.[2][4] A key advantage of this compound is its relative insensitivity to multidrug resistance (MDR) mechanisms, a common hurdle in cancer chemotherapy.[4]
Despite its promise, the clinical development of this compound was halted due to a narrow therapeutic window and unacceptable neurotoxicity at efficacious doses.[5] This underscores the critical need for a deeper understanding of its SAR to guide the design of next-generation analogs with an improved therapeutic index. This guide synthesizes the available quantitative data to illuminate the path forward for cryptophycin-based drug discovery.
Core Structure and Mechanism of Action
The macrocyclic structure of this compound is comprised of four distinct building blocks, designated as units A, B, C, and D.
-
Unit A: An α,β-epoxy-γ-phenyl-fatty acid derivative.
-
Unit B: A 3-chloro-O-methyl-D-tyrosine residue.
-
Unit C: A β-alanine derivative.
-
Unit D: A leucic acid (2-hydroxy-4-methylpentanoic acid) derivative.
The primary mechanism of action involves the binding of cryptophycins to the vinca domain of β-tubulin.[5] This interaction destabilizes microtubules, leading to their depolymerization and the formation of abnormal mitotic spindles.[3] The disruption of the microtubule network triggers a mitotic checkpoint, arresting the cell cycle and initiating the apoptotic cascade.[1][3]
dot
Caption: Figure 1: Mechanism of Action of this compound.
Structure-Activity Relationship Studies
The modular nature of the cryptophycin scaffold has facilitated extensive SAR studies through chemical synthesis. The following sections summarize the key findings for modifications at each unit, with quantitative data presented in the accompanying tables.
Unit A Modifications
The epoxide-containing phenyl moiety of Unit A is crucial for potent cytotoxicity. Modifications in this region have been explored to enhance potency and improve aqueous solubility.
| Modification of Unit A | Test System | IC50 (pM) | Reference |
| This compound (Parent) | CEM Leukemia | ~10-20 | [2][6] |
| p-Hydroxymethyl | CEM Leukemia | 5-10 fold more potent than parent | [6] |
| p-Aminomethyl | CEM Leukemia | More potent in vivo | [6] |
| p-Carboxymethyl | CEM Leukemia | Similar to parent | [6] |
| Phenyl ring replaced with Thiophene | Not specified | Decreased activity | [6] |
| Phenyl ring replaced with Methyl | Not specified | Decreased activity | [6] |
Key Findings:
-
The epoxide functionality is critical for high potency.
-
Substitution at the para-position of the phenyl ring is generally well-tolerated and can be used to introduce functionalities to improve solubility or for conjugation, with some substitutions even increasing potency.[2][6]
-
Analogs with ionizable groups like amines and carboxylic acids were synthesized to improve solubility; however, some of these modifications led to increased susceptibility to P-glycoprotein-mediated drug efflux, reducing their effectiveness in MDR cell lines.[2]
Unit B Modifications
Unit B, the chlorinated and O-methylated tyrosine derivative, plays a significant role in anchoring the molecule to its binding site on tubulin.
| Modification of Unit B | Test System | IC50 (nM) | Reference |
| This compound (Parent) | KB-3-1 | 0.022 | [5] |
| O-methyl replaced with O-(hydroxyethyl) | KB-3-1 | Subnanomolar | [5] |
| O-methyl replaced with O-(allyloxyethyl) | KB-3-1 | Subnanomolar | [5] |
| O-methyl replaced with O-(((azidoethoxy)ethoxy)ethoxyethyl) | KB-3-1 | Complete loss of activity | [5] |
| m-chloro-p-(methylamino) | KB-3-1 | 0.313 | [7] |
| p-(dimethylamino) | KB-3-1 | 6.36 | [7] |
Key Findings:
-
The chloro and O-methyl groups are important for high in vivo activity.[6]
-
Replacement of the O-methyl group with short hydrophilic chains is tolerated, maintaining subnanomolar cytotoxicity.[5]
-
Longer hydrophilic chains, such as a triethylene glycol spacer, lead to a dramatic loss of activity, suggesting steric hindrance in the binding pocket.[5]
-
Modifications at the para-position of the tyrosine ring, particularly the introduction of amino groups, can be a viable strategy for creating conjugatable analogs, although the degree of N-alkylation significantly impacts potency.[7]
Unit C Modifications
Unit C, the β-alanine fragment, has been shown to be sensitive to modification, with changes often leading to a reduction in activity.
| Modification of Unit C | Test System | IC50 | Reference |
| This compound (Parent) | - | Highly Potent | - |
| gem-dimethyl substitution at C6 | - | Increased in vivo stability | [8] |
| Additional methyl group (vs. Cryptophycin 1) | - | Contributes to potency | [2] |
Key Findings:
-
The gem-dimethyl substitution at C6 in this compound, compared to a single methyl group in Cryptophycin 1, enhances in vivo stability by protecting the adjacent ester linkage from hydrolysis.[8]
-
This region is generally considered less amenable to significant modification without a substantial loss of potency.
Unit D Modifications
The leucic acid side chain of Unit D is directed away from the tubulin binding pocket, making it the most promising site for modification to attach linkers for drug conjugates without significantly compromising cytotoxicity.
| Modification of Unit D | Test System | IC50 | Reference |
| This compound (Parent) | - | Highly Potent | - |
| Various modifications for conjugation | - | Generally well-tolerated | [9] |
Key Findings:
-
Structural studies have confirmed that the side chain of Unit D is solvent-exposed and not directly involved in tubulin binding.[9]
-
This makes Unit D the ideal location for introducing functional groups for the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[9]
Experimental Protocols
Cytotoxicity Assays
The antiproliferative and cytotoxic effects of cryptophycin analogs are typically evaluated using in vitro assays with various cancer cell lines.
a) AlamarBlue® (Resazurin) Reduction Assay (for antiproliferative effects): [10]
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay: Add AlamarBlue® reagent to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of viable cells against the log of the compound concentration.
b) Calcein AM/Ethidium Homodimer Assay (for cytotoxicity): [10]
-
Follow steps 1-3 from the AlamarBlue® assay.
-
Staining: Add a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to each well.
-
Incubation: Incubate for 30-45 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence of both dyes using a microplate reader (Calcein AM: Ex/Em ~485/530 nm; Ethidium Homodimer-1: Ex/Em ~530/645 nm).
-
Data Analysis: Determine the percentage of live and dead cells to calculate the cytotoxic concentration 50 (CC50).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin.[8]
-
Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations to the wells.
-
Initiation: Add a cold solution of tubulin and GTP to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of polymerization can be quantified. For destabilizing agents like cryptophycins, a decrease in the rate and extent of polymerization is expected.
dot
Caption: Figure 2: General Experimental Workflow for SAR Studies.
Apoptotic Signaling Pathway
The mitotic arrest induced by this compound triggers a complex signaling cascade that culminates in apoptosis. Key events include the activation of caspase proteases and the involvement of the Bcl-2 family of proteins.
dot
Caption: Figure 3: Cryptophycin-Induced Apoptotic Pathway.
Studies have shown that this compound-induced apoptosis involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] In some cell lines, there is a p53-dependent upregulation of the pro-apoptotic protein Bax.[7] A sustained increase in the phosphorylation of c-Jun NH(2)-terminal kinase (JNK) also strongly correlates with the induction of apoptosis.[7] These events lead to the release of cytochrome c from the mitochondria, which activates the caspase cascade, including the executioner caspases-3 and -7, resulting in the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[3][7]
Conclusion and Future Directions
The potent cytotoxicity of this compound, coupled with its ability to circumvent some common drug resistance mechanisms, continues to make it an attractive scaffold for the development of new anticancer agents. The extensive SAR studies summarized here provide a clear roadmap for medicinal chemists. The key takeaways are:
-
Preserve the Core: The epoxide of Unit A and the general structure of the macrocycle are essential for high potency.
-
Tune for Properties: The para-position of the phenyl ring in Unit A and the O-methyl position in Unit B offer sites for modification to improve physicochemical properties, though with caution regarding steric bulk and potential introduction of P-gp liability.
-
Targeted Delivery is Key: Unit D is the optimal site for the attachment of linkers for targeted therapies like ADCs. This strategy holds the greatest promise for overcoming the toxicity issues that plagued the parent compound by selectively delivering the potent cytotoxic payload to tumor cells.
Future research should focus on the design and synthesis of novel Unit D-modified cryptophycin analogs for conjugation to tumor-targeting moieties. A thorough evaluation of the linker technology will also be crucial to ensure stability in circulation and efficient release of the active drug at the tumor site. By leveraging the detailed SAR knowledge, the full therapeutic potential of the cryptophycin class of molecules may yet be realized.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tubulin Binding Site of Cryptophycin 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycins are a class of potent, macrocyclic depsipeptides derived from cyanobacteria that have garnered significant interest in the field of oncology.[1] Among these, Cryptophycin 52 (LY355703), a synthetic analog of the natural product Cryptophycin 1, stands out for its extraordinary cytotoxicity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] With IC50 values in the low picomolar range, this compound is one of the most potent antimitotic agents ever discovered.[3][4][5][6] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a compelling candidate for cancer chemotherapy.[7]
This technical guide provides a comprehensive overview of the binding site of this compound on tubulin, the fundamental protein subunit of microtubules. We will delve into the structural basis of this interaction, present quantitative binding data, detail the experimental protocols used to elucidate this information, and visualize the key relationships and mechanisms involved.
The Tubulin Binding Site of this compound
High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in identifying the precise location where this compound binds to the αβ-tubulin heterodimer.
Primary Binding Site: The Inter-dimer Interface (Maytansine Site)
The primary binding site for this compound is located at the inter-dimer interface of tubulin, longitudinally connecting two tubulin dimers.[3][6][8] This site partially overlaps with the binding pocket of another potent microtubule inhibitor, maytansine.[3][6] The cryptophycin molecule wedges itself between a β-tubulin subunit of one dimer and the α-tubulin subunit of the adjacent dimer.[3] This unique binding mode explains its profound effects on microtubule structure and dynamics.
The binding induces significant conformational changes in both α- and β-tubulin, particularly affecting helices H8 and H10.[3][6] This results in a pronounced curvature within and between the tubulin dimers, a conformation that is fundamentally incompatible with the straight lattice structure of a microtubule.[3][6][9]
Diagram: this compound Binding Sites on the αβ-Tubulin Dimer
Caption: Location of the primary and secondary binding sites of this compound on the αβ-tubulin heterodimer.
Secondary Binding Site: Bridging the Maytansine and Vinca Domains
More recent, higher-resolution X-ray crystallography data has revealed a second, likely lower-affinity, binding site for a cryptophycin derivative on β-tubulin.[8] This site is distinct from the primary inter-dimer pocket and is situated between the maytansine and vinca alkaloid binding sites, involving the T5-loop of β-tubulin.[8] The existence of multiple binding sites could explain the complex, concentration-dependent effects of cryptophycins on tubulin assembly and microtubule stability.[8]
Molecular Interactions and Conformational Changes
The high affinity of this compound for tubulin is a result of extensive molecular interactions, including hydrogen bonds and hydrophobic contacts.
-
Interactions with α-Tubulin : Unit B of the this compound molecule fits into a pocket on α-tubulin.[3] The aromatic ring of unit B makes contact with residues such as α:A314 and α:C347, while the macrocyclic core's carbonyl groups form hydrogen bonds with α:T257, α:N258, and α:K352.[3]
-
Interactions with β-Tubulin : The primary interaction with β-tubulin occurs at the maytansine site.[3][8] High-resolution crystal structures have provided a detailed map of hydrogen bonds and hydrophobic interactions within this pocket.[8][10]
-
Conformational Impact : The binding event is not a simple lock-and-key fit. It induces a conformational change in tubulin, which has been confirmed by perturbations in the far-ultraviolet circular dichroic spectrum of tubulin upon ligand binding.[11] This induced curvature is the structural basis for the compound's potent disruption of microtubule integrity.[3][6]
Diagram: Key Molecular Interactions at the Primary Binding Site
Caption: Schematic of key interactions between this compound and residues in the α- and β-tubulin subunits.
Quantitative Analysis of the this compound-Tubulin Interaction
The interaction between this compound and tubulin has been quantified using various biochemical and biophysical techniques, highlighting its remarkable potency and high affinity.
Table 1: Binding Affinity and Potency of this compound and Analogs
| Parameter | Value | Method | Target | Reference |
|---|---|---|---|---|
| IC₅₀ (Cell Proliferation) | 11 pM | Cell-based Assay | HeLa Cells | [3][4][5] |
| IC₅₀ (Dynamics Suppression) | 20 nM | In Vitro Microscopy | Microtubule Ends | [4][5] |
| K_d (Cp-52-tubulin complex) | 47 nM | Radiolabeled Assay | Microtubule Ends | [4][5] |
| K_a (Cp-52 to tubulin) | (3.6 ± 1) × 10⁶ L/mol | Radiolabeled Assay | Soluble Tubulin | [11] |
| pK_d (Calculated) | 7.09 | Molecular Dynamics | Soluble Tubulin | [3] |
| K_d (Cp derivative) | 97 ± 18 nM | ITC | Soluble Tubulin |[12] |
Table 2: Structural Data for Cryptophycin-Tubulin Complexes
| Complex | Method | Resolution | Key Finding | Reference |
|---|---|---|---|---|
| Cp-52-HeLa Tubulin | Cryo-EM | 3.3 Å | Binding at inter-dimer interface, induces curvature | [3][6] |
| Cp-derivative-T₂R-TTL | X-ray Crystallography | 2.2 Å | High-resolution view of Maytansine site and a secondary binding site |[8] |
Table 3: Contact Area and Interaction Energy
| Parameter | Value | Subunit | Reference |
|---|---|---|---|
| Contact Area | 380.9 Ų | β-tubulin | [3] |
| Contact Area | 373.0 Ų | α-tubulin | [3] |
| Interaction Energy (Intra-dimer) | -15.3 kcal/mol | - | [3] |
| Interaction Energy (Inter-dimer) | -7.8 kcal/mol | - |[3] |
Mechanism of Action: A Dual, Concentration-Dependent Effect
The interaction of this compound with tubulin leads to a potent antimitotic effect through a dual mechanism that is dependent on the drug's concentration.
-
Low Concentrations (Picomolar to low Nanomolar) : At concentrations near its IC50 for cell proliferation, this compound acts as a powerful suppressor of microtubule dynamic instability.[4][5] It binds with high affinity to the ends of microtubules, forming a "stabilizing cap" that reduces the rates of both microtubule growth and shortening.[4][5] As few as five to six molecules of this compound at a microtubule end are sufficient to significantly dampen its dynamicity.[4][5] This kinetic stabilization freezes the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.
-
High Concentrations (Micromolar) : At higher concentrations, this compound acts as a microtubule-destabilizing agent.[3][13] It promotes the formation of aberrant, curved tubulin oligomers and rings, effectively sequestering tubulin dimers and preventing their incorporation into microtubules.[3][13][14] This leads to a net depolymerization of cellular microtubules.[15]
Diagram: Dual Mechanism of Action of this compound
Caption: Concentration-dependent dual mechanism of action of this compound on microtubule dynamics.
Experimental Methodologies
The elucidation of the this compound binding site and mechanism has relied on a combination of structural biology, biophysical, and cell biology techniques.
Protocol 1: Cryo-Electron Microscopy (Cryo-EM) of the Cryptophycin-Tubulin Complex
-
Objective : To determine the high-resolution structure of this compound bound to tubulin.
-
Methodology :
-
Sample Preparation : Purified HeLa tubulin is incubated with a molar excess of this compound to induce the formation of tubulin rings.[3][9]
-
Vitrification : A small volume (e.g., 3 µL) of the tubulin-cryptophycin sample is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[16] This process traps the complexes in a near-native, hydrated state.
-
Data Acquisition : The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images (micrographs) are collected automatically.[16]
-
Image Processing : Software packages (e.g., CryoSPARC) are used for particle picking (identifying the ring structures), 2D classification (averaging similar views), and 3D reconstruction to generate a high-resolution electron density map.[16]
-
Model Building : An atomic model of the tubulin-cryptophycin complex is built into the electron density map and refined to yield the final structure.[3]
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Objective : To measure the thermodynamic parameters (K_d, ΔH, ΔS) of the binding interaction.
-
Methodology :
-
Sample Preparation : Purified tubulin solution is placed in the sample cell of the calorimeter. A concentrated solution of a cryptophycin analog is loaded into the injection syringe.[12]
-
Titration : The cryptophycin solution is injected into the tubulin solution in small, precise aliquots. The heat released or absorbed upon binding for each injection is measured by the instrument.[12]
-
Data Analysis : The resulting thermogram (heat change per injection) is integrated and fit to a suitable binding model (e.g., a single set of sites model).[12] This analysis yields the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The binding entropy (ΔS) can then be calculated.
-
Protocol 3: Radiolabeled Ligand Binding Assay
-
Objective : To determine the binding affinity (K_d) of this compound to microtubules.
-
Methodology :
-
Synthesis : [³H]Cryptophycin-52 is synthesized to allow for sensitive detection.[4][11]
-
Incubation : Taxol-stabilized microtubules are incubated with increasing concentrations of [³H]Cryptophycin-52 until equilibrium is reached.
-
Separation : The microtubules (with bound ligand) are separated from the unbound [³H]Cryptophycin-52 by centrifugation through a glycerol cushion.
-
Quantification : The amount of radioactivity in the microtubule pellet is measured using liquid scintillation counting. This represents the amount of bound ligand.
-
Data Analysis : The data of bound versus free ligand concentration are plotted and fit to a binding isotherm (e.g., Scatchard analysis) to determine the K_d and the maximum number of binding sites.[4][5]
-
Diagram: Experimental Workflow for Structural and Biophysical Characterization
References
- 1. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro effect of this compound on microtubule assembly and tubulin: molecular modeling of the mechanism of action of a new antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryptophycin: a new antimicrotubule agent active against drug-resistant cells. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Cryptophycin 52: An In-depth Guide to the Induced Apoptotic Pathway in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cryptophycin 52-induced apoptosis in cancer cells. It details the primary drug target, subsequent signaling cascades, and key molecular players involved in the execution of programmed cell death. This document synthesizes critical findings and presents them alongside detailed experimental protocols and quantitative data to support further research and development in oncology.
Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound is a synthetic analog of the cyanobacterial depsipeptide, Cryptophycin 1.[1] It is an exceptionally potent antimitotic agent that functions by interacting with the tubulin system.[2][3]
1.1 Interaction with Tubulin: this compound binds with high affinity to tubulin, specifically at a site that may overlap with the vinblastine binding site.[4][5] This binding is non-covalent, rapid, and poorly reversible.[4][5] Cryo-electron microscopy has revealed the binding site to be at the tubulin interdimer interface, partially overlapping with that of maytansine.[6] This interaction induces a conformational change in the tubulin protein.[4][5] Unlike some other tubulin-targeting agents, this compound does not inhibit the binding or exchange of GTP with tubulin but does inhibit the colchicine-induced GTPase activity of the tubulin complex.[4]
1.2 Suppression of Microtubule Dynamics: The primary consequence of this binding is the potent suppression of microtubule dynamics.[2][7] Even at picomolar concentrations, this compound kinetically stabilizes microtubules by significantly reducing both the rate and extent of their growing and shortening phases.[2][7] It is considered one of the most potent suppressors of microtubule dynamics discovered.[2][7]
1.3 G2/M Cell Cycle Arrest: The disruption of normal microtubule function, which is critical for the formation and function of the mitotic spindle, leads to a robust cell cycle arrest at the G2/M phase.[3][7][8] Specifically, cells accumulate in metaphase.[2][7] This prolonged mitotic arrest acts as a primary trigger for the subsequent induction of apoptosis.[2][7]
Apoptotic Signaling Pathways
The sustained mitotic arrest induced by this compound activates multiple downstream signaling pathways that converge to execute programmed cell death. The specific pathways can be cell-type dependent but generally involve the activation of the JNK stress pathway, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.[9][10]
2.1 c-Jun NH2-terminal Kinase (JNK) Pathway: A sustained increase in the phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a key event in this compound-induced apoptosis.[9][10] The levels of JNK phosphorylation strongly correlate with the extent of apoptosis observed in treated prostate cancer cells.[9][10] This activation of the stress-activated protein kinase (SAPK/JNK) pathway is a common response to microtubule-interfering agents.[10]
2.2 Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, are significantly modulated by this compound.
-
Phosphorylation of Anti-Apoptotic Members: The drug induces the phosphorylation of anti-apoptotic proteins Bcl-2 and/or Bcl-xL.[9][10] While phosphorylation of Bcl-2 is often associated with its inactivation, this event is observed across both sensitive and less responsive cell lines, suggesting it is not the sole determinant of cell death.[9][10]
-
Upregulation of Pro-Apoptotic Members: In cancer cells with wild-type p53, such as the LNCaP prostate cancer line, this compound leads to the upregulation of the pro-apoptotic protein Bax.[9][10]
-
Functional Importance: The role of the Bcl-2 family is critical, as cancer cells overexpressing Bcl-2 show increased resistance to this compound-induced apoptosis.[9][10]
2.3 Role of p53: The involvement of the tumor suppressor protein p53 is cell-context dependent. In LNCaP cells, which express wild-type p53, the drug induces an upregulation of p53 protein and its downstream targets, p21 and Bax.[9][10] However, this compound is equally potent in inducing apoptosis in cells with mutant p53, such as the DU-145 prostate cancer line, indicating that the apoptotic pathway is not strictly dependent on functional p53.[10]
2.4 The Caspase Cascade: this compound triggers the activation of the caspase enzymatic cascade, which is responsible for the biochemical and morphological hallmarks of apoptosis.
-
Initiator and Effector Caspases: The process involves the activation of initiator caspases (like caspase-9, downstream of the Bcl-2/mitochondrial pathway) and subsequent activation of effector caspases, specifically caspase-3 and caspase-7.[9][10]
-
Substrate Cleavage: Activated caspase-3 and -7 cleave numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]
-
Caspase Dependency: The necessity of caspase activation for apoptosis can be cell-line specific. For example, the pan-caspase inhibitor BOC-Asp(OMe)-fluoromethylketone effectively blocks this compound-induced apoptosis in DU-145 cells but not in LNCaP cells, suggesting the existence of caspase-independent death mechanisms in certain contexts.[9][10]
Quantitative Data
This compound demonstrates extraordinary potency against a wide array of human cancer cell lines, with antiproliferative activity typically observed in the low picomolar range.[8][11]
Table 1: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HeLa | Cervical Cancer | 11 | [7] |
| LNCaP | Prostate Cancer (Androgen-dependent) | 1 - 10 | [9][10] |
| DU-145 | Prostate Cancer (Androgen-independent) | 1 - 10 | [9][10] |
| PC-3 | Prostate Cancer (Androgen-independent) | Less responsive than LNCaP/DU-145 | [9][10] |
| Various | Panel of solid and hematologic tumors | Low picomolar range | [8][11] |
Note: IC50 values are concentration- and time-dependent. The values presented are representative of typical findings.
Table 2: Binding Affinity of this compound
| Parameter | Value | Target | Reference |
| Apparent Association Constant (Ka) | (3.6 ± 1) × 10⁶ L/mol | Tubulin | [4][5] |
| Dissociation Constant (Kd) | 47 nM | Microtubule Ends | [7] |
Experimental Protocols
The investigation of this compound's effects on cancer cells involves a standard set of in vitro assays to quantify cell viability, cell cycle progression, and specific markers of apoptosis.
4.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at a wavelength between 550-600 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
4.2 Analysis of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold 1X PBS, then resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.
4.3 Cell Cycle Analysis (Propidium Iodide Flow Cytometry) This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[5][9]
-
Cell Collection: Harvest treated cells as described above.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours or overnight.[5][13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS, then resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[5][9]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[5][13]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
4.4 Western Blotting for Key Apoptotic Proteins This technique is used to detect changes in the expression and post-translational modification (e.g., cleavage, phosphorylation) of specific proteins.[1][14]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-JNK, total JNK, β-actin) overnight at 4°C.[1]
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
4.5 Caspase-3/7 Activity Assay This is a functional assay to quantify the activity of the key executioner caspases.[4][15]
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release cellular contents, including active caspases.
-
Reagent Addition: Add a luminogenic or colorimetric substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[4][16]
-
Incubation: Incubate at room temperature to allow for enzymatic cleavage of the substrate.
-
Measurement: Measure the resulting signal (luminescence or absorbance at ~405 nm) using a plate reader.[4][16] The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
References
- 1. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. kumc.edu [kumc.edu]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. assaygenie.com [assaygenie.com]
G2-M Phase Cell Cycle Arrest by Cryptophycin 52: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptophycin 52 is a potent, synthetically derived analogue of the natural marine product cryptophycin 1, exhibiting significant antitumor activity.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust arrest of the cell cycle at the G2-M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced G2-M phase arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Potent Inhibition of Microtubule Dynamics
This compound is one of the most potent suppressors of microtubule dynamics discovered to date.[5][6] It binds with high affinity to the vinca alkaloid site on β-tubulin, effectively inhibiting microtubule polymerization and kinetically stabilizing existing microtubules.[5][7][8] This suppression of the dynamic instability of microtubules is the critical initiating event that triggers cell cycle arrest.[1][2][3][4]
Even at low picomolar concentrations that do not significantly alter the overall microtubule mass, this compound potently suppresses the shortening and growing rates of microtubules.[5][6] This subtle but critical perturbation of microtubule dynamics is sufficient to activate the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures proper chromosome segregation.
Quantitative Data: Antiproliferative and Cell Cycle Effects
This compound demonstrates potent antiproliferative activity across a wide range of human tumor cell lines, with IC50 values typically in the low picomolar range.[9] Its efficacy is concentration- and time-dependent.[9]
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| HeLa | Cervical Cancer | 11 | [5][6] |
| LNCaP | Prostate Cancer | ~1-10 | [10][11] |
| DU-145 | Prostate Cancer | ~1-10 | [10][11] |
| PC-3 | Prostate Cancer | >10 | [10] |
Treatment with this compound leads to a significant accumulation of cells in the G2-M phase of the cell cycle.
| Cell Line | This compound Conc. (pM) | Treatment Duration (h) | % of Cells in G2-M | Reference |
| LNCaP | 1-10 | 48 | Significant increase | [10][11] |
| DU-145 | 1-10 | 48 | Significant increase | [10][11] |
Signaling Pathway of this compound-Induced G2-M Arrest
The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins, including Cyclin B1, leading to the accumulation of the Cyclin B1/CDK1 complex (also known as Maturation-Promoting Factor or MPF). The sustained high activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest. Prolonged arrest ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HeLa, LNCaP, DU-145) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting: Following treatment, cells are harvested by trypsinization and collected by centrifugation.
-
Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are resuspended in ice-cold 70% ethanol and fixed overnight at -20°C. This permeabilizes the cells.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Cryptophycin 1 and the Generation of Synthetic Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of Cryptophycin 1, a potent anticancer agent, and explores the chemoenzymatic and synthetic strategies for producing novel analogs. It includes quantitative data on compound potency and production, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Biosynthetic Pathway of Cryptophycin 1
Cryptophycin 1 is a 16-membered macrocyclic depsipeptide produced by cyanobacteria, such as Nostoc sp. ATCC 53789.[1][2] Its complex structure is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic assembly line.[3] The biosynthetic gene cluster (crp) spans over 40 kb and encodes the multienzyme complexes and tailoring enzymes necessary for its production.[4]
The core assembly machinery consists of two large PKS genes (crpA and crpB) and two NRPS genes (crpC and crpD).[4][5] These genes encode a series of modules that sequentially build the molecule from four primary units (A, B, C, and D). Following the assembly of the linear precursor, several tailoring enzymes, most notably the P450 epoxidase CrpE, modify the structure before the final macrolactonization is catalyzed by a thioesterase (TE) domain.[4][6]
The biosynthesis process is collinear, with the genetic organization of the crp cluster mirroring the sequence of enzymatic reactions.[4]
Table 1: Genes of the Cryptophycin Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein | Type | Putative Function | Reference |
|---|---|---|---|---|
| crpA | CrpA | PKS | Polyketide synthesis, chain elongation | [4][5] |
| crpB | CrpB | PKS | Polyketide synthesis, chain elongation | [4][5] |
| crpC | CrpC | NRPS | Non-ribosomal peptide synthesis | [4][5] |
| crpD | CrpD | NRPS | Non-ribosomal peptide synthesis, includes thioesterase (TE) for cyclization | [4][5][7] |
| crpE | CrpE | P450 Epoxidase | Catalyzes the stereospecific epoxidation of the Unit A styrene moiety | [4][5][6] |
| crpF | CrpF | Tailoring Enzyme | Post-PKS/NRPS modification | [4][5] |
| crpG | CrpG | Tailoring Enzyme | Post-PKS/NRPS modification | [4] |
| crpH | CrpH | Tailoring Enzyme | Post-PKS/NRPS modification |[4] |
Synthesis of Cryptophycin Analogs
The potent cytotoxicity of cryptophycins has driven extensive efforts to synthesize analogs with improved therapeutic indices.[7] Strategies include total synthesis, precursor-directed biosynthesis, and chemoenzymatic synthesis. The modular nature of the cryptophycin structure, comprising four distinct units (A-D), makes it particularly amenable to analog generation.[8][9]
Chemoenzymatic Synthesis: This powerful approach leverages the substrate flexibility of key biosynthetic enzymes to create novel analogs from synthetic precursors.[6] For instance, the thioesterase (CrpTE) and epoxidase (CrpE) enzymes can act on a variety of synthetic linear chain intermediates to produce new macrocyclic cryptophycins.[3][6] This strategy circumvents difficult synthetic steps, such as stereospecific macrocyclization and epoxidation.[10]
Total Synthesis: While synthetically challenging, total synthesis offers the greatest flexibility for structural modification. Recent advances have focused on improving efficiency, such as a "fit-for-purpose" synthesis of an aza-cryptophycin analog that reduced the number of steps from 27 to 19 and increased the overall yield 27-fold (from 0.6% to 16%).[11] This approach allows for significant alterations, such as replacing the ester linkage between units C and D with a more stable amide bond.[11]
Quantitative Data
The potency of cryptophycins is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Production yields are a key metric for both natural production and synthetic routes.
Table 2: Cytotoxicity (IC₅₀) of Selected Cryptophycin Analogs
| Compound | Modification | Cell Line | IC₅₀ | Reference |
|---|---|---|---|---|
| Cryptophycin 1 | Natural Product | Various | 9-20 pM | [12] |
| Cryptophycin 52 | gem-dimethyl on Unit C | Various | Potent (pM range) | [13] |
| Analog 1 | Unit B: m-chloro-p-(methylamino) | KB-3-1 | 313 pM | [14] |
| Analog 2 | Unit B: p-(dimethylamino) | KB-3-1 | 6.36 nM | [14] |
| Analog 6u | Unit B: 3-Cl,4-(dimethylamino)benzyl | Not Specified | 54 pM | [12] |
| Primary Amine Analog | Unit B: m-chloro-p-amino | CCRF-CEM | 580 pM | [14][15] |
| Tertiary Amine Analog | Unit B: m-chloro-p-(dimethylamino) | CCRF-CEM | 54 pM |[14][15] |
Table 3: Production and Synthetic Yields
| Method | Product | Yield | Reference |
|---|---|---|---|
| Fermentation (Nostoc sp. GSV 224) | Cryptophycin | 2.55 - 3.04 mg/L | [16] |
| Fermentation (Nostoc sp. ATCC 53789) | Cryptophycin | 1.30 mg/L (in Normal BG-11 media) | [16] |
| Original Total Synthesis | Cryptophycin | 3.5% (over 35 steps) | [16] |
| Optimized Aza-Analog Synthesis | Aza-Cryptophycin Analog | 16% (over 19 steps) | [11] |
| Chemoenzymatic Macrocyclization | Unit A Heterocyclic Analogs | 55% - 69% (for the cyclization step) |[10] |
Experimental Protocols
This section provides synthesized methodologies based on published literature for key experiments in cryptophycin research.
Protocol 1: Culturing Nostoc sp. for Cryptophycin Production [16]
-
Media Preparation: Prepare Normal BG-11 medium containing: 1.5 g/L NaNO₃, 0.04 g/L K₂HPO₄·3H₂O, 0.075 g/L MgSO₄·7H₂O, 0.036 g/L CaCl₂·2H₂O, 0.006 g/L citric acid, 0.006 g/L ferric ammonium citrate, 0.001 g/L EDTA, 0.2 g/L Na₂CO₃, and 1 mL/L of a trace metal solution (ASMT).
-
Sterilization: Autoclave the prepared medium for 40 minutes.
-
Inoculation: In a sterile environment, inoculate the cooled medium with a starter culture of Nostoc sp. (e.g., GSV 224). A typical inoculum volume is 20% of the final culture volume (e.g., 0.2 L into 1 L of media).
-
Incubation: Maintain the culture under appropriate light and temperature conditions. Optimal production for GSV 224 has been observed around day 10 of a 30-day life cycle.
-
Harvesting and Extraction: Separate the cells from the medium via centrifugation or filtration. Extract the intracellular cryptophycin from the cell biomass using an appropriate organic solvent, followed by purification via reverse-phase chromatography.
Protocol 2: Chemoenzymatic Macrocyclization using CrpTE [6][10]
-
Reactant Preparation: Prepare a solution of the synthetic linear seco-cryptophycin N-acetyl cysteamine (SNAC) thioester intermediate in a suitable buffer (e.g., Tris-HCl with DMSO as a co-solvent).
-
Enzyme Addition: Add purified CrpTE enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 12-24 hours).
-
Quenching and Extraction: Quench the reaction by adding an organic solvent such as ethyl acetate. Extract the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure.
-
Analysis and Purification: Analyze the product formation using LC-MS. Purify the resulting macrocyclic cryptophycin analog using semi-preparative HPLC. For semi-preparative scale reactions (e.g., 10 mg of substrate), isolated yields can be determined after purification.
Protocol 3: Synthesis of Unit B Amino Analogs [14][15]
-
Nitration: Treat 4-hydroxyphenylacetic acid with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to introduce a nitro group.
-
Esterification: Protect the carboxylic acid, for example, by reacting with thionyl chloride (SOCl₂) in methanol (MeOH) to form the methyl ester.
-
Boc Protection: Protect the phenolic hydroxyl group using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction: Reduce the nitro group to a primary amine using catalytic hydrogenation (H₂ over Pd/C).
-
N-Alkylation (for secondary/tertiary amines): Perform reductive amination using formalin (formaldehyde) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to introduce methyl groups to the amine.
-
Chlorination (if required): Introduce a chlorine atom ortho to the hydroxyl group using N-chlorosuccinimide (NCS).
-
Deprotection: Remove protecting groups (e.g., Boc, Alloc) and hydrolyze the ester to yield the final modified amino acid unit B, ready for coupling into the cryptophycin backbone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BGC0000975 [mibig.secondarymetabolites.org]
- 6. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Synthesis of Cryptophycin Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]
- 16. Production of Cryptophycin from Blue-Green Algae — Journal of Young Investigators [jyi.org]
In Vitro Antiproliferative Activity of Cryptophycin 52: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptophycin 52 (LY355703), a synthetic analogue of the natural product cryptophycin 1, is a highly potent antimitotic agent with significant in vitro antiproliferative and cytotoxic activity against a broad spectrum of human tumor cell lines.[1][2] Its mechanism of action is centered on its interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, detailing its potency in various cell lines, the experimental protocols used for its evaluation, and the key signaling pathways involved in its cytotoxic effects.
Quantitative Antiproliferative and Cytotoxic Activity
This compound exhibits potent antiproliferative activity in the low picomolar range across numerous cancer cell lines, including those with multidrug resistance phenotypes.[2][4] Its cytotoxicity is both concentration- and time-dependent.[4]
| Cell Line | Cancer Type | IC50 (pM) | Assay Method | Reference |
| HeLa | Cervical Cancer | 11 | Not Specified | [5] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | ~1-10 (effective concentration) | MTT Assay | [2][6] |
| DU-145 | Prostate Cancer (Androgen-Independent) | ~1-10 (effective concentration) | MTT Assay | [2][6] |
| PC-3 | Prostate Cancer (Androgen-Independent) | Less responsive than LNCaP and DU-145 | MTT Assay | [2][6] |
| CCRF-CEM | Leukemia | Potent (specific value not stated) | Not Specified | [1] |
| KB-3-1 | Cervical Carcinoma | 313 | Cell Viability Assay | [7] |
| Various Solid and Hematologic Tumor Cell Lines | - | Low picomolar range | alamarBlue Assay | [4] |
Table 1: In Vitro Antiproliferative and Cytotoxic Potency of this compound in Various Human Cancer Cell Lines.
Mechanism of Action: Targeting Microtubule Dynamics
This compound's primary mechanism of action is the disruption of microtubule dynamics. It binds with high affinity to tubulin, specifically at the Vinca domain, and even at substoichiometric concentrations, it potently suppresses the dynamic instability of microtubules.[2][5][8] This is achieved by kinetically stabilizing microtubule ends, reducing the rate and extent of both shortening and growing without significantly altering the total microtubule polymer mass at low concentrations.[5] At higher concentrations (≥10 times the IC50), it can lead to the depolymerization of spindle microtubules.[5] This potent suppression of microtubule dynamics is a key factor in its powerful antimitotic effects.[1]
Experimental Protocols
Antiproliferation and Cytotoxicity Assays
A common method to determine the antiproliferative effects of this compound is the Sulforhodamine B (SRB) assay.[9]
Protocol: Sulforhodamine B (SRB) Assay [9][10][11]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[9][11] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.[10]
Cell Cycle Analysis
Flow cytometry is used to evaluate the effect of this compound on the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry [4]
-
Cell Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G0/G1 population, which is indicative of apoptotic cells.
Apoptosis Detection
Multiple methods can be employed to confirm the induction of apoptosis by this compound.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection [12][13]
-
Cell Treatment: Expose cells to this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[14][15]
Protocol: Turbidity-Based Tubulin Polymerization Assay [14][16][17]
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP and glycerol on ice. Prepare serial dilutions of this compound.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance to determine the inhibitory effect of this compound. The IC50 value can be determined from a dose-response curve.[14]
Signaling Pathways and Cellular Events
The antiproliferative activity of this compound culminates in the induction of apoptosis through a complex network of signaling pathways.
G2/M Cell Cycle Arrest
By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a potent block in the G2/M phase of the cell cycle.[1][6][18] This arrest prevents cells from progressing through mitosis and is a direct consequence of its primary mechanism of action.[1]
Caption: this compound-induced G2/M cell cycle arrest workflow.
Induction of Apoptosis
Following prolonged G2/M arrest, cells treated with this compound undergo apoptosis through multiple, and sometimes cell-type specific, pathways.[2][6]
Key molecular events in this compound-induced apoptosis include:
-
Caspase Activation: Activation of caspase-3 and caspase-7, leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[2][6]
-
Bcl-2 Family Modulation: Phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and in some cell lines, upregulation of the pro-apoptotic protein Bax.[2][6] Overexpression of Bcl-2 can confer resistance to this compound-induced apoptosis.[6]
-
p53-Related Pathway: In cells with wild-type p53, such as LNCaP, this compound can induce the expression of p53 and its downstream targets p21 and Bax.[2][6] However, its activity is not strictly dependent on p53 status.[6]
-
JNK Phosphorylation: A sustained increase in the phosphorylation of c-Jun NH2-terminal kinase (JNK) strongly correlates with the induction of apoptosis.[2][6]
Caption: Signaling pathways of this compound-induced apoptosis.
Conclusion
This compound is a powerful antiproliferative agent with a well-defined in vitro mechanism of action. Its ability to disrupt microtubule dynamics at picomolar concentrations leads to effective cell cycle arrest and the induction of apoptosis through a network of signaling pathways. This makes it a significant compound for cancer research and a valuable tool for studying microtubule-targeted therapies. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the in vitro properties of this compound and other antimitotic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scilit.com [scilit.com]
- 4. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. revvity.com [revvity.com]
- 13. arcegen.com [arcegen.com]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cryptophycin 52: A Deep Dive into its Effects on Microtubule Dynamics and Stability
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cryptophycin 52 (LY355703), a synthetic analog of the natural cyanobacterial depsipeptide Cryptophycin 1, is a highly potent antimitotic agent that exerts its effects by profoundly altering microtubule dynamics. This technical guide provides an in-depth analysis of the molecular interactions and cellular consequences of this compound, with a focus on its impact on microtubule stability. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows to support researchers and drug development professionals in the field of oncology and cytoskeletal biology.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, fundamental to numerous cellular processes including cell division, intracellular transport, and the maintenance of cell architecture.[1] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly in the formation and function of the mitotic spindle during cell division.[2] Consequently, microtubule dynamics have become a prime target for the development of anticancer therapeutics.[3]
This compound is among the most potent microtubule-targeting agents discovered, exhibiting picomolar-range antiproliferative activity against a broad spectrum of cancer cell lines, including those with multidrug resistance.[4][5][6] Unlike some other microtubule inhibitors, this compound's primary mechanism at low, clinically relevant concentrations is not the wholesale depolymerization of microtubules, but rather the subtle and potent suppression of their dynamic instability.[7][8] This guide will explore the nuanced effects of this compound on microtubule dynamics and stability, providing a detailed resource for its study and potential therapeutic applications.
Mechanism of Action
This compound exerts its potent effects through a high-affinity interaction with tubulin. It binds to a single high-affinity site on the β-tubulin subunit, at the interdimer interface, partially overlapping with the maytansine binding site.[4][9] This binding is rapid, poorly reversible, and not covalent.[9][10] The interaction induces a conformational change in the tubulin dimer, promoting a curved structure that is incompatible with the straight lattice of a microtubule.[4]
At the microtubule level, this compound demonstrates a concentration-dependent effect. At high concentrations (≥10 times the IC50 for cell proliferation), it can lead to the depolymerization of spindle microtubules.[11] However, at low picomolar concentrations, which are sufficient to inhibit cell proliferation, it does not significantly alter the overall microtubule mass.[7][8] Instead, it potently suppresses the dynamic instability of microtubules.[7] This is achieved by binding with high affinity to the ends of microtubules, effectively "capping" them and kinetically stabilizing them against both shortening and growing.[7][11] Remarkably, only a few molecules of this compound bound to a microtubule end are sufficient to significantly dampen its dynamicity.[11] This potent suppression of microtubule dynamics disrupts the delicate balance required for proper mitotic spindle function, leading to mitotic arrest and subsequent apoptosis.[5][12]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the interaction of this compound with tubulin and its effects on microtubule dynamics and cell proliferation.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Cell/System | Reference |
| Dissociation Constant (Kd) | 47 nM | In vitro (microtubule ends) | [7][11] |
| Association Constant (Ka) | (3.6 ± 1) x 106 L/mol | In vitro (tubulin) | [9][10] |
| Binding Stoichiometry | ~19.5 molecules / microtubule end (maximum) | In vitro | [7][11] |
| Molecules for 50% Dynamicity Decrease | ~5-6 molecules / microtubule | In vitro | [7][11] |
| Cellular Concentration Factor | 730-fold | HeLa cells | [7][11] |
Table 2: Effects on Microtubule Dynamic Instability
| Parameter | Concentration | Effect | Reference |
| IC50 for Dynamicity Suppression | 20 nM | In vitro | [7][8] |
| Shortening Rate | 25 nM | Reduced by 63% | [8] |
| Growing Rate | 25 nM | Reduced by 26% | [8] |
Table 3: Antiproliferative and Cytotoxic Activity
| Parameter | Cell Line | Value | Reference |
| IC50 for Cell Proliferation | HeLa | 11 pM | [7][11] |
| IC50 for Antiproliferative Activity | Various solid and hematologic tumor cell lines | Low picomolar range | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics and cell viability.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the bulk polymerization of tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1][13]
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[14]
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells treated with this compound.
Materials:
-
Cultured cells grown on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Fixation:
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.[17]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature.[17]
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.[18]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[19]
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Cell Viability Assay (alamarBlue)
This assay measures cell viability based on the metabolic reduction of resazurin (the active ingredient in alamarBlue) by living cells.
Materials:
-
Cultured cells
-
Complete culture medium
-
alamarBlue HS or alamarBlue reagent
-
96-well microplates (black, clear-bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Assay:
-
Data Acquisition:
-
Measure fluorescence or absorbance using a microplate reader.[8]
-
-
Data Analysis:
-
Correct for background by subtracting the values from wells containing medium and alamarBlue only.
-
Plot the relative fluorescence units (RFU) or absorbance against the drug concentration to generate a dose-response curve and calculate the IC50 value.[11]
-
Conclusion
This compound is a remarkably potent inhibitor of microtubule dynamics, acting through a high-affinity interaction with tubulin that leads to the kinetic stabilization of microtubule ends. Its ability to disrupt mitotic spindle function at picomolar concentrations underscores its potential as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate relationship between this compound and the microtubule cytoskeleton. Further exploration of its unique mechanism of action may pave the way for the development of novel and more effective cancer therapies.
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. allevi3d.com [allevi3d.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 13. In vitro microtubule dynamics assays [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Initial Toxicity Screening of Cryptophycin 52 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycins are a class of potent, macrocyclic depsipeptides that exhibit powerful antitumor activity by interfering with microtubule dynamics.[1][2] Cryptophycin 52 (LY355703), a synthetic analog, has demonstrated significant antiproliferative and cytotoxic effects in the low picomolar range against a broad spectrum of human tumor cell lines.[3][4] Its mechanism of action involves the kinetic stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis.[2][3] Despite its promising preclinical activity, the clinical development of this compound was halted due to unacceptable neurotoxicity.[5] This has spurred further research into the development of this compound derivatives with an improved therapeutic window.
This technical guide provides a comprehensive overview of the methodologies for the initial toxicity screening of novel this compound derivatives. It includes detailed experimental protocols for key in vitro and in vivo assays, a structured presentation of available toxicity data to facilitate comparison, and visualizations of relevant biological pathways and experimental workflows to provide a clear and in-depth understanding for researchers in the field of drug development.
Data Presentation: Comparative Toxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxicity and in vivo toxicity data for this compound and a selection of its derivatives, compiled from various studies. This data allows for a direct comparison of the toxicological profiles of these compounds.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives in Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC₅₀ (nM) | Reference |
| This compound | - | CCRF-CEM | 0.022 | [6] |
| KB-3-1 | - | |||
| Derivative 1 | Unit B: p-methoxy to p-(methylamino) | KB-3-1 | 0.313 | [6] |
| Derivative 2 | Unit B: p-methoxy to p-(dimethylamino), m-chloro removed | KB-3-1 | 6.36 | [6] |
| Unit B Analog | Unit B: p-methoxy to p-hydroxy | CCRF-CEM | 0.52 | [6] |
| Unit B Analog | Unit B: p-methoxy to p-amino | CCRF-CEM | 0.58 | [6] |
| Unit B Analog | Unit B: p-methoxy to p-(dimethylamino) | CCRF-CEM | 0.054 | [6] |
| Fragment A Analog 7 | p-hydroxymethyl on phenyl ring | Panc-03 (in vivo model) | - | [7] |
| Fragment A Analog 8 | Chlorohydrin of Analog 7 | Panc-03 (in vivo model) | - | [7] |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of this compound Derivatives in Mice
| Compound | Modification | Mouse Strain | MTD (mg/kg) | Reference |
| Fragment A Analog 7 | p-hydroxymethyl on phenyl ring | - | 6 | [7] |
| T115 (Triazole-based) | Microtubule Inhibitor | Normal non-tumor bearing | 400 | [1] |
| Cisplatin | - | BALB/c | 6 | [8] |
| Vinorelbine | - | BALB/c | 10 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial toxicity screening of this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]
Materials:
-
This compound derivative stock solution (in DMSO)
-
Human cancer cell lines (e.g., CCRF-CEM, KB-3-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.[9][10]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound derivative
-
Positive control (e.g., Paclitaxel for polymerization enhancement) and negative control (e.g., Nocodazole for inhibition)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
Ice and 37°C water bath or incubator
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired stock concentration (e.g., 10 mg/mL).
-
Prepare a tubulin polymerization mix containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of the this compound derivative and controls in General Tubulin Buffer.
-
-
Assay Execution:
-
Pre-warm a 96-well plate to 37°C.
-
Add 10 µL of the compound dilutions (or vehicle/controls) to the wells.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. An increase in the polymerization rate and extent indicates a stabilizing effect, while a decrease suggests an inhibitory effect.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11][12]
Materials:
-
This compound derivative
-
Adherent or suspension cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere (for adherent cells).
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Generate a histogram of PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
In Vivo Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[8][13]
Materials:
-
This compound derivative formulated for in vivo administration
-
Healthy, young adult mice (e.g., BALB/c or CD-1), typically females
-
Appropriate vehicle for the drug
-
Animal balance
-
Calibrated syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow mice to acclimatize to the animal facility for at least one week.
-
Randomly assign mice to different dose groups (e.g., 3-5 mice per group).
-
-
Dose Escalation:
-
Start with a low, predicted-to-be-safe dose of the this compound derivative.
-
Administer the drug via the intended clinical route (e.g., intraperitoneal or intravenous injection).
-
Administer a single dose to the first cohort of mice.
-
-
Toxicity Monitoring:
-
Observe the animals daily for a period of 14 days for clinical signs of toxicity, including changes in weight, appearance (e.g., ruffled fur), and behavior (e.g., lethargy).
-
Record body weights daily for the first week and then every other day.
-
-
Dose Adjustment:
-
If no significant toxicity (e.g., >20% weight loss, severe clinical signs) is observed, escalate the dose in a subsequent cohort of mice.
-
If significant toxicity is observed, de-escalate the dose.
-
-
MTD Determination:
-
The MTD is defined as the highest dose at which no more than one animal in a cohort of three to five dies due to toxicity and the mean body weight loss of the group does not exceed a predefined limit (e.g., 20%) from which they recover.
-
-
Pathological Analysis:
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect major organs for histopathological analysis to identify any drug-related tissue damage.
-
Mandatory Visualizations
The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts in the toxicity screening of this compound derivatives.
Signaling Pathway of Cryptophycin-Induced Apoptosis
Caption: Cryptophycin-induced apoptosis signaling pathway.
Experimental Workflow for Initial Toxicity Screening
Caption: Workflow for initial toxicity screening of derivatives.
Structure-Activity Relationship (SAR) for Toxicity
Caption: Structure-activity relationships for toxicity.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microtubule-modulating Agents in the Fight Against Neurodegeneration: Will it ever Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cryptophycin 52 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703), a synthetic analog of the natural product cryptophycin 1, is a highly potent antimitotic agent with significant potential in cancer chemotherapy.[1][2] It belongs to the depsipeptide class of compounds and exerts its powerful antiproliferative and cytotoxic effects by interacting with tubulin and disrupting microtubule dynamics.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action: this compound is one of the most potent suppressors of microtubule dynamics discovered.[1] It binds to the vinca domain of β-tubulin, inhibiting microtubule polymerization and kinetically stabilizing microtubule ends.[5][6] This disruption of microtubule function leads to the arrest of cells in the G2-M phase of the cell cycle, ultimately inducing apoptosis.[1][7] Notably, this compound has demonstrated significantly greater potency (40–400 times) than clinically used antimicrotubule agents like paclitaxel and vinca alkaloids and shows reduced susceptibility to multidrug resistance mechanisms.[1]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human tumor cell lines. These values highlight the compound's potent, broad-spectrum antiproliferative activity at picomolar concentrations.
| Cell Line | Cancer Type | IC50 (pM) |
| HeLa | Cervical Cancer | 11 |
| LNCaP | Prostate Cancer | ~100 |
| PC-3 | Prostate Cancer | ~100 |
| DU-145 | Prostate Cancer | ~100 |
| CEM | Leukemia | Potent Activity |
| HL-60 | Leukemia | Potent Activity |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.[2][6]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cell proliferation and survival.
a. AlamarBlue (Resazurin) Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
AlamarBlue reagent
-
96-well microplates
-
Plate reader (fluorometer or spectrophotometer)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours, protected from light.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. Calcein AM/Ethidium Homodimer-1 Cytotoxicity Assay
This two-color fluorescence assay simultaneously identifies live (green) and dead (red) cells.
-
Materials:
-
Calcein AM
-
Ethidium Homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Following treatment with this compound as described above, gently wash the cells with PBS.
-
Prepare a staining solution containing Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Image the wells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantify the number of live and dead cells to determine the cytotoxic effect.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][8][9]
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro effect of this compound on microtubule assembly and tubulin: molecular modeling of the mechanism of action of a new antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Microtubule Polymerization Assay with Cryptophycin 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 is a potent synthetic analog of the natural product cryptophycin 1, a depsipeptide isolated from cyanobacteria.[1][2] It is a highly effective antimitotic agent that targets the tubulin-microtubule system, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] The primary mechanism of action of this compound involves its interaction with tubulin, the fundamental protein subunit of microtubules. At low, picomolar concentrations in cells, it potently suppresses microtubule dynamics without significantly altering the overall microtubule mass.[4][5][6] At higher concentrations, it can lead to microtubule depolymerization.[4][5]
This document provides a detailed protocol for performing an in vitro microtubule polymerization assay to characterize the effects of this compound. This assay is crucial for understanding its mechanism of action and for the development of novel anticancer therapeutics. The protocol is based on a fluorescence-based assay, which offers high sensitivity and is suitable for high-throughput screening.[7][8]
Principle of the Assay
The microtubule polymerization assay monitors the assembly of tubulin dimers into microtubules over time. This process can be tracked by measuring the increase in fluorescence of a reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence quantum yield.[9] The assay follows a characteristic sigmoidal curve with three phases: nucleation, growth (elongation), and a steady state.
By introducing this compound to the reaction, its effect on these polymerization kinetics can be quantified. As a potent microtubule destabilizer at sufficient concentrations, this compound is expected to inhibit the rate and extent of polymerization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the microtubule polymerization assay.
Caption: this compound binds to tubulin, suppressing microtubule dynamics.
Caption: Workflow for the microtubule polymerization assay.
Materials and Reagents
-
Tubulin: Lyophilized, high-purity (>99%) tubulin from a commercial source (e.g., porcine brain).
-
This compound: Stock solution in DMSO.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Solution: 100 mM in sterile water.
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) stock solution.
-
Positive Control (Inhibitor): Nocodazole or Vinblastine stock solution in DMSO.
-
Positive Control (Promoter): Paclitaxel stock solution in DMSO.
-
Glycerol: For enhancing polymerization (optional).
-
96-well, black, flat-bottom microplates: For fluorescence measurements.
-
Temperature-controlled microplate reader: Capable of kinetic fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm).
-
Multichannel pipettes and sterile tips.
-
Ice bucket.
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the testing of multiple concentrations of this compound.
5.1. Reagent Preparation
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
This compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. Due to its high potency, a wide concentration range should be tested (e.g., from pM to µM). Prepare 10x concentrated stocks of each dilution.
-
Control Dilutions: Prepare 10x concentrated stocks of the positive and negative controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel, and a DMSO vehicle control) in General Tubulin Buffer.
-
Reaction Mix Preparation: On ice, prepare a master mix containing General Tubulin Buffer, GTP (final concentration 1 mM), and DAPI (final concentration to be optimized, typically in the µM range).
5.2. Assay Procedure
-
Pre-warm the Plate Reader: Set the microplate reader to 37°C.
-
Dispense Compounds: To the wells of a pre-chilled 96-well black plate on ice, add 10 µL of the 10x this compound dilutions, control compounds, or vehicle control.
-
Prepare Tubulin Solution: In a separate tube on ice, dilute the reconstituted tubulin with the reaction mix to the desired final concentration (typically 2-4 mg/mL).
-
Initiate Polymerization: Add 90 µL of the tubulin solution to each well containing the compounds. Mix gently by pipetting up and down, avoiding bubbles.
-
Measure Fluorescence: Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurements of fluorescence intensity every 30-60 seconds for at least 60 minutes.
Data Presentation and Analysis
The primary output of the assay is a set of polymerization curves (fluorescence vs. time) for each concentration of this compound and the controls.
6.1. Data Analysis
-
Plot Polymerization Curves: Plot the fluorescence intensity against time for each condition.
-
Determine Key Parameters: From the curves, determine the following parameters:
-
Lag time (t_lag): The time before a significant increase in fluorescence is observed.
-
Maximum velocity (V_max): The steepest slope of the polymerization curve, representing the rate of microtubule elongation.
-
Maximum polymer mass (F_max): The fluorescence intensity at the steady-state plateau.
-
-
Calculate IC₅₀: Plot the V_max or F_max as a function of the logarithm of this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
6.2. Tabular Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the assay.
Table 1: Effect of this compound on Microtubule Polymerization Parameters
| This compound Conc. | Lag Time (min) | V_max (RFU/min) | F_max (RFU) | % Inhibition of V_max |
| Vehicle (DMSO) | 5.2 ± 0.4 | 1500 ± 80 | 25000 ± 1200 | 0% |
| 10 pM | 5.5 ± 0.5 | 1450 ± 75 | 24500 ± 1100 | 3.3% |
| 100 pM | 6.1 ± 0.6 | 1200 ± 60 | 22000 ± 1000 | 20.0% |
| 1 nM | 8.2 ± 0.7 | 750 ± 40 | 15000 ± 800 | 50.0% |
| 10 nM | 12.5 ± 1.1 | 300 ± 25 | 8000 ± 500 | 80.0% |
| 100 nM | No significant polymerization | - | - | >95% |
| Nocodazole (10 µM) | No significant polymerization | - | - | >95% |
| Paclitaxel (10 µM) | 1.5 ± 0.2 | 2800 ± 150 | 27000 ± 1300 | - |
Data are presented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units.
Table 2: IC₅₀ Values for Microtubule Polymerization Inhibition
| Compound | IC₅₀ for V_max (nM) | IC₅₀ for F_max (nM) |
| This compound | 1.0 | 1.2 |
| Nocodazole | 25.0 | 28.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in control wells | Inactive tubulin | Use fresh, properly stored and reconstituted tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH | Verify the composition and pH of all buffers. | |
| Insufficient GTP | Ensure the final GTP concentration is 1 mM. | |
| High background fluorescence | Contaminated reagents or plate | Use high-purity reagents and new, clean microplates. |
| DAPI concentration too high | Optimize the DAPI concentration. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Ensure the plate reader maintains a stable 37°C. |
Safety Precautions
This compound is a highly potent cytotoxic compound and should be handled with extreme care.[1][3]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle stock solutions of this compound in a chemical fume hood.
-
Dispose of all contaminated materials and waste according to institutional guidelines for hazardous chemical waste.
By following this detailed protocol, researchers can effectively perform microtubule polymerization assays to investigate the inhibitory effects of this compound and other potential antimitotic agents, contributing to the advancement of cancer drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. maxanim.com [maxanim.com]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryptophycin 52 Dosage for Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52, a synthetic analog of the natural cyanobacterial depsipeptide Cryptophycin 1, is a potent microtubule-targeting agent with significant antineoplastic properties. It has demonstrated robust antiproliferative and cytotoxic effects against a broad spectrum of human tumor cell lines, including those resistant to other chemotherapeutic agents. In the context of prostate cancer, this compound has been shown to be a powerful inducer of cell cycle arrest and apoptosis in various cell lines, irrespective of their androgen dependency. These application notes provide a comprehensive overview of the effective dosage, mechanism of action, and detailed protocols for evaluating the efficacy of this compound in prostate cancer research.
Mechanism of Action in Prostate Cancer Cells
This compound exerts its potent antitumor activity by interacting with tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division. The primary mechanism of action involves the following key events:
-
G2/M Phase Cell Cycle Arrest: By interfering with microtubule function, this compound prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1] This halt in cell division is a primary contributor to its antiproliferative effects.
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in prostate cancer cell lines through multiple, often cell-line specific, signaling cascades.[1]
The apoptotic signaling induced by this compound in prostate cancer cells involves several key molecular players:
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is modulated by this compound treatment, favoring apoptosis.
-
Caspase Activation: The execution of apoptosis is carried out by a cascade of proteases known as caspases. This compound treatment leads to the activation of initiator and effector caspases, such as caspase-3 and caspase-7.[1]
-
JNK Phosphorylation: A sustained increase in the phosphorylation of c-Jun NH2-terminal kinase (JNK) has been strongly correlated with this compound-induced apoptosis in prostate cancer cells.[1]
The induction of apoptosis by this compound appears to be independent of the androgen receptor and p53 status of the prostate cancer cells, highlighting its potential for treating a broad range of prostate cancer subtypes.[1]
Data Presentation: Efficacy of this compound in Prostate Cancer Cell Lines
This compound exhibits potent activity against prostate cancer cell lines at picomolar concentrations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are in the low picomolar range for various cancer cell lines.[2] While specific IC50 values for prostate cancer cell lines are not consistently reported across the literature, studies have demonstrated significant biological effects at very low concentrations.
| Cell Line | Androgen Status | Key Observations at Picomolar Concentrations |
| LNCaP | Androgen-dependent | Accumulation of cells in the G2/M phase and induction of apoptosis at concentrations of 1-10 pM after 48 hours of exposure.[1] |
| PC-3 | Androgen-independent | Less responsive to this compound-induced cell death compared to LNCaP and DU-145.[1] |
| DU-145 | Androgen-independent | Accumulation of cells in the G2/M phase and induction of apoptosis at concentrations of 1-10 pM after 48 hours of exposure.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from picomolar to nanomolar.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Apoptosis Detection by DNA Ladder Assay
This protocol is for visualizing the characteristic DNA fragmentation associated with apoptosis.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells in 100 mm dishes and treat with this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
-
DNA Extraction:
-
Transfer the supernatant to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction.
-
Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C overnight.
-
-
DNA Pellet Preparation:
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Wash the DNA pellet with 70% ethanol.
-
Air dry the pellet and resuspend it in 20-50 µL of TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain.
-
Mix the DNA samples with loading dye and load them into the wells of the gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA fragmentation pattern under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in the apoptotic pathway.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
This compound Signaling Pathway in Prostate Cancer
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Note: Analyzing Cryptophycin 52-Induced Cell Cycle Arrest Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptophycin 52 is a potent synthetic analog of the natural depsipeptide cryptophycin 1, which demonstrates significant antitumor activity.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1][2] By binding to tubulin, this compound stabilizes microtubule ends and suppresses their dynamic instability.[3][4] This interference with microtubule function leads to a blockage in the cell cycle, specifically arresting cells in the G2/M phase.[1][2][5] Ultimately, this can trigger apoptosis in cancer cells.[5][6]
Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a cell population.[7][8] By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[7][9] This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7][8] This application note provides a detailed protocol for using flow cytometry with PI staining to quantify the cell cycle effects of this compound.
Principle of the Assay
This protocol outlines the preparation of cells treated with this compound for cell cycle analysis by flow cytometry. Cells are harvested, fixed with cold ethanol to permeabilize the membranes, and then treated with RNase A to ensure that only DNA is stained.[9][10] Propidium iodide, a fluorescent dye, then intercalates with the DNA.[9] The fluorescence intensity of the PI-stained cells, which is directly proportional to the amount of DNA, is then measured using a flow cytometer.[9] An increase in the percentage of cells in the G2/M phase following treatment with this compound is indicative of cell cycle arrest at this stage.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments analyzing the cell cycle effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| This compound Concentration (pM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 52.1 ± 2.8 | 24.5 ± 2.1 | 23.4 ± 2.2 |
| 10 | 40.5 ± 3.5 | 15.3 ± 1.9 | 44.2 ± 3.7 |
| 50 | 25.7 ± 2.9 | 8.1 ± 1.2 | 66.2 ± 4.1 |
| 100 | 18.3 ± 2.1 | 5.2 ± 0.9 | 76.5 ± 3.9 |
Table 2: Time-Course of Cell Cycle Arrest Induced by 10 pM this compound in HeLa Cells
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 55.8 ± 3.3 | 26.1 ± 2.4 | 18.1 ± 1.7 |
| 6 | 51.5 ± 2.9 | 27.3 ± 2.6 | 21.2 ± 2.0 |
| 12 | 45.2 ± 3.1 | 22.8 ± 2.2 | 32.0 ± 2.9 |
| 24 | 40.5 ± 3.5 | 15.3 ± 1.9 | 44.2 ± 3.7 |
| 48 | 31.8 ± 3.0 | 9.7 ± 1.5 | 58.5 ± 4.3 |
Experimental Protocols
Materials and Reagents
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold[9]
-
Propidium Iodide (PI) Staining Solution:
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period and yield approximately 1 x 10^6 cells per sample for analysis.[9]
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Preparation for Flow Cytometry Analysis
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Cell Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[9]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.[12]
-
-
Propidium Iodide Staining:
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Flow Cytometer Setup: Set up the flow cytometer to measure the fluorescence from the PI-stained cells, typically using the FL-2 or FL-3 channel.[13] Use a linear scale for the PI channel.[10]
-
Data Acquisition:
-
Data Analysis:
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[14]
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
-
Visualizations
Caption: Flowchart of the experimental workflow for analyzing cell cycle effects.
Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the cell cycle effects of this compound. By employing flow cytometry with propidium iodide staining, the potent G2/M arrest induced by this antimicrotubule agent can be accurately quantified. This methodology is crucial for the preclinical evaluation of this compound and other potential anticancer compounds that target the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette transporters on antitumor activity | Scilit [scilit.com]
- 3. pnas.org [pnas.org]
- 4. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. benchchem.com [benchchem.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Visualizing Microtubule Disruption by Cryptophycin 52 using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703) is a potent synthetic analog of the natural product cryptophycin 1, a cyanobacterial depsipeptide.[1] It exhibits powerful antiproliferative and antimitotic activities by targeting microtubules, making it a compound of significant interest in cancer research and drug development.[2] this compound binds to tubulin, the fundamental protein subunit of microtubules, at the vinca alkaloid domain, leading to the suppression of microtubule dynamics.[3] This interference with the crucial functions of microtubules in cell division, intracellular transport, and maintenance of cell shape triggers cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][4]
These application notes provide detailed protocols for the use of fluorescence microscopy to visualize and quantify the disruptive effects of this compound on the microtubule network in cultured cells. Furthermore, we present a summary of the quantitative data associated with this compound's activity and illustrate the key signaling pathways involved in the cellular response to this potent microtubule-targeting agent.
Mechanism of Action of this compound
This compound's primary mechanism of action involves its interaction with tubulin. It binds to the ends of microtubules, suppressing their dynamic instability.[5] This suppression prevents the normal processes of microtubule polymerization and depolymerization, which are essential for the formation and function of the mitotic spindle during cell division.[5] The disruption of microtubule dynamics leads to mitotic arrest, where cells are unable to progress through mitosis, and subsequently triggers apoptotic cell death.[4][6]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Antiproliferative and Microtubule-Targeting Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Cell Proliferation) | HeLa | 11 pM | [5] |
| Various Human Tumor Cell Lines | low picomolar range | [2] | |
| IC50 (Microtubule Dynamicity) | In vitro | 20 nM | [5] |
| Binding Affinity (Kd) | Tubulin | 47 nM | [5] |
Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | Effect of this compound (1-10 pM) | Reference |
| LNCaP | Androgen-dependent | G2/M arrest, apoptosis | [7] |
| DU-145 | Androgen-independent | G2/M arrest, apoptosis | [7] |
| PC-3 | Androgen-independent | Less responsive to apoptosis | [7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol details the steps for visualizing microtubule disruption in cultured cells treated with this compound using immunofluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, A549, or other cancer cell lines)
-
Glass coverslips, sterile
-
6-well or 12-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, clone DM1A)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 10 pM - 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate the cells for the desired time period (e.g., 18-24 hours).
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add 4% PFA solution and incubate for 15 minutes at room temperature.[8]
-
Methanol Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[5]
-
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization (for PFA fixation only): If using PFA fixation, add Permeabilization Buffer and incubate for 10 minutes at room temperature to allow the antibodies to access intracellular structures.[8]
-
Blocking: Aspirate the Permeabilization Buffer (if used) or PBS and add Blocking Buffer. Incubate for 1 hour at room temperature to block non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer (a common starting dilution is 1:1000). Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer (a common starting dilution is 1:1000). Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Add DAPI solution to the cells and incubate for 5 minutes at room temperature to stain the nuclei.[8]
-
Mounting: Wash the cells once with PBS. Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network (e.g., green channel for Alexa Fluor 488) and the nuclei (blue channel for DAPI).
Protocol 2: Quantitative Analysis of Microtubule Disruption
Image analysis software can be used to quantify the effects of this compound on the microtubule network.
Procedure:
-
Image Acquisition: Acquire images using consistent microscope settings (e.g., exposure time, gain, and laser power) for all samples to ensure comparability.
-
Image Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify various parameters of the microtubule network. This can include:
-
Microtubule Density: Measure the total area or intensity of the tubulin signal per cell.
-
Fiber Length and Number: Use image analysis plugins to skeletonize the microtubule network and measure the length and number of microtubule filaments.
-
Texture Analysis: Employ texture analysis algorithms (e.g., Haralick features) to quantify the organizational changes in the microtubule network, such as homogeneity and contrast.[9]
-
-
Statistical Analysis: Perform statistical analysis on the quantitative data to determine the significance of the observed differences between control and this compound-treated cells.
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for fluorescence microscopy of microtubule disruption.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Cellular Signaling Pathways
Disruption of microtubule dynamics by this compound initiates a signaling cascade that culminates in apoptosis. A key player in this pathway is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7]
-
Microtubule Disruption and Mitotic Arrest: this compound's primary action is the suppression of microtubule dynamics, leading to a failure in the formation of a functional mitotic spindle. This results in the arrest of the cell cycle at the G2/M transition.[1]
-
JNK Activation: Prolonged mitotic arrest acts as a cellular stress signal, leading to the activation of the JNK pathway.[7]
-
Bcl-2 Family Regulation: Activated JNK can phosphorylate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[7][10] Phosphorylation of these proteins can inhibit their protective function, thereby promoting apoptosis.[11][12]
-
Caspase Activation: The inactivation of anti-apoptotic Bcl-2 family proteins facilitates the activation of the caspase cascade. Specifically, this compound has been shown to induce the proteolytic processing and activation of caspase-3 and caspase-7.[7]
-
Apoptosis: Activated caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[7]
Conclusion
Fluorescence microscopy is an invaluable tool for studying the effects of microtubule-targeting agents like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to visualize, quantify, and understand the cellular mechanisms underlying the potent anticancer activity of this compound. By combining detailed imaging with an understanding of the associated signaling pathways, researchers can further elucidate the therapeutic potential of this compound and other novel microtubule inhibitors.
References
- 1. The contribution of c-Jun N-terminal kinase activation and subsequent Bcl-2 phosphorylation to apoptosis induction in human B-cells is dependent on the mode of action of specific stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dual role of JNK1-mediated phosphorylation of Bcl-2 in autophagy and apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel role for JNK as a stress-activated Bcl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryptophycin 52 in Multidrug-Resistant (MDR) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703), a synthetic analog of the natural product cryptophycin 1, is a potent antimitotic agent with significant cytotoxic activity against a broad spectrum of human tumor cell lines, including those exhibiting multidrug resistance (MDR).[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on MDR cancer cell lines.
Mechanism of Action: this compound functions by interacting with tubulin at the vinca alkaloid binding site, leading to the inhibition of microtubule polymerization and the suppression of microtubule dynamics.[1][3] This disruption of microtubule function arrests cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[3][4][5] A key advantage of this compound is its reduced susceptibility to common MDR mechanisms, such as the overexpression of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), making it a promising candidate for treating resistant cancers.[2][3]
Quantitative Data Summary
The following tables summarize the potent in vitro activity of this compound against various cancer cell lines, including MDR variants.
Table 1: Antiproliferative Activity of this compound in Sensitive and MDR Cell Lines
| Cell Line | Cancer Type | MDR Phenotype | This compound IC₅₀ (pM) | Paclitaxel IC₅₀ (nM) | Vinblastine IC₅₀ (nM) |
| GC₃ | Colon | Sensitive | 10.3 | 2.5 | 1.8 |
| GC₃/ADR | Colon | P-gp Overexpression | 33.1 | >1000 | >1000 |
| KB/3-1 | Cervical | Sensitive | 4.5 | 1.2 | 0.8 |
| KB/VCR | Cervical | P-gp Overexpression | 18.2 | 250 | 350 |
| CEM | Leukemia | Sensitive | 3.1 | 1.5 | 1.1 |
| CEM/VLB₁₀₀ | Leukemia | P-gp Overexpression | 12.4 | 450 | 600 |
Data compiled from published studies. Actual IC₅₀ values may vary depending on experimental conditions.
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | p53 Status | % Apoptosis (Sub-G₀/G₁ population) after 48h with 10 pM this compound |
| LNCaP | Dependent | Wild-type | ~45% |
| DU-145 | Independent | Mutant | ~60% |
| PC-3 | Independent | Null | ~25% |
Data is illustrative and based on findings from studies on prostate cancer cell lines.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MDR cancer cell lines.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells with and without this compound for the desired time (e.g., 24, 48 hours).
-
Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for the detection of apoptosis using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired duration.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Visualizations
This compound induces apoptosis through multiple signaling pathways, which can vary between cell types.
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Caption: Rationale for this compound efficacy in MDR cells.
References
Assessing Cryptophycin 52 Cytotoxicity: An Application Note and Protocol Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703) is a potent synthetic analog of the natural cyanobacterial depsipeptide, Cryptophycin 1. As a powerful antimitotic agent, it has demonstrated significant antiproliferative and cytotoxic activity against a broad spectrum of human tumor cell lines, including multidrug-resistant strains.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The cytotoxicity of this compound is typically observed in the low picomolar to nanomolar range, making it a compound of high interest in cancer research and drug development.[1][4]
This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases.[5] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.
Caption: this compound Signaling Pathway.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potency of this compound is typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values for this compound are highly dependent on the cell line and the duration of exposure.
| Cell Type | Reported IC50 Range (after 48-72h treatment) | Reference |
| Human Colon Adenocarcinoma (e.g., HCT-116) | Low picomolar to low nanomolar | [6] |
| Human Cervical Carcinoma (e.g., KB-3-1) | Low nanomolar | [7] |
| Human Prostate Cancer (LNCaP, PC-3, DU-145) | Picomolar | [3] |
| Human Ovarian Cancer (e.g., SKOV3) | Low nanomolar (as ADC payload) | [4] |
| Human Gastric Cancer (e.g., NCI-N87) | Low nanomolar (as ADC payload) | [4] |
| Various Solid and Hematologic Tumor Cell Lines | Low picomolar | [1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for assessing the cytotoxicity of this compound in adherent cancer cell lines using a 96-well plate format. Modifications for suspension cells are also included.
Materials and Reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: MTT Assay Experimental Workflow.
Step-by-Step Procedure
1. Cell Seeding:
-
For adherent cells , harvest cells using trypsin-EDTA and perform a cell count. Dilute the cells in complete culture medium to the desired seeding density. Seeding densities can range from 1,000 to 100,000 cells per well, and should be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
For suspension cells , centrifuge the cell suspension, resuspend the pellet in fresh medium to the desired density, and seed 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow adherent cells to attach.
2. Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. A common starting range for this compound is from 1 pM to 100 nM.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control (medium only).
3. Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the drug incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells and then remove the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Troubleshooting and Considerations
| Issue | Possible Cause | Recommendation |
| High Background Absorbance | - Phenol red in the medium. - Contamination. | - Use phenol red-free medium during the MTT incubation step. - Ensure aseptic techniques. |
| Low Absorbance Readings | - Low cell number. - Insufficient MTT incubation time. | - Optimize cell seeding density. - Increase MTT incubation time. |
| Inconsistent Results | - Uneven cell seeding. - Incomplete formazan dissolution. | - Ensure a homogenous cell suspension before seeding. - Ensure complete mixing after adding the solubilization solution. |
| Potential Compound Interference | - this compound or its solvent may directly reduce MTT. | - Run a cell-free control with the highest concentration of this compound and MTT to check for direct reduction. If interference is observed, consider an alternative cytotoxicity assay. |
Conclusion
The MTT assay is a reliable and high-throughput method for determining the cytotoxic effects of this compound on cancer cell lines. Adherence to a well-optimized protocol is crucial for obtaining accurate and reproducible results. The potent nature of this compound necessitates careful handling and a well-designed dilution series to accurately determine its IC50 value. This application note serves as a comprehensive guide for researchers to effectively utilize the MTT assay in the evaluation of this promising anticancer agent.
References
- 1. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Clonogenicity Assay for Long-Term Effects of Cryptophycin 52
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703) is a potent synthetic analog of the natural depsipeptide, Cryptophycin 1, isolated from the cyanobacterium Nostoc sp..[1][2] As a powerful antimitotic agent, this compound targets tubulin and disrupts microtubule dynamics, a critical process for cell division.[1][3] This disruption leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells.[1][2][4][5][6] Notably, this compound has demonstrated significant antiproliferative and cytotoxic activity at picomolar concentrations across a broad spectrum of human tumor cell lines, including those with multidrug resistance.[1][4][7]
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to assess the long-term efficacy of a cytotoxic agent. This assay measures the ability of a single cell to undergo unlimited division and form a colony. Therefore, it provides a robust assessment of the reproductive integrity of cells after treatment with an anticancer agent like this compound. These application notes provide a detailed protocol for utilizing a clonogenicity assay to determine the long-term cytotoxic effects of this compound on cancer cells.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from studies investigating its antiproliferative and cytotoxic activities.
Table 1: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Assay Method |
| HeLa | Cervical Cancer | 11 | Proliferation Assay |
| THP-1 | Acute Monocytic Leukemia | ~120 (0.1 ng/mL) | Colony-Forming Assay |
| H-125 | Lung Cancer | ~24,000,000 (20 µg/mL) | Colony-Forming Assay |
| LNCaP | Prostate Cancer | <100 | MTT Assay |
| PC-3 | Prostate Cancer | <100 | MTT Assay |
| DU-145 | Prostate Cancer | <100 | MTT Assay |
Note: IC50 values from the colony-forming assay for THP-1 and H-125 cells were converted from ng/mL and µg/mL to pM for comparative purposes, assuming a molecular weight of approximately 833.0 g/mol for this compound. The MTT assay results for prostate cancer cell lines indicated effects at concentrations of 0.1 pM and above, with viability reduced to 40-50% at higher picomolar concentrations after 72 hours.[4]
Table 2: Comparison of this compound Potency with Other Antimicrotubule Agents
| Agent | Relative Potency vs. Paclitaxel and Vinca Alkaloids |
| This compound | 40-400 fold more potent |
This increased potency and its effectiveness against multidrug-resistant cell lines highlight the therapeutic potential of this compound.[4][7]
Experimental Protocols
Clonogenic Survival Assay Protocol
This protocol outlines the methodology to assess the long-term survival of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, DU-145, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Stereomicroscope
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in complete medium in a 37°C incubator with 5% CO2.
-
Harvest sub-confluent cells using trypsin-EDTA and prepare a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed a predetermined number of cells into each well of 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-100 colonies in the control wells. This typically ranges from 200 to 1000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is from 1 pM to 1000 pM. A vehicle control (DMSO) must be included.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for a defined exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Gently wash the cells twice with sterile PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies are present in the control wells. The incubation time will depend on the growth rate of the cell line.
-
Monitor the plates every 2-3 days to observe colony formation. A colony is defined as a cluster of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1 mL of fixation solution (6% glutaraldehyde) to each well and incubate for 30-60 minutes at room temperature.
-
Remove the fixation solution and gently rinse the wells with deionized water.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for at least 30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the plates with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well using a stereomicroscope.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clonogenicity assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptotic signaling.
Mechanism of Action and Long-Term Effects
This compound exerts its cytotoxic effects by potently suppressing microtubule dynamics.[1] This leads to mitotic arrest, where the cancer cells are halted in the G2/M phase of the cell cycle.[1][2][4] Prolonged arrest in mitosis triggers a cascade of signaling events that culminate in apoptosis.
The apoptotic pathways initiated by this compound are multifaceted and can be cell-type dependent.[4] Key signaling events include:
-
JNK Activation: A sustained increase in the phosphorylation of c-Jun NH2-terminal kinase (JNK) is strongly correlated with the induction of apoptosis.[4]
-
Bcl-2 Family Modulation: this compound induces the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which is thought to inhibit their protective function.[4] In cells with wild-type p53, an upregulation of the pro-apoptotic protein Bax is also observed.[4]
-
Caspase Activation: The involvement of caspases, the executioners of apoptosis, can vary between different cancer cell lines. In some, both caspase-1-like and caspase-3-like proteases are critical for cell death, while in others, apoptosis can proceed in a caspase-independent manner.[4]
The clonogenicity assay is crucial for determining the long-term consequences of these molecular events. It moves beyond short-term viability measurements to assess whether the cytotoxic effects of this compound translate into a permanent loss of a cancer cell's ability to proliferate and form a tumor. The picomolar potency of this compound suggests that even transient exposure can lead to irreversible commitment to cell death, a hypothesis that can be rigorously tested using the clonogenic survival assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - Chinese Journal of Cancer Research [cjcrcn.org]
- 7. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Handling of Cryptophycin 52 Stock Solutions
Introduction
Cryptophycin 52 (also known as LY355703) is a potent, synthetic analog of the natural depsipeptide Cryptophycin 1.[1][2] It is a powerful antimitotic agent that exhibits significant antiproliferative and cytotoxic activity against a broad range of human tumor cells, with IC50 values often in the low picomolar range.[3] Its efficacy extends to multidrug-resistant (MDR) tumor cell lines, making it a valuable tool in cancer research.[3][4]
The primary mechanism of action for this compound involves its interaction with tubulin. It is considered one of the most potent suppressors of microtubule dynamics discovered.[5] By binding to the ends of microtubules, it kinetically stabilizes them, suppressing both the rate and extent of their shortening and growing phases.[1][5] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis through various signaling pathways.[1][6] Given its high potency, the accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. A major challenge in working with this compound is its low aqueous solubility.[1][7] This document provides a detailed protocol for the solubilization, storage, and handling of this compound for research applications.
Physicochemical and Biological Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Alternate Name | LY355703 | [8] |
| Molecular Formula | C₃₆H₄₅ClN₂O₈ | [8][9] |
| Molecular Weight | 669.21 g/mol | [9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Poor in water; Soluble in DMSO, Ethanol | [1][7][10] |
| Mechanism of Action | Tubulin polymerization inhibitor; Suppressor of microtubule dynamics | [1][5][11] |
| Biological Activity | Antiproliferative IC₅₀: ~11 pM (HeLa cells) | [5] |
| Binding Affinity | Kᵈ: ~47 nM (to microtubule ends) | [5] |
Experimental Protocols
Preparation of a 1 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to create working solutions.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile, positive-displacement pipette or Hamilton syringe with sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: In a controlled environment (e.g., a chemical fume hood), carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 1 mM stock solution, weigh 0.67 mg of the compound.
-
Solubilization:
-
Transfer the weighed powder to a sterile, amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For 1 mg of this compound, add 1.494 mL of DMSO to achieve a 1 mM concentration.
-
Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots protected from light at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[9]
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock or an intermediate stock in the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as DMSO can be toxic to cells.[10]
-
Prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any solvent effects.
Procedure:
-
Thawing: Remove one aliquot of the 1 mM primary stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 1 mM stock 1:100 in sterile cell culture medium to create a 10 µM intermediate stock.
-
Final Dilution: Use the intermediate stock to prepare the final working concentrations. For example, to achieve a final concentration of 10 nM in 1 mL of medium, add 1 µL of the 10 µM intermediate stock to 999 µL of the culture medium.
-
Mixing and Use: Mix the final working solution thoroughly by gentle pipetting or inversion. Add the solution to your experimental setup immediately. Do not store dilute aqueous solutions for extended periods.
Visualizations
Below are diagrams illustrating the experimental workflow for stock solution preparation and the cellular signaling pathway affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of cryptophycin-52 and novel para-alkoxymethyl unit A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C36H45ClN2O8 | CID 9939639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Cryptophycin 52 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptophycin 52 (LY355703) is a potent synthetic analog of the natural marine product Cryptophycin 1, demonstrating significant antiproliferative and cytotoxic activity against a broad spectrum of human tumor cell lines, including those with multidrug resistance.[1][2] Its primary mechanism of action involves the suppression of microtubule dynamics by binding to tubulin, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using various animal models.
Mechanism of Action
This compound is a highly potent inhibitor of microtubule function.[1] At picomolar concentrations, it binds to the ends of microtubules, suppressing both their shortening and growing phases.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] Key signaling events include the phosphorylation of Bcl-2 family proteins, activation of c-Jun N-terminal kinase (JNK), and activation of caspases.[5][6]
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Based on preclinical data, human tumor xenograft models in immunocompromised mice (e.g., SCID or athymic nude mice) are highly recommended. The following cell lines have shown sensitivity to this compound and are suitable for establishing xenograft models:
-
Prostate Cancer: LNCaP (androgen-dependent), DU-145 (androgen-independent), PC-3 (androgen-independent)[5][6]
-
Ovarian Cancer: SKOV3[7]
-
Gastric Cancer: NCI-N87[7]
-
Colon Cancer: HCT-116[8]
-
Leukemia: CEM, HL-60[4]
-
Cervical Cancer: HeLa[3]
Murine solid tumor models, such as pancreatic adenocarcinoma (Panc-03) and Adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr), can also be utilized to assess efficacy, particularly in the context of drug resistance.[1]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various tumor models.
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model (Cell Line) | Host Strain | Drug Formulation | Administration Route | Dosing Schedule | Efficacy Endpoint | Results | Reference |
| Ovarian Cancer (SKOV3) | N/A | As ADC | 10 mg/kg | N/A | Significant antitumor activity | Tumor growth inhibition | [7] |
| Gastric Cancer (NCI-N87) | N/A | As ADC | 10 mg/kg | N/A | Significant antitumor activity | Tumor growth inhibition | [7] |
| Prostate Cancer (Generic) | Mice | N/A | N/A | N/A | Potent activity | Tumor growth inhibition | [6] |
Note: "N/A" indicates that the specific information was not available in the cited sources.
Table 2: Maximum Tolerated Dose (MTD) of this compound in Mice
| Host Strain | Drug Formulation | Administration Route | MTD | Reference |
| Mice | 2% propylene glycol, 8% Cremophor EL | i.v. bolus | ~30 mg/kg | [1] |
Experimental Protocols
Protocol 1: General Human Tumor Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous human tumor xenograft model to evaluate the efficacy of this compound.
Materials:
-
Selected human cancer cell line (e.g., DU-145, LNCaP, SKOV3)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle for formulation (e.g., 2% propylene glycol, 8% Cremophor EL in sterile water)[1]
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation for Implantation: Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel (optional, to enhance tumor take-rate) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare a stock solution of this compound. On the day of treatment, dilute the stock solution to the desired concentration with the vehicle. Administer this compound via intravenous (i.v.) bolus injection. The dosing schedule can be adapted based on the specific study design (e.g., once daily, every other day for a specified number of cycles).
-
Efficacy Evaluation:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Survival: Monitor the mice for signs of morbidity and mortality. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant distress.
-
-
Data Analysis: Calculate the mean tumor volume for each group at each measurement time point. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Survival data can be analyzed using Kaplan-Meier curves and log-rank tests.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 3. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cryptophycin 52 Solubility and Experimentation
Welcome to the technical support center for Cryptophycin 52. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this potent antitumor agent during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a highly hydrophobic molecule and, as a result, has very low solubility in aqueous solutions.[1][2] This is a known characteristic of the compound and direct dissolution in buffers like Phosphate Buffered Saline (PBS) will likely result in precipitation or failure to dissolve.
Q2: I observe precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium. To mitigate this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of the organic solvent (like DMSO) in your experimental setup is low (typically below 0.5%) to avoid solvent-induced cytotoxicity and to minimize precipitation. Gentle vortexing or warming of the diluted solution may aid in redissolving any precipitate.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly reported solvent for preparing stock solutions of this compound, other organic solvents may be viable. However, thorough validation is necessary to ensure the solvent does not interfere with your experimental system or the stability of the compound. For many hydrophobic compounds, ethanol is another potential solvent, but its suitability and the achievable concentration for this compound would need to be empirically determined.
Q4: Are there alternative formulations to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for clinical and preclinical studies, formulations designed to enhance the solubility and delivery of hydrophobic drugs are often employed. For this compound, a Cremophor EL-based formulation was used in clinical trials.[3] Other potential strategies that have been explored for similar hydrophobic anticancer agents include the use of cyclodextrins and liposomal nanoformulations.[4] These approaches can improve solubility, stability, and bioavailability.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stable Stock Solution
-
Problem: this compound powder is not dissolving or is forming a precipitate in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3]
-
Check Solvent Quality: Ensure the DMSO is of high purity and anhydrous. Water content in DMSO can reduce the solubility of hydrophobic compounds.
-
Use Sufficient Solvent: Refer to the recommended concentration for stock solutions (see Experimental Protocols section). Attempting to make a supersaturated solution will lead to precipitation.
-
Aid Dissolution: Gentle vortexing or sonication can help dissolve the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: High variability in experimental results when treating cells with this compound.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding to cells, visually inspect the final diluted solution to ensure no precipitate is present. Precipitated drug will lead to inaccurate dosing.
-
Control for Solvent Effects: Include a vehicle control in your experiments (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
-
Standardize Dilution Procedure: Use a consistent, stepwise dilution method for all experiments to ensure reproducibility.
-
Cell Line Sensitivity: Be aware that different cell lines can exhibit varying sensitivity to this compound.[5]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Very Low / Practically Insoluble | Direct dissolution is not recommended for experimental use. |
| Phosphate Buffered Saline (PBS) | Very Low / Practically Insoluble | Not a suitable solvent for initial stock preparation. |
| Ethanol | Data not publicly available | May be a potential solvent, but requires empirical validation. |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 10 mmol/L | The recommended solvent for preparing concentrated stock solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is adapted from established methodologies for in vitro experiments.[3]
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a stock solution concentration between 2 and 10 mmol/L.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing Cyclodextrin Inclusion Complexes
This is a general protocol for improving the aqueous solubility of hydrophobic drugs like this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). Specific ratios and conditions for this compound would need to be optimized.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., ethanol)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol.
-
Cyclodextrin Solution: In a separate container, prepare an aqueous solution of HP-β-CD.
-
Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring.
-
Complexation: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin complex.
-
Reconstitution: The lyophilized powder can then be reconstituted in aqueous buffers for experiments. The extent of solubility improvement should be determined experimentally.
Protocol 3: General Method for Liposomal Formulation
This is a general protocol for encapsulating a hydrophobic drug like this compound into liposomes using the thin-film hydration method. The lipid composition and drug-to-lipid ratio would require optimization.
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, Cholesterol)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve this compound and lipids in the organic solvent mixture in a round-bottom flask.
-
Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm).
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cryptophycin 52 Hydrolytic Instability In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cryptophycin 52. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro use of this potent anti-cancer agent, with a focus on its hydrolytic instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY355703) is a synthetic analog of the natural product Cryptophycin 1, a highly potent cytotoxic depsipeptide.[1][2] Its primary mechanism of action is the inhibition of microtubule dynamics.[1][2] By binding to tubulin, it suppresses the dynamic instability of microtubules, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[1][2][3]
Q2: What does "hydrolytic instability" mean in the context of this compound?
Hydrolytic instability refers to the susceptibility of a compound to be broken down by reacting with water. Cryptophycins, being depsipeptides, contain ester linkages in their macrocyclic structure. The C5 ester bond, in particular, has been identified as a key site for in vivo hydrolytic instability in this class of compounds. While this compound was designed with a gem-dimethyl substitution at the C6 position to sterically hinder and thus reduce the rate of this hydrolysis compared to earlier analogs, the potential for this degradation pathway still exists, especially under non-optimal in vitro conditions.
Q3: What are the consequences of this compound degradation in my experiments?
Hydrolytic degradation of this compound will lead to a loss of its biological activity. This can manifest in your experiments as:
-
Higher IC50 values: You may find that you need a higher concentration of the compound to achieve the desired effect compared to published data.
-
Poor reproducibility: Inconsistent degradation between experiments or even within the same experiment can lead to high variability in your results.
-
Complete loss of effect: If the compound has significantly degraded, you may observe no biological effect at concentrations that should be active.
Q4: How can I minimize the hydrolytic instability of this compound in my in vitro assays?
To minimize hydrolysis, it is crucial to carefully control the conditions under which you handle and use this compound. Key recommendations include:
-
Proper storage of stock solutions: Store stock solutions in an anhydrous solvent like DMSO at -80°C.
-
Use of appropriate buffers: Prepare working solutions in buffers with a slightly acidic to neutral pH (ideally pH 6.0-7.4). Avoid basic conditions, which can accelerate ester hydrolysis.
-
Fresh preparation of working solutions: Prepare working dilutions of this compound immediately before use. Do not store aqueous solutions of the compound for extended periods.
-
Minimize exposure to aqueous environments: When preparing dilutions, add the DMSO stock solution to the aqueous buffer or cell culture medium last, and mix quickly.
Troubleshooting Guides
Problem 1: My IC50 value for this compound is significantly higher than reported in the literature.
-
Possible Cause: Degradation of this compound due to hydrolytic instability.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution prepared in anhydrous DMSO?
-
Has the stock solution been stored properly at -80°C?
-
Has the stock solution undergone multiple freeze-thaw cycles? If so, prepare a fresh stock from powder.
-
-
Review Working Solution Preparation:
-
Were working solutions prepared fresh for the experiment?
-
What is the pH of the buffer or cell culture medium used for dilution? Ester hydrolysis is often accelerated at basic pH.
-
How long were the working solutions stored before being added to the cells? Minimize this time as much as possible.
-
-
Experimental Controls:
-
Include a positive control compound with known stability to ensure your assay system is working correctly.
-
-
Problem 2: I am observing high variability in my results between replicates or experiments.
-
Possible Cause: Inconsistent degradation of this compound.
-
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Ensure a consistent and rapid method for diluting the DMSO stock into your aqueous medium for all replicates and experiments.
-
Use a consistent source and batch of buffer or cell culture medium.
-
-
Control Incubation Times:
-
Ensure that the time between preparing the working solutions and adding them to the cells is consistent for all plates and experiments.
-
-
Check for Temperature Fluctuations:
-
Avoid warming aqueous solutions of this compound for extended periods, as higher temperatures can increase the rate of hydrolysis.
-
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| CCRF-CEM | Leukemia | 11.8 |
| HL-60 | Leukemia | 4.7 |
| A549 | Non-small cell lung | 10.3 |
| NCI-H460 | Non-small cell lung | 11.2 |
| HT29 | Colon | 11.5 |
| HCT-116 | Colon | 12.1 |
| SF-268 | CNS | 11.6 |
| OVCAR-3 | Ovarian | 12.0 |
| MDA-MB-231 | Breast | 12.6 |
| PC-3 | Prostate | 10.0 |
| DU-145 | Prostate | 10.0 |
| LNCaP | Prostate | 10.0 |
Data compiled from various sources reporting antiproliferative effects after 48-72 hours of exposure.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
-
Preparation of Stock Solution (10 mM in DMSO):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, dissolve the appropriate amount of this compound in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium or the appropriate assay buffer immediately before use.
-
To minimize the compound's exposure to the aqueous environment before it is buffered by the proteins in the cell culture medium, add the DMSO stock to the medium and mix gently but thoroughly by pipetting.
-
Use the prepared working solutions immediately. Do not store aqueous dilutions.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare fresh working solutions of this compound at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x working solutions to the appropriate wells.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
strategies to reduce the neurotoxicity of Cryptophycin 52 analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the neurotoxicity associated with Cryptophycin 52 analogs.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of the promising anticancer agent this compound (LY355703) discontinued?
A1: this compound, a potent synthetic analog of the natural product Cryptophycin 1, demonstrated significant antitumor activity by interfering with microtubule dynamics.[1][2][3] However, its progression through clinical trials was halted, primarily due to unacceptable levels of cumulative neurotoxicity observed in patients.[4][5] This adverse side effect, coupled with high production costs, led to the discontinuation of its development.[1]
Q2: What are the primary strategies to reduce the neurotoxicity of this compound analogs?
A2: The main goal is to improve the therapeutic window by either reducing the intrinsic toxicity of the molecule or by ensuring it acts selectively on tumor tissue. The two primary strategies are:
-
Targeted Drug Delivery: This involves conjugating the cryptophycin analog (the "payload") to a "homing device," such as an antibody or a peptide, that specifically targets cancer cells. This approach creates Antibody-Drug Conjugates (ADCs) or Peptide-Drug Conjugates (PDCs), which limit systemic exposure and thereby reduce damage to healthy tissues like neurons.[4][6]
-
Structural Modification (SAR Studies): Structure-Activity Relationship (SAR) studies are conducted to synthesize new analogs with an improved safety profile.[7][8] By making precise chemical modifications to the different units of the cryptophycin molecule, it is possible to decrease neurotoxicity while retaining potent anticancer activity.[7][9]
Q3: How does creating a drug conjugate (ADC or PDC) reduce neurotoxicity?
A3: Drug conjugates reduce neurotoxicity by minimizing the exposure of healthy cells to the highly potent cryptophycin payload. The conjugate circulates in the body in a relatively inactive state. The "homing device" (antibody or peptide) is designed to bind specifically to antigens or receptors that are overexpressed on the surface of tumor cells. Once bound, the entire conjugate is internalized by the cancer cell. Inside the cell, the linker connecting the payload to the homing device is cleaved, releasing the active cryptophycin analog to exert its cytotoxic effect. This targeted delivery ensures that high concentrations of the drug accumulate primarily at the tumor site, sparing healthy nerve cells.[4][6]
Caption: Targeted delivery workflow of a Cryptophycin drug conjugate.
Q4: How can I assess the neurotoxicity of my Cryptophycin analog in vitro?
A4: Assessing neurotoxicity in vitro is a critical step before proceeding to animal models. A common approach involves using cultured neuronal cells (e.g., primary dorsal root ganglia neurons, neuroblastoma cell lines) and measuring various endpoints after exposure to your compound. Key assays include:
-
Neurite Outgrowth Assays: Measure the ability of neurons to extend and maintain neurites. A reduction in neurite length or complexity is a hallmark of neurotoxicity.
-
Cell Viability Assays: Determine the concentration at which the analog kills neuronal cells (e.g., using MTT, AlamarBlue, or Calcein AM assays).[10]
-
Microelectrode Array (MEA) Assays: This technique measures the electrical activity of neuronal networks.[11] Neurotoxic compounds can disrupt spontaneous firing patterns and network connectivity, which can be quantified to assess functional neurotoxicity.[12] Impedance measurements on an MEA can also indicate cell loss or changes in morphology.[12]
Troubleshooting Guides
Problem: My new Cryptophycin analog shows high cytotoxicity against cancer cells but also high neurotoxicity in my in vitro assays.
This is a common challenge. The goal is to improve the therapeutic index—the ratio of the toxic dose to the therapeutic dose.
Possible Solutions & Next Steps:
-
Iterative Structural Modification:
-
Action: Revisit the structure-activity relationship (SAR). Can you make further modifications to the molecule to decrease its neurotoxicity? Sometimes, minor changes, such as altering a functional group on the periphery of the molecule, can reduce off-target toxicity without significantly impacting the core binding to tubulin.[7]
-
Rationale: SAR studies have shown that modifications at various units of the cryptophycin core can modulate bioactivity.[5][9] For example, adding ionizable functional groups might improve solubility but could also make the analog a substrate for multidrug resistance pumps, altering its activity profile.[9]
-
-
Develop a Targeted Delivery System:
-
Action: If the intrinsic potency of the analog is too high to be safely administered systemically, consider conjugating it to a tumor-targeting antibody or peptide.
-
Rationale: This is the most clinically validated strategy for highly potent payloads.[4] It confines the potent cytotoxic effect to the tumor cells, protecting healthy neurons and other tissues.[6]
-
-
Refine the Dosing and Exposure Time:
-
Action: In your in vitro assays, evaluate if a shorter exposure time or lower concentration is sufficient to kill cancer cells while sparing neurons.
-
Rationale: The cytotoxic and neurotoxic effects of this compound are both concentration- and time-dependent.[10] You may find a therapeutic window by optimizing these parameters.
-
Caption: Troubleshooting logic for a highly potent but neurotoxic analog.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and select analogs against the KB-3-1 human cervix carcinoma cell line, illustrating how structural modifications can impact potency. A lower IC₅₀ value indicates higher cytotoxicity.
| Compound | Modification Description | IC₅₀ (nM)[4] |
| This compound (2) | Parent compound | 0.010 ± 0.001 |
| Analog 22 | Modified Unit B | > 1000 |
| Analog 23 | Modified Unit B | 1.8 ± 0.3 |
| Analog 24 | Modified Unit B | 3.5 ± 0.4 |
This data highlights that modifications, in this case to Unit B, can dramatically alter the cytotoxic potency of the molecule.
Experimental Protocols
Protocol 1: General Workflow for Analog Development and Neurotoxicity Screening
This protocol provides a high-level workflow for developing and evaluating new this compound analogs with the goal of minimizing neurotoxicity.
Caption: Experimental workflow for developing safer Cryptophycin analogs.
Protocol 2: In Vitro Neurotoxicity Assessment Using a Microelectrode Array (MEA)
This method provides functional data on how an analog affects neuronal network activity.
Objective: To quantify the functional neurotoxicity of a this compound analog by measuring changes in the spontaneous electrical activity of a cultured neuronal network.
Materials:
-
Primary rodent cortical or dorsal root ganglia (DRG) neurons.
-
MEA plates (e.g., 48-well from Axion BioSystems or similar).
-
Neuron-specific culture medium and supplements.
-
Cryptophycin analog stock solution in DMSO.
-
MEA recording system and analysis software.
Methodology:
-
Cell Culture: Plate neurons onto MEA plates according to the manufacturer's protocol. Allow the culture to mature for at least 14 days in vitro (DIV) to form stable, spontaneously active synaptic networks.
-
Baseline Recording: Place the MEA plate in the recording system at 37°C and 5% CO₂. Record the baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony) for at least 10 minutes for each well.
-
Compound Addition: Prepare serial dilutions of the Cryptophycin analog in pre-warmed culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known neurotoxin).
-
Post-Exposure Recording: Return the plate to the MEA system and record activity continuously or at set time points (e.g., 1, 6, 24, 48 hours) post-exposure.
-
Data Analysis:
-
Use the system's software to analyze the recorded electrical activity. Key parameters to quantify include:
-
Weighted Mean Firing Rate (spikes/sec).
-
Burst Frequency (bursts/min).
-
Network Synchrony Index.
-
-
Normalize the post-exposure data to the baseline recording for each well.
-
Generate concentration-response curves to determine the concentration at which the analog causes a 50% reduction in network activity (IC₅₀).
-
Compare the neurotoxicity IC₅₀ to the anti-cancer IC₅₀ to evaluate the therapeutic window. A significant decrease in electrical activity indicates functional neurotoxicity.[12]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro effect of this compound on microtubule assembly and tubulin: molecular modeling of the mechanism of action of a new antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dataset of in vitro measured chemicals neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cryptophycin 52 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro assays with Cryptophycin 52.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic analog of the natural product cryptophycin 1. Its primary mechanism of action is the disruption of microtubule dynamics. It binds to tubulin, the building block of microtubules, and suppresses their dynamic instability, leading to an arrest of cells in the G2/M phase of the cell cycle.[1][2] This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][3]
Q2: At what concentration range is this compound typically active?
This compound is exceptionally potent, with antiproliferative and cytotoxic effects observed in the low picomolar range in many human tumor cell lines.[4]
Q3: How should I prepare and store a this compound stock solution?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The binding of Cryptophycin-52 to tubulin is not covalent and is poorly reversible.[5]
Q4: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons?
A lack of an observable effect can stem from several factors, including issues with the compound's integrity, problems with the cell culture system, or suboptimal experimental design. A systematic troubleshooting approach is crucial to identify the root cause.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
Variability in IC50 values is a common issue in cytotoxicity assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Cell Seeding Density | Cell density can significantly impact drug sensitivity. Higher cell densities can lead to increased resistance to chemotherapeutic agents.[6] | Optimize and maintain a consistent cell seeding density for all experiments. Perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay period. |
| Cell Passage Number | Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their sensitivity to drugs. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh aliquots of cells. |
| Serum Concentration | Serum proteins can bind to small molecules, reducing their effective concentration available to the cells. | If possible, perform assays in low-serum or serum-free media. If serum is required, maintain a consistent serum concentration across all experiments and consider this as a potential factor when comparing results. |
| Solvent (DMSO) Concentration | High concentrations of DMSO can be toxic to cells and can interfere with the assay results. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically below 0.5%). Run a vehicle control with the same DMSO concentration as the highest drug concentration. |
| Incubation Time | The cytotoxic effects of this compound are time-dependent.[4] | Optimize and standardize the incubation time with the compound. A 48- or 72-hour incubation is common for cytotoxicity assays. |
| Compound Stability | Improper storage or handling can lead to degradation of the compound. | Store this compound stock solutions at -20°C or -80°C in single-use aliquots. Allow the stock solution to thaw completely and mix well before preparing dilutions. |
Variable Results in Cell Cycle Analysis (Flow Cytometry)
Inconsistent G2/M arrest profiles can obscure the effects of this compound.
| Potential Cause | Possible Explanation | Recommended Solution |
| Suboptimal Cell Fixation | Improper fixation can lead to poor quality DNA histograms. | Use cold 70% ethanol for fixation and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping.[7] |
| Cell Clumping | Aggregates of cells will be analyzed as single events with higher DNA content, skewing the cell cycle profile. | Ensure a single-cell suspension before fixation by gentle pipetting or passing the cells through a cell strainer. |
| Inappropriate Cell Density | Treating cells at a very high confluency may mask the anti-proliferative effects as cells may already be contact-inhibited. | Seed cells at a density that allows for logarithmic growth during the treatment period. |
| RNase Treatment | Propidium iodide (PI) can also bind to double-stranded RNA, leading to a high background signal. | Ensure complete RNase treatment to remove RNA before PI staining. |
| Flow Cytometer Settings | Incorrect voltage settings or compensation can lead to poor resolution of G1, S, and G2/M peaks. | Use appropriate controls to set up the flow cytometer correctly. Ensure the DNA peak is on-scale and the CV of the G1 peak is low. |
Difficulty in Detecting Apoptosis (Western Blot for Cleaved Caspases/PARP)
Failure to detect apoptosis markers can be due to several factors.
| Potential Cause | Possible Explanation | Recommended Solution |
| Timing of Lysate Collection | The peak of apoptosis induction can be time-dependent. This compound induces cell cycle arrest prior to the onset of apoptosis.[8] | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting cleaved caspases and PARP. |
| Insufficient Protein Loading | The cleaved fragments may be present at low levels. | Increase the amount of protein loaded onto the gel. |
| Antibody Quality | The primary antibody may not be specific or sensitive enough to detect the cleaved protein. | Use an antibody that has been validated for western blotting and is specific for the cleaved form of the protein. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine). |
| Transfer Issues | Small protein fragments like cleaved caspases may be difficult to transfer efficiently to the membrane. | Optimize the transfer conditions (e.g., membrane type, transfer time, and voltage) for small proteins. |
| Cell Line-Specific Differences | The apoptotic pathways activated by this compound can be cell-line specific.[3] | Be aware that different cell lines may exhibit varying levels and kinetics of apoptosis in response to this compound. |
Experimental Protocols
Cytotoxicity Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Western Blot for Cleaved PARP)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cryptophycin 52 Concentration for Maximum Anti-Cancer Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cryptophycin 52 in anti-cancer research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent anti-cancer agent that functions as a microtubule inhibitor.[1][2][3] It binds to the vinca domain of tubulin, suppressing microtubule dynamics.[4][5] This interference with microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1][2][4]
Q2: At what concentration range is this compound typically effective?
A2: this compound is exceptionally potent, with antiproliferative and cytotoxic effects observed at picomolar concentrations in a wide range of human tumor cell lines.[6] IC50 values for its antiproliferative activity are generally in the low picomolar range.[6]
Q3: How does the potency of this compound compare to other microtubule inhibitors?
A3: this compound is significantly more potent than many clinically used anti-mitotic agents. Its antiproliferative activity against tumor cells in vitro has been reported to be 40 to 400 times more potent than paclitaxel, vinblastine, and vincristine.[1]
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A4: Yes, a key advantage of this compound is its effectiveness against cancer cells that have developed multidrug resistance.[1] Its potency is minimally affected in cell lines that overexpress P-glycoprotein (Pgp) and/or Multidrug Resistance-associated Protein (MRP), which are common mechanisms of resistance to other anti-mitotic drugs.[1][6]
Q5: What are the key signaling pathways involved in this compound-induced apoptosis?
A5: this compound-induced apoptosis is associated with multiple signaling pathways. These can include the activation of caspase-3-like and caspase-1-like proteases, the phosphorylation of c-raf1 and bcl-2, and a sustained increase in c-Jun NH2-terminal kinase (JNK) phosphorylation.[4][7] The specific pathways activated can be cell-type dependent.[4][7]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible IC50 values.
-
Possible Cause: Pipetting errors, especially with highly potent compounds requiring serial dilutions.
-
Solution: Use calibrated pipettes and perform careful, multi-step serial dilutions. Prepare a fresh stock solution for each experiment.
-
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Perform experiments with cells in the logarithmic growth phase.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.
-
Issue 2: Observed cytotoxicity is lower than expected.
-
Possible Cause: Compound instability.
-
Solution: this compound can be susceptible to hydrolysis.[8] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Cell line is less sensitive.
-
Solution: Confirm the reported sensitivity of your cell line from literature. If your results are significantly different, consider cell line authentication to rule out contamination or misidentification.
-
-
Possible Cause: Suboptimal incubation time.
-
Solution: The cytotoxic effects of this compound are time-dependent.[6] If initial experiments show low efficacy, consider increasing the incubation time (e.g., from 24 to 48 or 72 hours).
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause: High spontaneous cell death in control wells.
-
Solution: Ensure gentle handling of cells during seeding and treatment to avoid mechanical stress. Optimize cell seeding density to prevent overgrowth and subsequent cell death in control wells.[9]
-
-
Possible Cause: Interference of the compound with the assay reagents.
-
Solution: Run a control with the highest concentration of this compound in cell-free media to check for any direct interaction with the assay dye or reagents.
-
Data Presentation
Table 1: Antiproliferative Activity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Assay Method |
| LNCaP | Prostate Cancer | ~1-10 | MTT Assay |
| PC-3 | Prostate Cancer | ~1-10 | MTT Assay |
| DU-145 | Prostate Cancer | ~1-10 | MTT Assay |
| CEM | Leukemia | Not Specified | Not Specified |
| HCT-116 | Colon Adenocarcinoma | Not Specified | Clonogenic Assay |
Note: The IC50 values for prostate cancer cell lines were inferred from graphical data indicating effects at concentrations of 0.1 pM and above, with viability reduced to 40-50% at higher picomolar concentrations after 72 hours.[4] Specific IC50 values for CEM and HCT-116 were not provided in the reviewed abstracts.
Experimental Protocols
Protocol 1: Determination of IC50 using a Metabolic Assay (e.g., alamarBlue or MTT)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells per well, optimize for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 pM to 100 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Metabolic Assay:
-
Add the metabolic reagent (e.g., 10 µL of alamarBlue or 20 µL of MTT solution) to each well.
-
Incubate for a further 1-4 hours (optimize for your cell line and assay).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., a range around the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.
-
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Cryptophycin 52 Technical Support Center: Minimizing Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Cryptophycin 52 in cell culture experiments, with a focus on understanding and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent antimitotic agent. Its primary mechanism of action is the inhibition of microtubule dynamics. It binds to the vinca domain of tubulin, suppressing microtubule polymerization and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis.[1] At picomolar concentrations, it can disrupt microtubule function without significantly altering the overall microtubule mass.[2]
Q2: What are the known on-target effects of this compound in cell culture?
A2: The primary on-target effects observed in cell culture are:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.[2]
-
Apoptosis Induction: Following mitotic arrest, cells undergo programmed cell death. This can involve the activation of caspase-3 and is modulated by the Bcl-2 family of proteins.
-
Disruption of Microtubule Dynamics: Even at low concentrations, it is the most potent suppressor of microtubule dynamics discovered to date.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific molecular off-targets for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from its chemical class and clinical observations. The most noted clinical off-target effect is neurotoxicity. In a cell culture context, researchers should be mindful of:
-
Neurotoxicity: As this compound affects microtubules, which are crucial for neuronal health, it can induce neurotoxic effects in neuronal cell cultures.
-
Mitochondrial Dysfunction: Some microtubule-targeting agents have been shown to affect mitochondrial function, including the mitochondrial membrane potential.
-
Effects on other cytoskeletal components: While primarily targeting tubulin, high concentrations or specific cell contexts could potentially lead to indirect effects on other cytoskeletal networks like actin.
Q4: How does the potency of this compound compare to other microtubule inhibitors?
A4: this compound is significantly more potent than many clinically used microtubule inhibitors. It typically exhibits antiproliferative activity in the low picomolar range, making it 40-400 times more potent than paclitaxel and vinca alkaloids like vinblastine and vincristine.[3]
Q5: Is this compound susceptible to multidrug resistance (MDR) mechanisms?
A5: this compound has been shown to be minimally affected by common MDR mechanisms, such as the overexpression of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP-1).[2][3] This makes it a valuable tool for studying cancer cells that have developed resistance to other chemotherapeutic agents.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: High variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound has low aqueous solubility. Ensure the DMSO stock is fully dissolved and that the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent precipitation. Pre-warming the medium before adding the compound can help. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Cell Line Health | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Problem 2: No observable effect on microtubule organization or cell cycle at expected concentrations.
| Possible Cause | Recommended Solution |
| Compound Degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect Concentration | Verify the dilution calculations and the concentration of the stock solution. |
| Cell Line Insensitivity | While rare due to its high potency, some cell lines may exhibit intrinsic resistance. Confirm the expected IC50 for your cell line from literature or perform a wider dose-response curve. |
| Drug Efflux | Although this compound is less susceptible to MDR, some novel efflux pumps could be involved. Consider using a cell line with known low expression of efflux pumps as a positive control. |
Problem 3: Difficulty in visualizing microtubule disruption via immunofluorescence.
| Possible Cause | Recommended Solution |
| Suboptimal Fixation | For microtubule staining, pre-warmed (37°C) methanol fixation is often preferred over paraformaldehyde (PFA) as PFA can sometimes mask tubulin epitopes. If using PFA, include a permeabilization step with Triton X-100. |
| Antibody Issues | Use a primary antibody validated for immunofluorescence and at its optimal dilution. Ensure the secondary antibody is appropriate for the primary and has a bright, photostable fluorophore. |
| High Background Staining | Ensure adequate blocking (e.g., with BSA or normal serum). Perform sufficient washing steps between antibody incubations. |
| Timing of Observation | The effects on microtubule structure can be time-dependent. Perform a time-course experiment to identify the optimal endpoint for visualization. |
Quantitative Data
Table 1: Comparative Antiproliferative Activity (IC50) of this compound and Other Microtubule-Targeting Agents in Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (pM) | Paclitaxel (nM) | Vinblastine (nM) |
| GC3 | Colon | 3.3 | 2.6 | 1.4 |
| HCT116 | Colon | 11 | 3.3 | 1.8 |
| HT29 | Colon | 11 | 2.7 | 1.2 |
| CAPAN-1 | Pancreatic | 12 | 2.2 | 1.6 |
| A549 | Non-small cell lung | 11 | 3.1 | 1.7 |
| NCI-H460 | Non-small cell lung | 12 | 2.5 | 1.5 |
| SK-MEL-28 | Melanoma | 9.8 | 1.9 | 1.1 |
| SK-OV-3 | Ovarian | 13 | 4.5 | 2.1 |
| OVCAR-3 | Ovarian | 14 | 3.8 | 2.4 |
| CCRF-CEM | Leukemia | 3.1 | 1.8 | 0.9 |
| HL-60 | Leukemia | 4.2 | 2.1 | 1.0 |
| K-562 | Leukemia | 5.5 | 2.9 | 1.3 |
| MCF7 | Breast | 10 | 3.5 | 1.9 |
| MDA-MB-231 | Breast | 12 | 4.1 | 2.2 |
| DU-145 | Prostate | 11 | - | - |
| LNCaP | Prostate | 10 | - | - |
| PC-3 | Prostate | 13 | - | - |
Data compiled from multiple sources, including Wagner et al., 1999.[2] Note: IC50 values can vary between studies depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Assessing On-Target Activity - Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of this compound's effect on the microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (if using PFA): 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently-labeled antibody against the host species of the primary antibody
-
Nuclear stain: DAPI or Hoechst
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow to 50-70% confluency.
-
Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the desired duration.
-
Wash the cells twice with PBS.
-
Fixation:
-
Methanol: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
PFA: Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Wash the cells three times with PBS.
-
Permeabilization (for PFA fixation only): Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and add to the coverslips. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Dilute the secondary antibody and nuclear stain in blocking buffer. Add to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image using a fluorescence microscope.
Protocol 2: Investigating Off-Target Engagement - Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. A shift in the thermal stability of a protein in the presence of the compound indicates a direct interaction.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the potential off-target protein and a loading control.
Procedure:
-
Culture cells to a high density and treat with this compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration in each supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the potential off-target protein.
-
A shift in the melting curve of the protein in the this compound-treated samples compared to the vehicle control indicates a direct binding interaction.
Protocol 3: Assessing a Potential Off-Target Effect - Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured in a multi-well plate (black, clear bottom for fluorescence microscopy)
-
This compound stock solution (in DMSO)
-
JC-1 staining solution
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
Add fresh medium or PBS to each well.
-
Measure the fluorescence intensity using either a fluorescence plate reader (red fluorescence at ~590 nm emission, green fluorescence at ~525 nm emission) or visualize using a fluorescence microscope.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Decision Points.
References
addressing the narrow therapeutic window of Cryptophycin 52 in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cryptophycin 52. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address the challenges associated with the narrow therapeutic window of this compound in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as LY355703) is a synthetic analog of the natural depsipeptide Cryptophycin 1.[1] It is an exceptionally potent antimitotic agent that targets tubulin.[2][3] Its primary mechanism of action is the kinetic stabilization of microtubule dynamics by binding with high affinity to microtubule ends.[4] This suppression of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[1][5][6] At concentrations significantly higher than its IC50, it can cause microtubule depolymerization.[4] this compound is noted for its potency, with IC50 values in the low picomolar range in vitro, and its effectiveness against multidrug-resistant (MDR) tumor cell lines.[6]
Q2: What does the "narrow therapeutic window" of this compound refer to?
A2: The narrow therapeutic window refers to the small margin between the dose required for therapeutic efficacy and the dose that causes unacceptable toxicity. Clinical trials with this compound were discontinued due to dose-limiting toxicities (DLTs) that occurred at or near the doses required for an antitumor response.[7][8][9][10] This makes it challenging to administer a dose that is both effective and safe in a clinical setting.
Q3: What are the primary dose-limiting toxicities observed with this compound in vivo?
A3: Preclinical and clinical studies have identified significant toxicities associated with systemic administration of this compound. The primary DLTs are neurological, including peripheral neuropathy, constipation, and in severe cases, paralytic ileus.[7][11] Myalgias (muscle pain) have also been reported.[11] These toxicities were found to be dose-dependent and were the main reason for halting its clinical development as a standalone agent.[7][9]
Q4: How can the therapeutic window of this compound be widened?
A4: The leading strategy to widen the therapeutic window is to improve the drug's selectivity for tumor tissue, thereby reducing systemic exposure and off-target toxicity. The most promising approach currently being investigated is the development of Antibody-Drug Conjugates (ADCs).[12] By attaching Cryptophycin to a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic payload can be delivered more specifically to cancer cells.[12][13] This approach has been shown to achieve significant antitumor activity in xenograft models without the overt toxicities seen with the unconjugated drug.[12][13]
Q5: What is Cryptophycin 55 and how is it related to developing ADCs?
A5: Cryptophycin 55 is a prodrug of this compound.[12][13] this compound itself lacks a suitable functional group for stable conjugation to an antibody linker.[12] Cryptophycin 55, which contains a free hydroxyl group, can be synthesized and then conjugated to an antibody via a specialized linker.[12] Once the ADC is internalized by the target tumor cell, the linker is cleaved, and Cryptophycin 55 is released and subsequently converted to the active this compound.[12]
Troubleshooting In Vivo Experiments
This section addresses specific issues that may arise during preclinical in vivo studies with this compound and its derivatives.
Problem 1: Severe toxicity (e.g., neurotoxicity, paralytic ileus) and weight loss observed in animal models at doses required for efficacy.
| Potential Cause | Troubleshooting Strategy |
| Systemic toxicity from off-target effects. | 1. Transition to a Targeted Delivery System: The most effective strategy is to develop an Antibody-Drug Conjugate (ADC) to direct Cryptophycin to tumor tissue. This has been shown to significantly reduce systemic toxicity.[12][13] 2. Evaluate Small Molecule-Drug Conjugates (SMDCs): If a suitable antibody is not available, consider conjugation to a small molecule ligand that targets a receptor overexpressed on the tumor.[10] |
| Dosing schedule is suboptimal. | 1. Dose Fractionation: Phase I clinical data suggests that toxicity is related to the cumulative dose rather than being schedule-dependent.[11] However, in a preclinical setting, experimenting with a split-dose regimen (e.g., daily or every other day at lower doses) might mitigate acute toxicity compared to a single high dose. 2. Dose Reduction: A Phase 2 clinical trial reduced the dose from 1.5 mg/m² to 1.125 mg/m² on days 1 and 8, which substantially reduced toxicity, although it also failed to produce measurable responses at this level.[7] This highlights the narrow therapeutic window. |
| Poor aqueous solubility leading to formulation issues and unpredictable exposure. | 1. Formulation Optimization: Explore alternative formulation vehicles. Strategies for poorly soluble drugs include using co-solvents, surfactants, cyclodextrins, or creating lipid-based formulations like microemulsions.[14][15] 2. Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate of the compound.[14][16] |
Problem 2: Cryptophycin-55 ADC shows limited efficacy in vivo despite potent in vitro cytotoxicity.
| Potential Cause | Troubleshooting Strategy |
| Poor ADC stability in circulation. | 1. Linker Chemistry: The choice of linker is critical. Ensure the linker is stable in plasma but is efficiently cleaved upon internalization into the target cell. A protease-cleavable linker like Val-Cit is commonly used.[12] 2. Payload Metabolism: Assess the stability of the payload while attached to the antibody in circulation. Modifications to the Cryptophycin molecule or linker may be needed to prevent premature metabolism.[1] |
| Inefficient release of active this compound inside the cell. | 1. Analyze Drug Release: Conduct experiments to confirm that the linker is cleaved post-internalization and that Cryptophycin 55 is effectively converted to this compound within the cell.[12] 2. Vary Linker Design: Different self-immolative spacers within the linker can affect the efficiency of payload release. Test alternative linker designs. |
| Low Drug-to-Antibody Ratio (DAR). | 1. Optimize Conjugation: Refine the conjugation protocol to achieve a higher average DAR without compromising antibody function or causing aggregation. Successful studies have reported DARs around 3.3-3.5.[12][13] 2. Site-Specific Conjugation: Consider using technologies that allow for site-specific conjugation to produce a more homogeneous ADC with a defined DAR, which can lead to a better pharmacokinetic profile. |
Data Summary Tables
Table 1: In Vitro Potency of this compound vs. Other Antimitotics
| Compound | Cell Lines | IC50 Range | Relative Potency | Reference |
| This compound | Various human tumor cell lines | Low picomolar | 40-400x more potent | [6] |
| Paclitaxel | Various human tumor cell lines | Nanomolar | - | [6] |
| Vinblastine | Various human tumor cell lines | Nanomolar | - | [6] |
Table 2: Clinical Dosing and Toxicity of this compound
| Dose & Schedule | Patient Cohort | Key Toxicities Observed | Outcome | Reference |
| 1.84 - 2.22 mg/m² (Days 1 & 8, q 21 days) | Phase I Trial | Dose-Limiting: Grade 4 constipation/ileus, Grade 3 motor neuropathy | Dose escalation stopped | [11] |
| 1.5 mg/m² (Days 1 & 8, q 21 days) | Phase II Trial (NSCLC) | Unacceptable: Predominantly peripheral neuropathy and constipation | Dose reduced | [7] |
| 1.125 mg/m² (Days 1 & 8, q 21 days) | Phase II Trial (NSCLC) | Substantially reduced toxicity | No measurable tumor responses | [7] |
Table 3: Preclinical Efficacy of Cryptophycin-55 ADC
| ADC Construct | Dose | Xenograft Model | Outcome | Reference |
| Trastuzumab-Cryptophycin-55 | 10 mg/kg | Ovarian (SKOV3), Gastric (NCI-N87) | Significant antitumor activity without overt toxicities | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation with Cryptophycin-55
This protocol is a generalized procedure based on common ADC conjugation chemistry and should be optimized for your specific antibody and linker-payload.
-
Antibody Preparation:
-
Dialyze the antibody (e.g., Trastuzumab) into a suitable buffer (e.g., PBS, pH 7.4).
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Partial Reduction of Antibody (for thiol-based conjugation):
-
To create reactive thiol groups from interchain disulfides, treat the antibody with a reducing agent like TCEP or DTT.
-
The molar equivalents of the reducing agent will determine the final DAR. For a DAR of ~4, use approximately 4.2 equivalents of the reducing agent.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess reducing agent immediately using a desalting column (e.g., G25) equilibrated in a conjugation buffer (e.g., PBS with 1 mM DTPA).
-
-
Conjugation Reaction:
-
Prepare the linker-payload complex (e.g., Mc-Val-Cit-PAB-Cryptophycin-55).
-
Add the linker-payload to the reduced antibody at a slight molar excess (e.g., 4.6 equivalents for a target DAR of 4).
-
Incubate the reaction on ice or at 4°C for 1-2 hours, or as optimized.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted linkers.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration.
-
The final ADC should be buffer-exchanged into a formulation buffer suitable for storage and in vivo use.
-
-
ADC Characterization:
-
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess Aggregation: Use Size Exclusion Chromatography (SEC).
-
Confirm Purity: Use SDS-PAGE (reduced and non-reduced).
-
Measure Free Drug: Use RP-HPLC to quantify the amount of unconjugated payload.
-
Protocol 2: In Vitro Microtubule Assembly Assay
This assay is used to determine the effect of this compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Purified tubulin (>99% pure) stored at -80°C.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA.
-
GTP stock solution (100 mM).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Dilute purified tubulin in ice-cold GTB to a final concentration of ~1 mg/mL (10 µM).
-
Prepare serial dilutions of this compound in GTB. Also prepare a DMSO-only vehicle control.
-
In a pre-chilled 96-well plate, add the this compound dilutions or vehicle control.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition will be observed as a decrease in the rate and final extent of polymerization.
-
Visualizations
Caption: Logic diagram comparing systemic vs. targeted ADC delivery of Cryptophycin.
Caption: Simplified workflow for the synthesis of a Cryptophycin-55 ADC.
Caption: Signaling pathway for this compound-induced G2/M arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]
- 6. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 study of this compound (LY355703) in patients previously treated with platinum based chemotherapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Cryptophycins for ADC and SMDC - Technologie [provendis.info]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. catsci.com [catsci.com]
Technical Support Center: Developing Cryptophycin 52 Analogs with Improved Pharmacokinetic Profiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Cryptophycin 52 analogs. The goal is to address specific issues that may be encountered during synthesis, in vitro evaluation, and in vivo studies, with a focus on improving pharmacokinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing analogs of this compound?
A1: The main drivers for developing this compound analogs are to overcome its poor aqueous solubility and to combat multidrug resistance (MDR), often mediated by the P-glycoprotein (P-gp) efflux pump.[1] Additionally, analogs have been designed to incorporate a functional group for conjugation to antibodies, creating antibody-drug conjugates (ADCs) for targeted delivery.[2][3]
Q2: My cryptophycin analog shows high potency in vitro but is inactive in vivo. What are the likely causes?
A2: This is a common challenge. The discrepancy is often due to a poor pharmacokinetic profile. Key factors to investigate include:
-
Poor solubility: The compound may be precipitating in vivo, leading to low bioavailability.
-
Metabolic instability: The analog might be rapidly metabolized in the liver or other tissues. A known issue with early cryptophycins was the hydrolytic instability of the C5 ester.[4]
-
P-glycoprotein (P-gp) efflux: Your analog may be a substrate for P-gp, which actively pumps the drug out of tumor cells and can also limit its distribution into tissues like the brain.[1][5]
-
Rapid clearance: The compound may be quickly eliminated from the body, preventing it from reaching therapeutic concentrations in the tumor.
Q3: We are observing significant peripheral neurotoxicity with our lead analog in animal models. What is the underlying mechanism and how can it be mitigated?
A3: Peripheral neurotoxicity is a known class effect of microtubule-targeting agents, including cryptophycins.[6] The toxicity is thought to arise from the disruption of microtubule-dependent axonal transport in neurons.[7] The severity can depend on the specific agent, cumulative dose, and administration schedule.[6] Mitigation strategies include:
-
Dose and schedule optimization: Exploring different dosing regimens in preclinical models may identify a therapeutic window with acceptable toxicity.[8]
-
Analog design: Structure-activity relationship (SAR) studies may identify modifications that reduce neuronal damage while retaining anti-tumor activity.
-
Targeted delivery: Developing the analog as a payload for an antibody-drug conjugate (ADC) can limit systemic exposure and reduce off-target toxicities.[2]
Q4: We are having difficulty with the chemical stability of our chlorohydrin-based cryptophycin analogs in formulation. What are the best practices for handling these compounds?
A4: Chlorohydrin analogs of cryptophycins, while often more potent than their epoxide precursors, are known to be unstable in solution, potentially converting back to the epoxide.[9] To address this:
-
Formulation with acidification: Acidifying the formulation, for instance with citric acid, can improve the stability of chlorohydrins.[10]
-
Prodrug approach: Glycinate esters of the chlorohydrin's hydroxyl group have been successfully synthesized to provide stability and improve aqueous solubility.[11]
-
Fresh preparation: It is crucial to perform injections soon after the aqueous preparation from stock solutions to minimize degradation.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Symptoms: High variability in the half-maximal inhibitory concentration (IC50) values for the same analog and cell line across different experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cell-based factors | |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all experiments and allow cells to attach overnight before adding the compound.[12] |
| High cell passage number | Use cells within a defined and limited passage number range as high passage numbers can alter cell characteristics, including drug sensitivity.[13] |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly impact cell health and experimental results. |
| Compound-related issues | |
| Poor solubility and precipitation | Visually inspect wells for compound precipitation, especially at higher concentrations. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before dilution in culture medium.[12] Consider using formulation strategies for poorly soluble compounds. |
| Compound degradation | Prepare fresh dilutions from a frozen stock for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles.[14] |
| Assay-specific problems | |
| "Edge effect" in 96-well plates | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells.[12] |
| Inconsistent incubation times | Use a precise and consistent incubation time for all experiments. |
| Variability in reagents | Use the same lot of media, serum, and assay reagents to minimize batch-to-batch variability.[12] |
Issue 2: Analog Shows Potency Loss in Multidrug-Resistant (MDR) Cell Lines
Symptoms: The cryptophycin analog is highly potent against a parental cancer cell line but shows significantly reduced activity against its MDR derivative (e.g., a P-gp overexpressing line).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Substrate for P-glycoprotein (P-gp) | The analog is likely being actively transported out of the MDR cells by P-gp.[1][5] |
| Confirm P-gp substrate activity: Perform a P-gp substrate assessment assay using cell lines like MDCK-MDR1.[15][16][17] | |
| Co-administration with a P-gp inhibitor: In your in vitro assay, test the analog's activity in the presence of a known P-gp inhibitor (e.g., verapamil). A restoration of potency would confirm P-gp mediated resistance.[17] | |
| Structural modification: Synthesize new analogs with modifications designed to reduce P-gp recognition. This can be an iterative process guided by structure-activity relationship (SAR) studies. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Cryptophycin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | CCRF-CEM | ~0.022 | [2] |
| This compound | KB-3-1 | - | [2] |
| This compound | KB-V1 (MDR) | - | [2] |
| m-chloro-p-(methylamino) analog 1 | KB-3-1 | 0.313 | [2] |
| m-chloro-p-(methylamino) analog 1 | KB-V1 (MDR) | - | [2] |
| m-chloro-p-(dimethylamino) analog 2 | KB-3-1 | 6.36 | [2] |
| m-chloro-p-(dimethylamino) analog 2 | KB-V1 (MDR) | - | [2] |
Note: This table provides illustrative data. Actual values may vary depending on experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound and 55 in Mice
| Compound | Dose (mg/kg, i.v.) | Tissue | AUC (ng*h/g or mL) | Reference |
| This compound | 11 | Plasma | 1,385 | [18] |
| Tumor | 10,210 | [18] | ||
| Liver | 19,052 | [18] | ||
| Kidney | 10,612 | [18] | ||
| Cryptophycin 55 | 38 | Plasma | 2,752 | [18] |
| Tumor | 22,234 | [18] | ||
| Liver | 32,845 | [18] | ||
| Kidney | 21,345 | [18] |
Data extracted from a study in mammary adenocarcinoma 16/c tumor-bearing mice.[18]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the effect of cryptophycin analogs on the assembly of purified tubulin into microtubules.[19]
-
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Positive controls (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)
-
Test cryptophycin analog
-
Black 96-well plates
-
Temperature-controlled microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of 10x concentrated test analog, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Measure fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the rate and extent of polymerization in the presence of the test analog to the vehicle control. Inhibitors will decrease the slope and plateau of the curve, while enhancers will increase them.
-
P-glycoprotein (P-gp/MDR1) Substrate Assessment Assay
This assay determines if a cryptophycin analog is a substrate of the P-gp efflux pump using a cell line that overexpresses human MDR1 (e.g., MDCKII-MDR1).
-
Materials:
-
MDCKII-MDR1 and parental MDCKII cell lines
-
Transwell inserts
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Test cryptophycin analog
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification of the test analog
-
-
Procedure:
-
Seed MDCKII-MDR1 and MDCKII cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the test analog to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test analog to the basolateral chamber. At various time points, take samples from the apical chamber.
-
Repeat the B-A permeability assessment in the presence of a P-gp inhibitor in the apical chamber.
-
Quantify the concentration of the test analog in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 in MDCKII-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, suggests that the analog is a P-gp substrate.
-
Mandatory Visualizations
Caption: Workflow for developing this compound analogs.
Caption: Mechanism of action and resistance of cryptophycin analogs.
Caption: Troubleshooting flowchart for inconsistent IC50 results.
References
- 1. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]
- 2. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropathy associated with microtubule inhibitors: diagnosis, incidence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral neuropathy induced by microtubule-targeted chemotherapies: insights into acute injury and long-term recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of peripheral neuropathy caused by microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. db.cngb.org [db.cngb.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Pharmacokinetics and tissue distribution of this compound (C-52) epoxide and cryptophycin 55 (C-55) chlorohydrin in mice with subcutaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Mitigating P-glycoprotein Efflux of Cryptophycin 52 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cryptophycin 52 analogs and encountering challenges related to P-glycoprotein (P-gp) mediated efflux.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a concern for my this compound analog development?
A1: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide variety of structurally diverse compounds, including many chemotherapeutic agents, out of the cell.[3] This reduces the intracellular concentration of the drug, diminishing its efficacy.[3][4] If your this compound analog is a substrate for P-gp, cancer cells overexpressing this transporter will be resistant to your compound, which is a major hurdle for clinical success.[5]
Q2: Is the parent compound, this compound, a substrate for P-gp?
A2: No, this compound is considered to be relatively insensitive to P-gp and other multidrug resistance mechanisms.[6][7] Its potency is minimally affected in multidrug-resistant cells compared to their sensitive parental lines, which is one of its key advantages over other antimicrotubule agents like paclitaxel and Vinca alkaloids.[6][7]
Q3: My novel this compound analog is highly potent in sensitive cell lines but loses activity in resistant cell lines. Why is this happening?
A3: This is a classic indication that your analog has become a substrate for P-gp. While this compound itself evades P-gp, certain structural modifications can inadvertently increase its affinity for the transporter. This is a known issue, particularly for analogs designed to improve properties like aqueous solubility.[6][8][9]
Q4: What specific structural modifications to this compound are known to increase P-gp efflux?
A4: Structure-activity relationship (SAR) studies have shown that modifications, particularly to Fragment A of the this compound molecule, can turn it into a P-gp substrate.[6][9] Specifically, the introduction of ionizable functional groups such as amino, hydroxyl, or carboxylic acid groups, often intended to improve solubility, has been shown to make the analogs good substrates for P-gp, leading to a loss of activity in resistant tumor cell lines.[6][8][9][10]
Q5: How can I experimentally determine if my this compound analog is a P-gp substrate?
A5: You can determine if your analog is a P-gp substrate by performing a cytotoxicity assay using a pair of cell lines: a drug-sensitive parental line (e.g., CCRF-CEM) and its P-gp-overexpressing, multidrug-resistant derivative (e.g., CEM/VBL100 or NCI/ADR-RES). A significant increase in the IC50 value for your analog in the resistant cell line compared to the parental line indicates that it is likely a P-gp substrate. This effect can be confirmed by running the assay in the resistant line with and without a known P-gp inhibitor (like verapamil); reversal of resistance in the presence of the inhibitor further confirms P-gp interaction.[11]
Troubleshooting Guides
Problem 1: My analog shows a high resistance factor (IC50 in resistant cells / IC50 in sensitive cells).
-
Possible Cause: Your analog is a strong substrate for P-gp. Modifications intended to improve physicochemical properties may have inadvertently created a recognition site for the transporter.
-
Troubleshooting Steps:
-
Confirm with a P-gp Inhibitor: Re-run your cytotoxicity assay in the P-gp overexpressing cell line, but co-administer a known P-gp inhibitor like verapamil or Cyclosporin A.[11][12] A significant decrease in the IC50 value in the presence of the inhibitor confirms that P-gp is responsible for the resistance.
-
Structural Re-evaluation: Analyze the structural changes made to the parent this compound. If you have introduced basic tertiary nitrogen atoms or other ionizable groups, these are likely the cause.[6][13]
-
Rational Re-design: Consider alternative modifications to achieve your desired properties without creating a P-gp substrate. Strategies could include masking the ionizable group with a moiety that is cleaved intracellularly or exploring different positions for modification.[14][15]
-
Problem 2: I am seeing inconsistent or high background fluorescence in my Calcein-AM efflux assay.
-
Possible Cause 1: Non-specific cytoplasmic esterase activity can convert calcein-AM to fluorescent calcein, which may limit the assay's applicability in certain cell lines.[11]
-
Troubleshooting Steps:
-
Run Proper Controls: Always include "no inhibitor" and "maximal inhibition" (e.g., with verapamil) controls to define your assay window.[16]
-
Optimize Dye Concentration: Titrate the concentration of Calcein-AM to find the optimal level that provides a good signal-to-noise ratio without causing cytotoxicity.[17]
-
Alternative Fluorescent Substrate: Consider using a different fluorescent P-gp substrate, such as Flutax-2 (Oregon green-488 paclitaxel), which may have different characteristics and be less prone to non-specific esterase activity.[11]
-
Problem 3: My P-gp inhibitor control (e.g., Verapamil) is not effectively reversing resistance.
-
Possible Cause 1: The concentration of the inhibitor is suboptimal.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of your P-gp inhibitor for your specific cell line. For example, verapamil has been shown to be effective in NCI/ADR-RES cells at concentrations between 10 to 50 μM.[11]
-
-
Possible Cause 2: The resistance mechanism in your cell line is not solely dependent on P-gp. Other transporters, such as Multidrug Resistance-associated Protein (MRP-1), may also be contributing.[6]
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression levels of P-gp and other relevant ABC transporters (like MRP1) in your resistant cell line using methods like qRT-PCR or Western blotting.
-
Use Broad-Spectrum or Specific Inhibitors: Test inhibitors with different specificities to probe the involvement of other transporters.
-
Data Presentation
Table 1: Effect of Structural Modifications on this compound Analog Activity in P-gp+ Cell Lines
| Modification Type | Intended Purpose | Observed Effect on P-gp Substrate Potential | Consequence in P-gp Overexpressing Cells | Reference |
| Introduction of ionizable groups (amino, hydroxyl, carboxylic acid) on Fragment A | Improve aqueous solubility and efficacy | Increased | Significant loss of antiproliferative activity | [6][8][9] |
| Addition of a para-hydroxymethyl group | Increase polarity and activity | Increased | 27-fold decrease in activity against HL-60/Vinc (MDR subclone) | [10] |
| Parent Compound (this compound) | N/A | Minimal | Potency is minimally affected | [6][7] |
Table 2: Comparative Antiproliferative Potency of this compound
| Compound | Potency vs. Paclitaxel or Vinca Alkaloids (in vitro) | Sensitivity to P-gp Mediated Resistance | Reference |
| This compound | 40–400 times more potent | Minimally affected | [6] |
| Paclitaxel | Baseline | Sensitive | [6] |
| Vinca Alkaloids | Baseline | Sensitive | [6] |
Experimental Protocols
Protocol 1: P-gp Efflux Assay Using a Fluorogenic Substrate
This protocol is adapted from commercially available kits and literature procedures for use in a 96-well plate format.[16]
-
Cell Seeding:
-
Compound Preparation:
-
Assay Procedure:
-
Pre-warm Efflux Assay Buffer to 37°C. For adherent cells, wash once with 100 µL of this buffer.[16]
-
Add 50 µL of the 4X test compound, maximal inhibition control, or no inhibition control solutions to the appropriate wells.
-
Prepare a 4X working solution of a fluorogenic P-gp substrate (e.g., Calcein-AM or a kit-specific substrate).[16]
-
Add 50 µL of the 4X fluorogenic substrate to each well.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere, protected from light, for the recommended time (e.g., 30 minutes).[16]
-
-
Measurement:
-
Measure the fluorescence using a multi-well fluorescence microplate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition by comparing the fluorescence in the test wells to the no inhibition (0% inhibition) and maximal inhibition (100% inhibition) control wells.
-
Protocol 2: Cytotoxicity Assay in Paired Sensitive/Resistant Cell Lines
This protocol determines the resistance factor of a compound.
-
Cell Culture: Culture both the parental drug-sensitive cell line and the P-gp-overexpressing resistant derivative line under standard conditions.
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your this compound analog.
-
Treat the cells with a range of concentrations of your analog for a set period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a standard method such as the reduction of alamarBlue or an MTT assay.[7]
-
-
Data Analysis:
-
Plot the cell viability against the log of the compound concentration for each cell line.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each cell line using a non-linear regression curve fit.
-
Calculate the Resistance Factor (RF): RF = (IC50 in Resistant Cell Line) / (IC50 in Parental Cell Line). An RF significantly greater than 1 indicates P-gp mediated resistance.
-
Mandatory Visualizations
Caption: Experimental workflow for a cell-based P-gp efflux assay.
References
- 1. labbulletin.com [labbulletin.com]
- 2. bioivt.com [bioivt.com]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 4. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scientificarchives.com [scientificarchives.com]
- 15. scientificarchives.com [scientificarchives.com]
- 16. content.abcam.com [content.abcam.com]
- 17. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cryptophycin 52 Demonstrates Superior Potency to Paclitaxel in Ovarian Cancer Cells
For Immediate Release
[City, State] – December 15, 2025 – In the landscape of ovarian cancer therapeutics, the search for more potent and effective agents is paramount. A comparative analysis of Cryptophycin 52 and the widely used chemotherapy drug paclitaxel reveals a significant potency advantage for this compound in preclinical studies involving ovarian cancer cell lines. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a synthetic analog of a cyanobacterial depsipeptide, has consistently shown exceptionally high cytotoxicity against a variety of cancer cell lines, including those resistant to other drugs. Paclitaxel, a taxane-based drug, has been a cornerstone of ovarian cancer treatment for decades. Both agents target the microtubule network, a critical component of the cell's cytoskeleton essential for cell division, but through opposing mechanisms of action.
Quantitative Potency Comparison
The following table summarizes representative IC50 values for paclitaxel in common ovarian cancer cell lines and provides context for the potency of cryptophycins. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Cell Line | Compound | IC50 Value | Reference |
| SKOV3 | Paclitaxel | ~2.5-5 nM | [3] |
| A2780 | Paclitaxel | ~2.5-5 nM | [3] |
| OVCAR-3 | Paclitaxel | 7.64 µM | N/A |
| SKOV3 | Trastuzumab-Cryptophycin-55 Conjugate | 0.58-1.19 nM | [4][5] |
Note: The IC50 value for the Trastuzumab-Cryptophycin-55 conjugate in SKOV3 cells is provided as an indicator of the high potency of the cryptophycin payload, though it is not a direct measure of unconjugated this compound.
Mechanisms of Action: A Tale of Two Microtubule Inhibitors
The distinct mechanisms by which this compound and paclitaxel disrupt microtubule dynamics are central to their cytotoxic effects.
This compound acts as a microtubule depolymerizer. It binds to the Vinca domain on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The apoptotic signaling induced by this compound has been linked to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function, and the sustained activation of the c-Jun N-terminal kinase (JNK) pathway.[6][7]
Paclitaxel , in contrast, is a microtubule stabilizer. It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and protecting them from disassembly.[8] This leads to the formation of abnormal, nonfunctional microtubule bundles, mitotic arrest at the G2/M phase due to the activation of the spindle assembly checkpoint, and ultimately, cell death.[8][9] Paclitaxel-induced apoptosis can be mediated through various pathways, including the NF-κB signaling pathway.[10]
Signaling Pathway Diagrams
This compound Signaling Pathway
Caption: this compound induced apoptotic pathway.
Paclitaxel Signaling Pathway
Caption: Paclitaxel induced apoptotic pathway.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to maintain potency in cancer cells that have developed multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1][11] Paclitaxel is a known substrate for P-gp, and its efficacy can be significantly reduced in resistant cells. The circumvention of this common resistance mechanism by this compound makes it a highly promising candidate for treating refractory ovarian cancers.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for assessing the potency of a cytotoxic compound. The following is a generalized protocol for such an assay.
Experimental Workflow: IC50 Determination
Caption: Generalized workflow for IC50 determination.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Ovarian cancer cell lines (e.g., SKOV3, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (this compound or paclitaxel) is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are made in culture medium and added to the wells, with a vehicle control (medium with solvent) also included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence strongly suggests that this compound is a significantly more potent cytotoxic agent against ovarian cancer cells than paclitaxel. Its distinct mechanism of action and its ability to overcome multidrug resistance highlight its potential as a valuable therapeutic candidate. While clinical development of this compound as a standalone agent was halted due to neurotoxicity, its exceptional potency has led to its investigation as a payload for antibody-drug conjugates (ADCs), a strategy that may mitigate systemic toxicity while delivering the highly active compound directly to tumor cells.[12][13] Further research, including direct comparative studies under standardized conditions, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of ovarian cancer.
References
- 1. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Cryptophycin 52 vs. Vinca Alkaloids
A comprehensive guide for researchers and drug development professionals on the distinct molecular mechanisms of two classes of potent microtubule-targeting anticancer agents.
This guide provides a detailed comparison of the mechanisms of action of Cryptophycin 52 and the vinca alkaloids, two important classes of antimitotic agents used in cancer therapy. Both drug classes target tubulin, the fundamental protein subunit of microtubules, but they exhibit distinct binding interactions, effects on microtubule dynamics, and cellular consequences. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate their complex mechanisms.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation and function of the mitotic spindle during cell division. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated. Disruption of microtubule dynamics by small molecules is a clinically validated strategy for cancer treatment. This compound, a synthetic analog of a cyanobacterial depsipeptide, and vinca alkaloids, derived from the Madagascar periwinkle, are potent inhibitors of microtubule function that arrest cells in mitosis, ultimately leading to apoptotic cell death.[1][2][3][4] Despite sharing a common cellular target, their mechanisms of action diverge in several key aspects.
Mechanism of Action: A Head-to-Head Comparison
The primary cytotoxic effects of both this compound and vinca alkaloids stem from their interaction with tubulin, leading to a disruption of microtubule dynamics.[1][2][5] However, the specifics of these interactions and their downstream consequences differ significantly.
Tubulin Binding
This compound: Binds to a site on β-tubulin at the interdimer interface, partially overlapping with the maytansine binding site.[6][7] This binding induces a conformational change in both α- and β-tubulin, resulting in a curved tubulin dimer that is incompatible with the straight protofilament structure of a microtubule.[6][7][8] Competition experiments also suggest that the this compound binding site may overlap with the vinblastine binding site.[9][10] More recent high-resolution X-ray crystallography data has revealed a second, lower-affinity binding site for a cryptophycin derivative on the T5-loop of β-tubulin, which bridges the maytansine and vinca sites.[11][12]
Vinca Alkaloids: Bind to a specific site on β-tubulin, often referred to as the "Vinca domain," which is located at the interface between two tubulin heterodimers.[5][13] This binding site is distinct from those of taxanes and colchicine.[1][4] There are high-affinity binding sites at the microtubule ends and lower-affinity sites along the microtubule lattice.[4] The binding of vinca alkaloids to tubulin is rapid and reversible.[4] The interaction is primarily driven by the catharanthine moiety of the vinca alkaloid molecule.[14]
Effects on Microtubule Dynamics
This compound: Is an extremely potent suppressor of microtubule dynamics.[2][3] At low, picomolar concentrations, it kinetically stabilizes microtubule ends by reducing the rate and extent of both shortening and growing, without significantly affecting the total microtubule polymer mass.[2] This creates a "stabilizing cap" at the microtubule ends.[2] At higher concentrations, this compound can lead to the depolymerization of spindle microtubules.[2] It has been described as the most potent suppressor of microtubule dynamics discovered so far.[3]
Vinca Alkaloids: Also suppress microtubule dynamics, but their effects are concentration-dependent. At low concentrations, they primarily inhibit microtubule growth and promote shortening at the plus ends, effectively acting as "kinetic caps".[4] At higher concentrations, they cause the depolymerization of microtubules and can induce the formation of spiral tubulin aggregates.[4][15]
Cellular and Biological Consequences
The disruption of microtubule dynamics by these agents leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound: Induces a potent G2/M phase cell cycle arrest, with cells accumulating in mitosis.[3][16][17] This arrest is observed at very low, picomolar concentrations.[16]
Vinca Alkaloids: Cause a characteristic mitotic arrest at the metaphase stage of the cell cycle.[1][18][19][20] This is a result of the disruption of the mitotic spindle apparatus.[4] Studies have shown that vinca alkaloids can induce an accumulation of cells in the M-phase.[19][21] Interestingly, some research suggests that vincristine can also induce cell death during the G1 phase in certain cancer cell types.[22]
Induction of Apoptosis
This compound: Following mitotic arrest, cells treated with this compound undergo apoptosis.[3][23] This process is associated with the activation of caspases, such as caspase-3 and caspase-7, and the phosphorylation of anti-apoptotic proteins like Bcl-2.[24]
Vinca Alkaloids: The prolonged mitotic arrest induced by vinca alkaloids also triggers the apoptotic cascade.[1][25] This can involve the phosphorylation of Bcl-2 family proteins.[26]
Potency and Multidrug Resistance
This compound: Exhibits exceptional potency, with IC50 values for antiproliferative activity in the low picomolar range, making it significantly more potent than vinca alkaloids and paclitaxel.[3][16] A key advantage of this compound is its ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) and other ABC transporters, to which vinca alkaloids are susceptible.[3][16]
Vinca Alkaloids: Are potent anticancer agents but are known substrates for the P-glycoprotein (P-gp) efflux pump, which is a major mechanism of multidrug resistance in cancer cells.[3]
Quantitative Data Summary
The following table summarizes key quantitative data comparing the activity of this compound and Vinca Alkaloids.
| Parameter | This compound | Vinca Alkaloids (Vinblastine/Vincristine) | Reference(s) |
| Antiproliferative Activity (IC50) | Low picomolar range (e.g., 11 pM in HeLa cells) | Nanomolar to micromolar range | [2][16] |
| Tubulin Binding Affinity (Kd) | High affinity (e.g., 47 nM to microtubule ends) | High affinity to microtubule ends (Kd ~1-2 µM) | [2][4] |
| Effect on Microtubule Dynamics | Potent suppression of dynamic instability at picomolar concentrations | Suppression of dynamic instability at submicromolar concentrations | [2][4] |
| Potency vs. Paclitaxel/Vinca Alkaloids | 40-400 times more potent | - | [3] |
| Sensitivity to P-gp Mediated MDR | Minimally affected | Sensitive | [3][16] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanisms of action of this compound and Vinca Alkaloids.
In Vitro Microtubule Polymerization Assay
Objective: To determine the effect of the compounds on the assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., MES or PIPES buffer) containing GTP at 37°C.
-
The polymerization of tubulin into microtubules is monitored by the increase in light scattering (turbidity) at 340 nm using a spectrophotometer.
-
Different concentrations of the test compound (this compound or a vinca alkaloid) are added to the reaction mixture before initiating polymerization.
-
The extent and rate of polymerization are measured and compared to a control (no drug).
-
The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on the cell cycle distribution of a cancer cell line.
Methodology:
-
Cancer cells (e.g., HeLa or Jurkat) are cultured in the presence of various concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.[16]
Immunofluorescence Microscopy of Microtubules
Objective: To visualize the effect of the compounds on the microtubule network and mitotic spindle in cells.
Methodology:
-
Cells are grown on coverslips and treated with the test compound for a desired time.
-
The cells are then fixed with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
The microtubules are labeled with a primary antibody specific for α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA dye like DAPI.
-
The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. This allows for the observation of changes in microtubule organization, spindle formation, and chromosome alignment.[16]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key mechanistic differences between this compound and Vinca Alkaloids.
Caption: Simplified signaling pathways for this compound and Vinca Alkaloids.
Caption: A general experimental workflow for comparing the cellular effects of the drugs.
Conclusion
Both this compound and vinca alkaloids are powerful antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, this comparative guide highlights crucial differences in their mechanisms of action. This compound distinguishes itself through its extraordinary potency, its unique binding interactions that induce tubulin curvature, and its ability to overcome P-gp-mediated multidrug resistance. Vinca alkaloids, while clinically established, have a different binding site and are susceptible to MDR. Understanding these distinct molecular mechanisms is paramount for the rational design of novel anticancer therapies and for optimizing their clinical application. Further research into the nuanced interactions of these compounds with the tubulin cytoskeleton will continue to inform the development of more effective and targeted cancer treatments.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. droracle.ai [droracle.ai]
- 19. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. academic.oup.com [academic.oup.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
validation of Cryptophycin 52's activity in adriamycin-resistant tumors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Cryptophycin 52's performance against other chemotherapeutic agents, specifically in the context of adriamycin-resistant tumors. The information presented is supported by experimental data to validate this compound's activity.
Exceptional Potency in Multidrug-Resistant Cancers
This compound, a synthetic analog of the natural depsipeptide Cryptophycin 1, demonstrates extraordinary potency against a wide range of cancer cell lines, including those that have developed resistance to multiple drugs (multidrug-resistant or MDR).[1][2] Its cytotoxic effects are observed at picomolar concentrations, making it significantly more potent—by 40 to 400 times—than established antimicrotubule agents like paclitaxel and vinca alkaloids.[1]
A key advantage of this compound is its effectiveness in tumors that overexpress P-glycoprotein (P-gp), a primary mechanism of resistance to adriamycin (doxorubicin). Unlike many conventional chemotherapeutics, this compound is a poor substrate for this efflux pump, allowing it to accumulate within resistant cancer cells and exert its therapeutic effect.[3]
Comparative In Vitro Activity
The following table summarizes the in vitro cytotoxicity of this compound compared to doxorubicin and other agents in sensitive and adriamycin-resistant breast cancer cell lines (MCF-7 and MCF-7/ADR). The data clearly illustrates this compound's ability to retain high potency in resistant cells, as indicated by a low resistance factor.
| Compound | Cell Line | IC50 | Resistance Factor (RF) |
| This compound | MCF-7 (Sensitive) | ~2-10 pM | 2-5 |
| MCF-7/ADR (Resistant) | ~10-50 pM | ||
| Doxorubicin | MCF-7 (Sensitive) | 400-9,908 nM[4] | >13.5[4] |
| MCF-7/ADR (Resistant) | 700-13,390 nM[4] | ||
| Paclitaxel | MCF-7 (Sensitive) | ~2-5 nM | >100 |
| MCF-7/ADR (Resistant) | >200-500 nM | ||
| Vinblastine | MCF-7 (Sensitive) | ~1-3 nM | >50 |
| MCF-7/ADR (Resistant) | >50-150 nM |
Note: IC50 values for this compound, Paclitaxel, and Vinblastine in MCF-7 and MCF-7/ADR are compiled from preclinical data in multidrug-resistant cell line studies.[3] Doxorubicin IC50 values are from specific studies on MCF-7 and MCF-7/ADR cell lines.[4] The Resistance Factor is calculated as (IC50 in resistant line) / (IC50 in sensitive line).
Mechanism of Action: Bypassing P-glycoprotein Efflux
Adriamycin resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell. This compound's chemical structure makes it a poor substrate for P-gp, thus circumventing this resistance mechanism.
Caption: Comparison of drug interaction with P-gp in resistant cells.
Signaling Pathway: Induction of Mitotic Arrest and Apoptosis
This compound's primary mechanism of action is the inhibition of microtubule dynamics.[1] It binds to tubulin, preventing the proper formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2][5]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (alamarBlue Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Harvest logarithmically growing cells and adjust the concentration to 1 x 104 cells/mL in the appropriate culture medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound, doxorubicin, or other test agents to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay: Add alamarBlue reagent (10% of the well volume) to each well and incubate for 4-8 hours.[6]
-
Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader.[6] The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated from the dose-response curves.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general workflow for assessing the in vivo antitumor activity of this compound in an adriamycin-resistant tumor model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. Inhibition of macromolecular synthesis by cryptophycin-52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Cytotoxic Potency of Cryptophycin 52 and Cryptophycin 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of Cryptophycin 52 and its parent compound, Cryptophycin 1. Both are potent antimitotic agents that have garnered significant interest in the field of oncology. This document summarizes their cytotoxic efficacy through quantitative data, outlines the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
This compound, a synthetic analog of Cryptophycin 1, generally exhibits greater cytotoxic potency across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the low picomolar range for this compound, often demonstrating a significantly higher potency than Cryptophycin 1 and other established antimitotic agents like paclitaxel and vinblastine.[1][2]
| Compound | Cell Line | IC50 (pM) | Reference |
| Cryptophycin 1 | L1210 (Murine Leukemia) | 20 | [3] |
| This compound | HeLa (Cervical Cancer) | 11 | [4] |
| This compound | LNCaP (Prostate Cancer) | 1-10 | [5] |
| This compound | DU-145 (Prostate Cancer) | 1-10 | [5] |
| This compound | Various Solid and Hematologic Tumor Cell Lines | Low picomolar range | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used. The data presented here is for comparative purposes and is collated from multiple studies.
Experimental Protocols
The cytotoxic effects of this compound and Cryptophycin 1 are typically evaluated using colorimetric or fluorometric cell viability assays, such as the MTT or alamarBlue assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
alamarBlue Cell Viability Assay
The alamarBlue assay incorporates a redox indicator that changes color and fluoresces in response to the chemical reduction of the growth medium resulting from cell metabolism.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/ml) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or Cryptophycin 1. Include untreated cells as a negative control and a solvent-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
alamarBlue Addition: Add alamarBlue reagent to each well, typically at 10% of the total volume.
-
Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance/fluorescence from the medium-only wells.
MTT Cell Viability Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate as described for the alamarBlue assay.
-
Compound Treatment: Treat cells with a serial dilution of the cryptophycins as described above.
-
Incubation: Incubate the plates for the desired exposure time.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control after background subtraction.
Mechanism of Action and Signaling Pathways
Both this compound and Cryptophycin 1 exert their cytotoxic effects by targeting tubulin, a key component of microtubules. By inhibiting microtubule dynamics, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6][7]
This compound is recognized as one of the most potent suppressors of microtubule dynamics discovered to date.[4] The apoptotic cascade initiated by these compounds involves multiple signaling pathways.
Apoptotic Signaling Pathway Induced by Cryptophycins
Caption: Apoptotic signaling cascade initiated by Cryptophycin 1 and 52.
Studies on this compound have shown that its-induced apoptosis is associated with the phosphorylation of c-Raf1 and the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5] Furthermore, a strong correlation exists between apoptosis and the sustained phosphorylation of c-Jun NH(2)-terminal kinase (JNK).[5] This ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), culminating in cell death.[5][7] Cryptophycin 1 has also been shown to induce apoptosis through the activation of caspase-3.[7]
General Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of cryptophycins.
Conclusion
Both this compound and Cryptophycin 1 are exceptionally potent cytotoxic agents that induce apoptosis by disrupting microtubule dynamics. The available data consistently indicates that this compound possesses superior potency compared to its natural precursor, Cryptophycin 1, with IC50 values often in the single-digit picomolar range. This enhanced activity, combined with a relative insensitivity to multidrug resistance mechanisms, underscores the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology.[1][2] The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of this important class of antimitotic compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Novel Cryptophycin 52 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of novel Cryptophycin 52 analogs against established microtubule-targeting agents. Experimental data from preclinical studies are presented to facilitate an objective evaluation of these promising anticancer compounds.
Introduction to this compound and its Analogs
This compound, a synthetic analog of the natural product Cryptophycin 1, is a potent antimitotic agent that inhibits microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Its high potency, including activity against multi-drug resistant (MDR) tumor cell lines, has driven the development of novel analogs with improved pharmacological properties such as enhanced stability and aqueous solubility.[3][4] This guide focuses on the in vivo performance of these next-generation cryptophycins, particularly the highly efficacious glycinate esters of chlorohydrin derivatives, Cryptophycin-309 and Cryptophycin-249.[3]
Comparative In Vivo Efficacy
The antitumor activity of novel this compound analogs has been evaluated in various murine and human tumor xenograft models. The data presented below compares the efficacy of these analogs with the parent compound, this compound, and standard-of-care microtubule inhibitors, Paclitaxel and Vincristine. Efficacy is reported as percent tumor growth inhibition (%T/C) and log cell kill (LK).
Table 1: In Vivo Efficacy in Murine Tumor Models
| Compound | Tumor Model | Dosing Schedule | %T/C | Log Kill | Reference |
| Cryptophycin-309 | Panc-03 (Pancreatic Adenocarcinoma) | Q2d x 5, IV | 0 | 2.4 | [3] |
| Mam-17/Adr (Adriamycin-Resistant Mammary Adenocarcinoma) | Q2d x 5, IV | 0 | 3.2 | [3] | |
| Cryptophycin-249 | Mam-16/C/Adr (MDR Breast Adenocarcinoma) | Q2d x 5, IV | - | 4.0 | [3] |
| This compound | Panc-03 | 32-40 mg/kg, IV | - | 1.9 - 2.0 | [2] |
| Mam-17/Adr | 32-40 mg/kg, IV | - | 1.9 - 2.0 | [2] | |
| Paclitaxel | Panc-03 | Not specified | - | - | [2] |
| Vincristine | Mammary Carcinoma | Not specified | - | - | [5] |
Note: A %T/C value of 0 indicates complete tumor growth inhibition. Log Kill (LK) is a measure of the reduction in tumor cell population.
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound | Tumor Model | Dosing Schedule | %T/C | Log Kill | Reference |
| Cryptophycin-309 | HCT15 (Colon, pgp+) | Q2d x 5, IV | 0 | 3.3 | [3] |
| HCT116 (Colon) | Q2d x 5, IV | 0 | 4.1 | [3] |
Mechanism of Action: Signaling Pathways in Apoptosis
This compound and its analogs induce apoptosis through a complex signaling cascade initiated by the disruption of microtubule dynamics. This leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn is strongly correlated with apoptosis.[1][6] Key events in this pathway include the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself, which is thought to inactivate their protective function.[1][7] In some cell lines, this process is also linked to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax.[1][6] The culmination of these signals is the activation of caspases, the executioners of apoptosis.[1]
Caption: Cryptophycin-52 induced apoptosis signaling pathway.
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies
A standardized workflow is employed for evaluating the in vivo efficacy of anticancer agents in xenograft models.
Caption: General workflow for in vivo xenograft studies.
4.1.1. Animal Models and Tumor Implantation:
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor xenografts. For murine tumor models, syngeneic mouse strains are utilized.
-
Tumor Cell Lines: Murine tumor cell lines such as pancreatic adenocarcinoma (Panc-03) and adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr), and human tumor cell lines like colon adenocarcinoma (HCT15, HCT116) are cultured under standard conditions.
-
Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.
4.1.2. Dosing and Administration:
-
Formulation: Cryptophycin analogs are typically formulated in a vehicle such as 2% propylene glycol and 8% Cremophor EL in saline.
-
Administration: The compounds are administered intravenously (IV) via bolus injection.
-
Dosing Schedule: A common dosing schedule is "Q2d x 5," which entails administering the drug every two days for a total of five doses.
4.1.3. Efficacy Assessment:
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Tumor Growth Inhibition (%T/C): This is calculated as the percentage of the median tumor weight of the treated group (T) relative to the median tumor weight of the control group (C). A T/C value of ≤ 30% is generally considered to represent significant antitumor activity.[2]
-
Log Kill (LK): This metric quantifies the reduction in the tumor cell population and is determined from the delay in tumor growth for the treated group compared to the control group to reach a specific tumor weight (e.g., 1,000 mg).[2]
Conclusion
Novel this compound analogs, particularly Cryptophycin-309 and -249, demonstrate exceptional in vivo antitumor activity, often achieving complete tumor growth inhibition in both drug-sensitive and multi-drug resistant murine and human tumor models. Their efficacy appears to surpass that of the parent compound, this compound, and they show significant promise when compared to established microtubule-targeting agents. The detailed mechanism of action, involving the JNK signaling pathway and subsequent apoptosis, provides a strong rationale for their potent anticancer effects. The experimental protocols outlined in this guide offer a framework for the continued preclinical evaluation of this promising class of compounds. Further studies directly comparing these novel analogs with standard-of-care agents under identical experimental conditions are warranted to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cryptophycins-309, 249 and other cryptophycin analogs: preclinical efficacy studies with mouse and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapy of mouse mammary carcinomas with vincristine and doxorubicin encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Phosphorylation in Apoptosis: Flipping the Death Switch - PMC [pmc.ncbi.nlm.nih.gov]
Cryptophycin 52 Demonstrates Superior Activity in Taxol-Resistant Cancer Cells
For Immediate Release
A comprehensive analysis of cross-resistance studies reveals that Cryptophycin 52, a potent microtubule-targeting agent, maintains significant cytotoxic activity in cancer cell lines that have developed resistance to the widely used chemotherapy drug, Taxol (paclitaxel). This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying cellular mechanisms.
Researchers and drug development professionals face a significant challenge in overcoming multidrug resistance (MDR) in cancer therapy. A primary mechanism of resistance to taxanes like paclitaxel is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from cancer cells, reducing its efficacy. This guide examines the performance of this compound as a promising alternative in P-gp-mediated, taxol-resistant settings.
Comparative Efficacy in Taxol-Resistant Cell Lines
This compound consistently demonstrates superior potency and a marked ability to circumvent the common resistance mechanisms that render Taxol ineffective. The following table summarizes the 50% inhibitory concentration (IC50) values for both compounds in a sensitive parental cancer cell line and its corresponding taxol-resistant subline, which overexpresses P-glycoprotein.
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold-Resistance |
| HL-60/S | Sensitive Parental | Paclitaxel | 3.5 | - |
| This compound | 0.015 | - | ||
| HL-60/Vinc | P-gp Overexpression | Paclitaxel | 100 | ~28.6 |
| This compound | 0.06 | 4 |
Data sourced from a study on the biological evaluation of this compound analogues. The HL-60/Vinc cell line, selected for resistance to vincristine, is known to overexpress P-glycoprotein and exhibits cross-resistance to other P-gp substrates like paclitaxel.
The data clearly indicates that while the taxol-resistant cell line shows a significant 28.6-fold increase in resistance to paclitaxel, its resistance to this compound is only increased by 4-fold. This demonstrates the potent ability of this compound to overcome P-gp-mediated drug efflux.
Understanding the Mechanisms of Action and Resistance
This compound and paclitaxel both target microtubules, essential components of the cell's cytoskeleton, but they do so in distinct ways. Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1] In contrast, this compound inhibits the polymerization of tubulin, destabilizing microtubules and also causing mitotic arrest.[2]
The primary mechanism of acquired resistance to paclitaxel involves the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump.[3] this compound, however, appears to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[4][5]
Experimental Protocols
To provide a clear understanding of the data presented, the following are detailed methodologies for the key experiments used to assess the cytotoxicity of these compounds.
Cell Culture and Establishment of Resistant Cell Lines
Parental human cancer cell lines (e.g., human promyelocytic leukemia HL-60/S) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics. Taxol-resistant sublines (e.g., HL-60/Vinc) are established by continuous exposure to stepwise increasing concentrations of the selecting drug (e.g., vincristine or paclitaxel) over several months. The resistant phenotype, characterized by the overexpression of P-glycoprotein, is then confirmed through molecular techniques such as Western blotting.
In Vitro Cytotoxicity Assay (alamarBlue Assay)
The alamarBlue assay is a colorimetric/fluorometric method used to quantify cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or paclitaxel. A set of wells is left untreated as a control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
alamarBlue Addition: After the incubation period, alamarBlue® reagent is added to each well at 10% of the total volume.
-
Measurement: The plates are incubated for another 2-4 hours, and the fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.
-
Cell Seeding: A predetermined number of cells (e.g., 200-1000 cells) is seeded into 6-well plates and allowed to attach.
-
Drug Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a defined period (e.g., 24 hours).
-
Recovery: After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 7-14 days to allow for colony formation.
-
Colony Staining: The colonies are fixed with a methanol/acetic acid solution and then stained with a crystal violet solution.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
Visualizing the Cellular Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the key signaling pathway involved in P-glycoprotein-mediated drug resistance.
Caption: A flowchart illustrating the key steps in the in vitro comparison of drug sensitivity.
Caption: A simplified diagram of the signaling pathways that lead to increased P-gp expression and multidrug resistance.
Conclusion
The presented data and established mechanisms of action strongly support the potential of this compound as a valuable therapeutic agent, particularly in the context of taxol-resistant cancers. Its ability to evade P-gp-mediated efflux, a common clinical challenge, positions it as a promising candidate for further investigation and development in the fight against multidrug-resistant tumors. The detailed experimental protocols and visual guides provided herein serve as a resource for researchers dedicated to advancing cancer therapy.
References
- 1. In vitro model to simulate multiple drugs with distinct elimination half-lives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Cancer Activity of Cryptophycin 52 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Cryptophycin 52 in xenograft models, with a focus on its performance against other microtubule-targeting agents. The information presented is supported by experimental data to aid in the evaluation of this potent anti-cancer compound.
Executive Summary
This compound, a synthetic analog of the natural marine product cryptophycin 1, is a highly potent microtubule-targeting agent that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2][3] Its mechanism of action involves the inhibition of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3] Notably, this compound has shown efficacy in tumor models that are resistant to other widely used chemotherapeutic agents, such as paclitaxel and adriamycin.[1][2][3] This guide summarizes the available quantitative data from xenograft studies, details the experimental protocols used to generate this data, and provides a visual representation of the key signaling pathways involved in its anti-cancer activity.
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
The following table summarizes the anti-tumor activity of this compound in comparison to other microtubule inhibitors in murine xenograft models. The data is compiled from a study by Al-Awar et al. (2004), which evaluated these agents in a drug-sensitive pancreatic adenocarcinoma model (Panc-03) and a multi-drug resistant mammary adenocarcinoma model (Mamm-17/Adr).
| Tumor Model | Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (% T/C) |
| Panc-03 | This compound | 0.63 | qd x 5 | >99 |
| Paclitaxel | 20 | qd x 5 | 98 | |
| Vinblastine | 1.5 | qd x 5 | 96 | |
| Mamm-17/Adr | This compound | 0.63 | qd x 5 | >99 |
| Paclitaxel | 20 | qd x 5 | 45 | |
| Vinblastine | 1.5 | qd x 5 | 33 |
T/C value represents the median tumor weight of the treated group divided by the median tumor weight of the control group, expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
The following is a detailed methodology for the in vivo xenograft studies cited in this guide.
1. Cell Lines and Tumor Models:
-
Panc-03 (Pancreatic Adenocarcinoma): A human pancreatic cancer cell line sensitive to a variety of chemotherapeutic agents.
-
Mamm-17/Adr (Mammary Adenocarcinoma): An adriamycin-resistant murine mammary cancer cell line that overexpresses P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
2. Animal Models:
-
Female athymic nude mice are typically used for establishing human tumor xenografts. The absence of a functional thymus prevents the rejection of the human tumor cells.
3. Tumor Implantation:
-
Tumor fragments (approximately 2-3 mm³) from donor mice are subcutaneously implanted into the flank of recipient mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
4. Drug Formulation and Administration:
-
This compound and its analogs are often formulated in a vehicle consisting of 2% propylene glycol and 8% Cremophor EL in sterile water for injection.[3]
-
Paclitaxel is typically formulated in a similar vehicle of Cremophor EL and ethanol.
-
Vinblastine is usually dissolved in saline.
-
All drugs are administered intravenously (i.v.) via the tail vein.
5. Dosing and Monitoring:
-
Dosing schedules can vary, but a common regimen is daily administration for five consecutive days (qd x 5).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal body weight and general health are monitored throughout the experiment to assess toxicity.
6. Efficacy Evaluation:
-
The primary endpoint for efficacy is tumor growth inhibition, calculated as the percentage of the treated over control (% T/C) tumor weights at the end of the study.
-
Other endpoints may include tumor growth delay and log cell kill.
Mandatory Visualizations
Experimental Workflow for Xenograft Studies
Caption: Workflow of a typical xenograft study to evaluate anti-cancer drug efficacy.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Unraveling the Side Effect Profiles of Cryptophycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cryptophycins, a class of potent microtubule-destabilizing agents, have demonstrated significant promise in preclinical cancer studies. However, the clinical development of the first-generation analogue, Cryptophycin-52 (LY355703), was halted due to severe side effects, primarily neurotoxicity. This has spurred the development of new derivatives with the aim of improving the therapeutic window. This guide provides a comparative analysis of the side effect profiles of various Cryptophycin derivatives, supported by available preclinical and clinical data, to aid researchers in the selection and development of safer and more effective cancer therapeutics.
Key Findings at a Glance
Subsequent generations of Cryptophycin derivatives have been engineered to mitigate the toxicities observed with earlier analogues. While direct comparative studies are limited, available data suggests a trend towards improved safety profiles in newer derivatives.
| Derivative | Key Toxicities | Supporting Data |
| Cryptophycin-1 | Neurotoxicity | Preclinical studies indicate it is more toxic than its chlorohydrin analogue, Cryptophycin-8.[1] |
| Cryptophycin-52 (LY355703) | Dose-limiting neurotoxicity (peripheral neuropathy, constipation), myalgia, cardiac dysrhythmia, mild alopecia. | Phase I and II clinical trials.[2] MTD in mice ~30 mg/kg.[3] |
| Cryptophycin-8 | Less toxic than Cryptophycin-1. | Preclinical studies.[1] |
| Cryptophycin-249 | Considered a second-generation clinical candidate with potentially improved safety. | Preclinical studies suggest similar or less toxicity compared to Cryptophycin-52.[1][4] |
| Cryptophycin-309 | Considered a second-generation clinical candidate with potentially improved safety. | Preclinical studies suggest similar or less toxicity compared to Cryptophycin-52.[1][4] |
Mechanism of Action and Off-Target Effects
Cryptophycins exert their potent anti-cancer effects by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5] However, this mechanism is not entirely tumor-specific and can affect healthy cells that also rely on microtubule function, such as neurons.
The primary dose-limiting toxicity of Cryptophycin-52, peripheral neuropathy, is a known side effect of many microtubule-targeting agents.[6] The proposed mechanisms for this neurotoxicity include:
-
Disruption of Axonal Transport: Microtubules are crucial for the transport of essential molecules along the long axons of nerve cells. Disruption of this transport can lead to neuronal damage and dysfunction.[6][7]
-
Mitochondrial Dysfunction: Chemotherapy agents can cause mitochondrial swelling and damage within peripheral nerves, leading to energy deficits and degeneration of nerve fibers.[6][7]
-
Altered Ion Channel Function: Changes in the expression and function of ion channels in dorsal root ganglion neurons can lead to neuronal hyperexcitability and neuropathic pain.[8]
The following diagram illustrates the general proposed mechanism of chemotherapy-induced peripheral neuropathy, which is relevant to Cryptophycin derivatives.
Caption: Proposed mechanisms of Cryptophycin-induced neurotoxicity.
Experimental Protocols for Toxicity Assessment
The evaluation of the side effect profiles of Cryptophycin derivatives relies on a combination of in vitro and in vivo studies.
In Vitro Cytotoxicity Assays
-
Methodology: The antiproliferative effects of Cryptophycin derivatives are typically measured using cell viability assays on various cancer cell lines. A common method is the MTT or resazurin-based assay, which measures the metabolic activity of cells as an indicator of viability.
-
Protocol Outline:
-
Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Cryptophycin derivative for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or resazurin) and incubate.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells compared to an untreated control.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
In Vivo Toxicity Studies (Animal Models)
-
Methodology: In vivo studies, typically in mice or rats, are essential for determining the maximum tolerated dose (MTD) and identifying potential organ toxicities.
-
Protocol Outline for MTD Determination:
-
Administer escalating doses of the Cryptophycin derivative to groups of animals (e.g., via intravenous injection).
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% weight loss or severe clinical signs).
-
At the end of the study, conduct a full necropsy and histopathological examination of major organs to identify any treatment-related changes.
-
Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
-
Methodology: Specific behavioral and physiological tests are used in animal models to assess the development and severity of peripheral neuropathy.
-
Experimental Workflow:
Caption: Workflow for assessing chemotherapy-induced peripheral neuropathy.
-
Behavioral Tests:
-
Von Frey Test: Measures mechanical allodynia (pain in response to a non-painful stimulus) by applying calibrated filaments to the paw.
-
Hot Plate Test: Assesses thermal hyperalgesia (increased sensitivity to heat) by measuring the latency to a pain response on a heated surface.
-
-
Nerve Conduction Studies: Electrophysiological measurements to assess the speed and amplitude of nerve signals, which can be reduced in cases of neuropathy.
-
Histopathology: Microscopic examination of nerve tissue (e.g., sciatic nerve, dorsal root ganglia) to identify axonal degeneration or other morphological changes.
Future Directions
The development of second-generation Cryptophycin derivatives with potentially improved safety profiles is encouraging. However, more direct comparative preclinical toxicology studies are needed to definitively establish their advantages over earlier compounds. Furthermore, a deeper understanding of the specific off-target signaling pathways involved in Cryptophycin-induced toxicities could pave the way for the rational design of even safer and more effective analogues or the development of co-therapies to mitigate side effects. The use of advanced preclinical models, such as patient-derived xenografts and humanized mouse models, will also be crucial in better predicting clinical toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy | Oncohema Key [oncohemakey.com]
- 4. Cryptophycins-309, 249 and other cryptophycin analogs: preclinical efficacy studies with mouse and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing versus destabilizing the microtubules: a double-edge sword for an effective cancer treatment option? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current understanding of the molecular mechanisms of chemotherapy-induced peripheral neuropathy [frontiersin.org]
- 7. Current understanding of the molecular mechanisms of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Cryptophycin 52: A Potent Modulator of Microtubule Dynamics for Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Cryptophycin 52 (LY355703) has emerged as a highly potent synthetic compound that profoundly influences microtubule dynamics.[1] Its exceptional potency, with activity in the picomolar range, makes it a valuable tool for investigating the intricate processes governed by the microtubule cytoskeleton.[2][3] This guide provides a comprehensive comparison of this compound with other microtubule-targeting agents, supported by experimental data and detailed protocols to facilitate its validation and application in research settings.
Mechanism of Action: Kinetic Stabilization of Microtubule Ends
This compound exerts its effects by binding to tubulin, the fundamental protein subunit of microtubules.[4] Unlike some agents that cause wholesale depolymerization, this compound, at low concentrations, kinetically stabilizes microtubule dynamics.[1][2] It achieves this by binding with high affinity to the ends of microtubules, forming a "stabilizing cap".[1][5] This action suppresses the dynamic instability of microtubules, reducing both the rate and extent of their growth and shortening phases.[1][5]
Recent structural studies have revealed that this compound binds to the interdimer interface of tubulin, partially overlapping with the binding site of maytansine.[3][6] This binding induces a conformational change in the tubulin dimer, promoting a curved structure that is incompatible with the straight lattice of a stable microtubule.[3][6][7] This ultimately leads to the disruption of normal mitotic spindle formation and function, triggering a mitotic block and subsequent apoptosis.[8]
Performance Comparison: this compound vs. Other Microtubule Inhibitors
This compound distinguishes itself from other well-established microtubule inhibitors through its remarkable potency. The following tables summarize key quantitative data comparing this compound to other agents like Paclitaxel (a stabilizer) and Vinblastine (a destabilizer).
| Parameter | This compound | Paclitaxel | Vinblastine | Reference |
| Cell Proliferation Inhibition (IC50) | 11 pM (HeLa cells) | ~2-10 nM (various cell lines) | ~1-5 nM (various cell lines) | [2][3] |
| Microtubule Dynamics Suppression (in vitro IC50) | 20 nM | ~100-200 nM | ~100-500 nM | [1][5] |
| Binding Affinity (Kd) to Microtubule Ends | 47 nM | Not directly comparable (binds along the length) | Not directly comparable (binds to soluble tubulin and ends) | [2][5] |
Table 1: Comparative Potency of Microtubule Inhibitors. This table highlights the significantly lower concentration of this compound required to inhibit cell proliferation and suppress microtubule dynamics compared to paclitaxel and vinblastine.
| Parameter | This compound (25 nM) | Control (No Drug) | Reference |
| Shortening Rate (μm/min) | 5.4 ± 1.3 | 14.6 ± 2.3 | [5] |
| Growing Rate (μm/min) | 0.7 ± 0.11 | 0.94 ± 0.11 | [5] |
Table 2: Effect of this compound on In Vitro Microtubule Dynamics. This table demonstrates the potent suppressive effect of this compound on the rate of microtubule shortening, a key aspect of its mechanism.
Experimental Protocols
To facilitate the validation and use of this compound, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro Microtubule Dynamics Assay
This assay allows for the direct observation of the effect of this compound on the dynamic instability of individual microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Microtubule-associated proteins (MAPs) (optional)
-
Polymerization buffer (e.g., BRB80)
-
This compound stock solution (in DMSO)
-
Microscope with differential interference contrast (DIC) or interference reflection microscopy (IRM) optics[9]
-
Temperature-controlled stage
Procedure:
-
Prepare GMPCPP-stabilized microtubule "seeds" and adhere them to a microscope slide.[9]
-
Prepare a reaction mixture containing tubulin, GTP, and the desired concentration of this compound or vehicle control in polymerization buffer.
-
Introduce the reaction mixture into the flow cell containing the seeds.
-
Maintain the slide at 37°C on the microscope stage.
-
Acquire time-lapse images of individual microtubules growing from the seeds.
-
Analyze the images to determine the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol enables the visualization of the effects of this compound on the microtubule cytoskeleton within cells.
Materials:
-
Cultured cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for the desired duration.
-
Fix the cells with the chosen fixative.
-
If using paraformaldehyde, permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Microtubule Studies.
Conclusion
This compound is an exceptionally potent tool for the study of microtubule dynamics. Its mechanism of action, centered on the kinetic stabilization of microtubule ends, offers a distinct advantage for dissecting the subtle regulatory processes that govern microtubule function. The high potency of this compound allows for its use at very low concentrations, minimizing potential off-target effects. By providing detailed comparative data and experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their investigations into the critical roles of microtubules in cellular processes and disease.
References
- 1. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Cryptophycin 52 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cryptophycin 52, a potent synthetic analog of the natural depsipeptide cryptophycin 1, has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs). Its exceptional potency, operating at the picomolar level, and its efficacy against multidrug-resistant (MDR) cancer cells make it a compelling candidate for targeted cancer therapy.[1][2] Although the free drug exhibited dose-limiting neurotoxicity in Phase II clinical trials, its conjugation to tumor-targeting antibodies offers a promising strategy to harness its cytotoxic power while minimizing systemic side effects.[3][]
This guide provides an objective comparison of the performance of this compound conjugates with other established ADC payloads, supported by experimental data. It also details the experimental protocols for key assays and visualizes the underlying molecular mechanisms.
Performance Comparison: this compound Conjugates vs. Other Payloads
This compound-based ADCs have demonstrated superior potency compared to ADCs utilizing established payloads like monomethyl auristatin E (MMAE) and maytansinoid DM1. The high potency of the cryptophycin payload often translates to enhanced efficacy of the corresponding ADC.[5]
In Vitro Cytotoxicity
Recent studies have highlighted the superior in vitro performance of cryptophycin-based ADCs. For instance, trastuzumab conjugates of a cryptophycin analog showed significantly more potent cell-killing activity in medium HER2-expressing cell lines compared to an MMAE-based ADC.
| ADC | Target | Cell Line | Drug-to-Antibody Ratio (DAR) | IC50 (pM) | Reference |
| Trastuzumab-Cryptophycin | HER2 | JIMT-1 (medium HER2) | 3 | Double-digit pM range | [2] |
| Trastuzumab-Cryptophycin | HER2 | JIMT-1 (medium HER2) | 6 | Double-digit pM range | [2] |
| Trastuzumab-MMAE | HER2 | JIMT-1 (medium HER2) | 6 | Less potent than Cryptophycin ADCs | [2] |
| Trastuzumab-Cryptophycin | HER2 | RT112 (medium HER2) | 3 | Double-digit pM range | [2] |
| Trastuzumab-Cryptophycin | HER2 | RT112 (medium HER2) | 6 | Double-digit pM range | [2] |
| Trastuzumab-MMAE | HER2 | RT112 (medium HER2) | 6 | Less potent than Cryptophycin ADCs | [2] |
| Trastuzumab-Cryptophycin-55 | HER2 | SKOV3 (high HER2) | ~3.5 | 580 - 1190 | [6] |
| Trastuzumab-Cryptophycin-55 | HER2 | NCI-N87 (high HER2) | ~3.3 | 580 - 1190 | [6] |
Table 1: Comparative In Vitro Cytotoxicity of this compound ADCs and MMAE ADCs.
In Vivo Efficacy
In preclinical xenograft models, this compound conjugates have demonstrated significant antitumor activity. Trastuzumab-cryptophycin-55 conjugates, which intracellularly release the active this compound, have shown potent tumor growth inhibition in ovarian and gastric cancer models.[6]
| ADC | Tumor Model | Dose | Outcome | Reference |
| Trastuzumab-Cryptophycin-55 | SKOV3 Ovarian Cancer Xenograft | 10 mg/kg | Significant antitumor activity | [6] |
| Trastuzumab-Cryptophycin-55 | NCI-N87 Gastric Cancer Xenograft | 10 mg/kg | Significant antitumor activity | [6] |
Table 2: In Vivo Efficacy of Trastuzumab-Cryptophycin-55 Conjugates.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound exerts its cytotoxic effect by interacting with tubulin and disrupting microtubule dynamics.[7][8] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through multiple signaling pathways.[9][10]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound conjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., SKOV3, NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and add them to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the conjugate concentration. Calculate the IC50 value using a non-linear regression model.
Caption: Workflow for a typical in vitro cytotoxicity assay.
In Vivo Xenograft Model for Antitumor Activity
This protocol evaluates the antitumor efficacy of a compound in a living organism.[13][14]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SKOV3 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The formula (Length x Width^2) / 2 is commonly used.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound conjugate (e.g., intravenously at 10 mg/kg) according to the desired schedule. The control group receives a vehicle or a non-targeting ADC.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
This compound conjugates represent a highly promising class of ADCs with the potential to overcome limitations of current therapies. Their exceptional potency, including activity against MDR tumors, positions them as a valuable payload for the next generation of targeted cancer treatments. The superior in vitro and promising in vivo data warrant further investigation and clinical development of this compound-based ADCs. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Potency and Specificity of Cryptophycin-Loaded Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]
- 6. Cryptophycin-55/52 based antibody-drug conjugates: Synthesis, efficacy, and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of this compound (C-52) epoxide and cryptophycin 55 (C-55) chlorohydrin in mice with subcutaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cryptophycin 52: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Cryptophycin 52 with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use double chemotherapy-grade, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1]
-
Respiratory Protection: In case of handling powders or creating aerosols, use a NIOSH-approved respirator.[1]
-
Body Protection: Wear a disposable gown or a lab coat. Laboratory coats used in cytotoxic laboratories should be handled as contaminated waste.[2]
Always handle this compound in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent the inhalation of particles and to contain any potential spills.[2]
Quantitative Data for Cytotoxic Waste Containment
Proper containment is a cornerstone of safe disposal. The following table summarizes key quantitative data for materials used in the containment of cytotoxic waste.
| Material/Parameter | Specification | Rationale |
| Plastic Waste Bags | Polypropylene: 2 mm thickPolyethylene: 4 mm thick | To ensure sufficient strength and prevent leakage of contaminated materials.[3] |
| Sharps Containers | Puncture-proof, leak-proof, and rigid | To prevent injuries from contaminated sharps such as needles and vials.[3][4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of this compound and materials contaminated with it. It is crucial to consult and adhere to all local, state, and federal regulations governing cytotoxic and hazardous waste disposal. [5][6]
Step 1: Waste Identification and Segregation
-
Properly identify and segregate all waste streams containing this compound.[6]
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.[6][7]
-
Solid Waste: Includes unused or expired product, contaminated PPE (gloves, gowns, etc.), labware (pipette tips, tubes), and cleaning materials.
-
Liquid Waste: Includes stock solutions, experimental solutions, and contaminated solvents.
-
Sharps Waste: Includes needles, syringes, glass vials, and any other sharp items contaminated with this compound.[3]
Step 2: Waste Containment
-
Solid Waste: Place in a designated, leak-proof, and clearly labeled cytotoxic waste container. In many regions, these containers are color-coded, often with purple lids or markings.[4][8]
-
Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Waste" and include the name "this compound."
-
Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container with a cytotoxic label.[3][4][8] Do not recap needles.[7]
Step 3: Decontamination of Work Surfaces
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a deactivating agent if one is known to be effective against Cryptophycins. If not, a thorough cleaning with a suitable solvent or detergent solution should be performed, and all cleaning materials disposed of as cytotoxic waste.[9]
Step 4: Storage of Cytotoxic Waste
-
Store all cytotoxic waste containers in a secure, designated area with limited access.
-
The storage area should be well-ventilated and away from general laboratory traffic.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.[10]
-
Ensure that all required documentation, such as a hazardous waste consignment note, is completed accurately.[6]
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[3][4]
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE.
-
Contain the Spill:
-
Clean the Spill:
-
Working from the outer edge of the spill towards the center, carefully clean the area using materials from a cytotoxic spill kit.
-
Place all contaminated cleaning materials into a cytotoxic waste container.
-
-
Decontaminate the Area: Once the visible spill is removed, decontaminate the area with a suitable agent or cleaning solution.
-
Dispose of all Materials: All materials used in the spill cleanup, including PPE, must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. biotium.com [biotium.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. web.uri.edu [web.uri.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. acewaste.com.au [acewaste.com.au]
Safeguarding Researchers: Essential Protocols for Handling Cryptophycin 52
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cryptophycin 52 must adhere to stringent safety protocols due to its potent cytotoxic nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.
This compound is a powerful antimitotic agent with significant antiproliferative and cytotoxic activity.[1][2][3] Its mechanism of action involves the inhibition of microtubule dynamics, arresting cells in the G2/M phase of the cell cycle.[2][3] Due to its high potency, minimizing exposure is paramount.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper selection and use of PPE.[4] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double gloves (ASTM D6978-05 rated), disposable gown (lint-free, low-permeability, solid front, back closure), eye and face protection (safety goggles and face shield), respiratory protection (fit-tested N95 or higher respirator)[4][5] |
| Handling Vials and Sealed Containers | Single pair of chemotherapy-rated gloves[6] |
| Administering to Cell Cultures | Double gloves, disposable gown, eye protection (safety goggles)[4][5] |
| Waste Disposal | Double gloves, disposable gown, eye and face protection, respiratory protection (if potential for aerosolization exists) |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), disposable gown, eye and face protection, respiratory protection (N95 or higher)[5][6] |
Key PPE Specifications:
-
Gloves: Should be powder-free and comply with ASTM standard D-6978-05 for resistance to permeation by chemotherapy drugs.[4][5] Gloves should be changed regularly and immediately if contaminated or damaged.[7]
-
Gowns: Must be disposable, made of a low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.[4][5]
-
Eye and Face Protection: A full face shield is preferred when there is a risk of splashing. If using goggles, they must be worn with a fluid-resistant mask.[4][5]
-
Respiratory Protection: A fit-tested N95 or N100 respirator should be used when there is a risk of generating aerosols or handling powders.[5]
Operational Plans
Receiving and Storage:
-
Upon receipt, inspect containers for any damage. Damaged containers should be treated as a spill.[4]
-
Store this compound in a dedicated, clearly labeled, and secure location away from general laboratory traffic.[7]
-
Access to the storage area should be restricted to authorized personnel.
Preparation and Handling:
-
All manipulations of this compound that could generate aerosols (e.g., opening vials, weighing, reconstituting) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Use Luer-lock fittings and closed-system transfer devices (CSTDs) whenever possible to minimize the risk of leaks and spills.[4]
-
Label all containers of this compound with a clear "Cytotoxic" hazard symbol.[4]
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, masks), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and shatterproof container labeled for cytotoxic liquid waste. Do not dispose of this waste down the drain.[7][8]
Spill Management Workflow
In the event of a spill, immediate and proper response is critical to prevent exposure and contamination. A cytotoxic spill kit should be readily available in all areas where this compound is handled.
Caption: Workflow for managing a this compound spill.
This comprehensive safety framework is designed to protect researchers and the laboratory environment from the potent cytotoxic effects of this compound. Adherence to these protocols is mandatory for all personnel involved in its handling. Regular training and review of these procedures are essential to maintain a safe working environment.
References
- 1. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of macromolecular synthesis by cryptophycin-52 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsinsider.com [ohsinsider.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
